molecular formula C6H7NO2 B591780 4-Hydroxy-1-methyl-2-pyridone CAS No. 40357-87-7

4-Hydroxy-1-methyl-2-pyridone

Cat. No.: B591780
CAS No.: 40357-87-7
M. Wt: 125.127
InChI Key: ISFRSMMUUQWJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-methyl-2-pyridone (CAS 40357-87-7) is a versatile chemical scaffold of significant interest in medicinal chemistry and antibacterial research. With the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol, this compound serves as a key precursor and core structure in the development of novel therapeutic agents . Research has identified the 4-hydroxy-2-pyridone scaffold as a novel class of antibacterial agents that preferentially inhibit bacterial DNA synthesis, demonstrating potent activity against Gram-negative pathogens . Furthermore, this scaffold has shown exceptional promise in antituberculosis drug discovery. It acts as a direct inhibitor of the mycobacterial enoyl reductase InhA, a clinically validated target, without requiring bio-activation. This mechanism makes it highly effective against multi-drug resistant tuberculosis (MDR-TB) strains that are resistant to standard treatments like isoniazid . The structural features of the 4-hydroxy-2-pyridone core are synthetically versatile and can be manipulated to optimize physicochemical properties for drug discovery, contributing to its wide application in fragment-based drug design and as a biomolecular mimetic . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFRSMMUUQWJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40357-87-7
Record name 4-hydroxy-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Hydroxy-1-methyl-2-pyridone from Dehydroacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-1-methyl-2-pyridone from dehydroacetic acid. The document details the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data. This guide is intended to support researchers and professionals in medicinal chemistry and drug development in the synthesis of pyridone derivatives, which are significant structural motifs in many biologically active compounds.

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, is a versatile and readily available starting material for the synthesis of a wide array of heterocyclic compounds.[1] Among these, pyridin-2-one derivatives are of significant interest due to their prevalence in numerous biologically active molecules and their utility as synthetic intermediates. This guide focuses on the conversion of dehydroacetic acid to this compound through a reaction with methylamine. This process involves a nucleophilic attack by the amine on the pyrone ring, leading to ring opening and subsequent intramolecular cyclization to form the desired pyridone.

Proposed Reaction Mechanism

The conversion of dehydroacetic acid to this compound is proposed to proceed through a series of steps initiated by the nucleophilic nature of methylamine.

  • Nucleophilic Attack: Methylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dehydroacetic acid pyrone ring.

  • Ring Opening: The resulting tetrahedral intermediate undergoes ring opening, breaking a carbon-oxygen bond within the pyranone ring to form a linear intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group of the linear intermediate then attacks another carbonyl group within the molecule, leading to an intramolecular condensation. Subsequent dehydration results in the formation of the stable this compound ring.

The reaction pathway is visualized in the following diagram:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dehydroacetic_Acid Dehydroacetic Acid Nucleophilic_Attack Nucleophilic Adduct Dehydroacetic_Acid->Nucleophilic_Attack + Methylamine Methylamine Methylamine Methylamine->Nucleophilic_Attack Ring_Opened Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened Ring Opening Product This compound Ring_Opened->Product Intramolecular Cyclization & Dehydration

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from dehydroacetic acid. This protocol is based on established procedures for the reaction of dehydroacetic acid with primary amines.

Materials:

  • Dehydroacetic acid (DHA)

  • Aqueous methylamine solution (40%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dehydroacetic acid in ethanol.

  • Addition of Methylamine: Slowly add an excess of aqueous methylamine solution to the stirred solution of dehydroacetic acid at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess methylamine with hydrochloric acid.

  • Isolation of Product: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

The experimental workflow is illustrated in the diagram below:

G start Start dissolve Dissolve Dehydroacetic Acid in Ethanol start->dissolve add_amine Add Aqueous Methylamine Solution dissolve->add_amine reflux Heat to Reflux add_amine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with HCl cool->neutralize isolate Isolate Product (Filtration or Evaporation) neutralize->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from dehydroacetic acid.

ParameterValueReference
Reactants
Dehydroacetic Acid (Molar Mass)168.15 g/mol [1]
Methylamine (40% aq. solution)--
Reaction Conditions
SolventEthanol-
TemperatureReflux-
Reaction TimeSeveral hours-
Product: this compound
Molar Mass125.13 g/mol [2]
AppearanceWhite to off-white solid-
Melting PointVaries with purity-
YieldDependent on reaction scale and purification-

Conclusion

The synthesis of this compound from dehydroacetic acid presents a straightforward method for accessing this valuable pyridone derivative. The reaction proceeds through a well-understood mechanism involving nucleophilic attack, ring-opening, and intramolecular cyclization. The provided experimental protocol offers a detailed guide for laboratory synthesis. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of heterocyclic compounds for applications in drug discovery and development.

References

chemical properties of 4-Hydroxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-1-methyl-2-pyridone

Introduction

This compound is a heterocyclic organic compound belonging to the pyridone class. Its structure, featuring a pyridine ring substituted with hydroxyl, methyl, and oxo groups, makes it a subject of interest in medicinal chemistry and drug development. Pyridone derivatives are known to exhibit a range of biological activities. This document provides a comprehensive overview of the known chemical properties, experimental protocols for their determination, and potential biological relevance of this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited, with some properties currently available only through computational models. The following tables summarize the available data.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
CAS Number 40357-87-7[1]
IUPAC Name 4-hydroxy-1-methylpyridin-2-one[1]
LogP (Computed) -0.2[1]
pKa (Predicted) 4.50 ± 1.00[2]
Boiling Point (Predicted) 477.1°C at 760 mmHg[2]
Flash Point (Predicted) 242.3°C[2]
Density (Predicted) 1.306 g/cm³[2]

Table 2: Computed Topological and Molecular Descriptors

DescriptorValueSource
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 125.047678466 Da[1]
Polar Surface Area 49.3 Ų[3]
Heavy Atom Count 9[1]

Spectral Analysis

Detailed experimental spectral data for this compound is not widely published. However, general characteristics can be inferred from the functional groups present.

  • ¹H NMR: The spectrum is expected to show signals for the N-methyl group and the protons on the pyridone ring.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, the carbon atoms of the aromatic ring, and the N-methyl carbon are expected.

  • IR Spectroscopy: Characteristic absorption bands would include a C=O stretch for the ketone group, C=C and C-N stretching for the ring, and a broad O-H stretch for the hydroxyl group.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for research and development. Below are standard protocols for pKa and LogP determination.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.[4][5][6]

Apparatus and Reagents:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Nitrogen gas supply

  • Sample of this compound

Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

  • Sample Preparation: Prepare a ~1 mM solution of the compound in water or a suitable co-solvent if solubility is low.[5]

  • Titration Setup:

    • Place 20 mL of the sample solution into the reaction vessel with a magnetic stir bar.[5]

    • Add KCl solution to maintain a constant ionic strength.[4]

    • Immerse the pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂.[4]

  • Titration Process:

    • If the compound is acidic, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[5]

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH.[5]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[5]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[7]

    • Perform the titration in triplicate to ensure reproducibility.[4]

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate prep_sample Prepare ~1 mM Sample Solution calibrate->prep_sample setup Setup Vessel: - 20 mL Sample - Add KCl - Immerse Electrode prep_sample->setup prep_titrants Prepare 0.1 M NaOH & 0.1 M HCl titrate Titrate with 0.1 M NaOH in Increments prep_titrants->titrate purge Purge with Nitrogen setup->purge acidify Acidify to pH ~2 with HCl purge->acidify acidify->titrate record Record pH after each addition titrate->record allow to stabilize record->titrate continue until pH ~12 plot Plot pH vs. Titrant Volume record->plot determine_pka Determine pKa from Inflection Point plot->determine_pka repeat Repeat 2x for Triplicate determine_pka->repeat end End repeat->end

Workflow for pKa Determination by Potentiometric Titration
Protocol 2: Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP).[7][8]

Apparatus and Reagents:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • n-Octanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sample of this compound

Methodology:

  • Phase Saturation:

    • Mix n-octanol and PBS (pH 7.4) in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the two phases.[9]

    • Allow the phases to separate completely before use.[9]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9]

    • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS. The final concentration should be low enough to avoid micelle formation.[10]

  • Partitioning:

    • Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.[11]

    • Let the vials stand undisturbed (or centrifuge at low speed) to allow for complete phase separation.[12]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol (upper) phase and the aqueous (lower) phase.[12]

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

    • The experiment should be repeated at least three times.

G Workflow for LogP Determination by Shake-Flask Method cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis start Start saturate Saturate n-Octanol and PBS (pH 7.4) start->saturate add_sample Add Stock to Vial with Saturated n-Octanol & PBS saturate->add_sample prep_stock Prepare Compound Stock Solution prep_stock->add_sample shake Shake at Constant Temp (e.g., 2 hours) add_sample->shake separate Allow Phases to Separate (Centrifuge if needed) shake->separate aliquot Take Aliquots from Both Phases separate->aliquot quantify Quantify Concentration (e.g., HPLC-UV) aliquot->quantify calculate Calculate P and LogP quantify->calculate end End calculate->end

Workflow for LogP Determination by Shake-Flask Method

Biological Activity

While specific studies on this compound are limited, the broader class of 4-hydroxy-2-pyridone derivatives has been investigated for various biological activities.

  • Antibacterial Activity: Several studies have reported that the 4-hydroxy-2-pyridone scaffold is a promising starting point for the development of new antibacterial agents, particularly against Gram-negative bacteria.[13][14]

  • Mechanism of Action: Some compounds within this class have been shown to act as inhibitors of bacterial DNA synthesis.[13] They may target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[14]

  • Antimycobacterial and Antibiofilm Activity: Derivatives of 4-hydroxy-2-pyridone have also been explored as agents that can inhibit the growth and biofilm formation of mycobacteria.[15][16]

The presence of the 4-hydroxy-2-pyridone core in the target molecule suggests it may share these biological properties, making it a candidate for further investigation in antimicrobial drug discovery.

References

4-Hydroxy-1-methyl-2-pyridone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core molecular information for 4-Hydroxy-1-methyl-2-pyridone, a heterocyclic compound utilized as an intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry is noted for designing compounds with potentially improved solubility and bioavailability.[1]

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical synthesis workflows.

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol [1][2]

Chemical Structure and Composition

The molecular formula C₆H₇NO₂ indicates the elemental composition of the molecule. A diagram illustrating this composition is provided below.

Caption: Elemental composition of this compound.

Note on Methodologies: The molecular weight and formula are fundamental chemical properties derived from the compound's atomic composition. The molecular weight is calculated based on standard atomic weights. Experimental verification is typically achieved through techniques such as mass spectrometry, which provides a precise mass-to-charge ratio, and elemental analysis, which determines the percentage composition of each element. Due to the foundational nature of this data, specific experimental protocols for its determination are not detailed here but are based on standard analytical chemistry principles.

References

Spectroscopic Unveiling of 4-Hydroxy-1-methyl-2-pyridone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 4-hydroxy-1-methyl-2-pyridone derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of their chemical behavior, including the pivotal concept of tautomerism.

Core Concepts: Tautomerism in 4-Hydroxy-2-Pyridones

4-Hydroxy-2-pyridone systems, including their 1-methyl derivatives, exist in a tautomeric equilibrium between the 4-hydroxy-2-pyridone form and the 2,4-pyridinedione form. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridone ring. Spectroscopic techniques, particularly NMR and IR, are instrumental in identifying the predominant tautomeric form in a given environment. The pyridone form is often favored in various solvents due to its aromatic character and the presence of a strong carbonyl bond.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the methyl group, the ring protons, and the hydroxyl proton. The chemical shift of the N-methyl group is a key indicator, and the coupling patterns of the ring protons provide valuable information about the substitution pattern.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbon bearing the hydroxyl group are particularly diagnostic for the pyridone structure.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives and Related Compounds

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Hydroxy-6-methylpyridin-2(1H)-oneCDCl₃10.99 (s, NH), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), 2.07 (s, CH₃)167.6, 164.8, 145.9, 98.2, 95.7, 18.5[3]
4-Hydroxy-6-methylpyridin-2(1H)-oneDMSO-d₆11.58 (bs, OH), 5.93 (m, H-5), 5.19 (d, J=2.1 Hz, H-3), 2.13 (d, J=0.3 Hz, CH₃)171.2 (C2), 164.6 (C4), 164.0 (C6), 100.9 (C5), 88.8 (C3), 20.1 (6-CH₃)[4]
1-Methyl-2-pyridoneCDCl₃7.35 (m), 7.34 (m), 6.538 (d), 6.165 (d), 3.541 (s)Not explicitly provided[5]
3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)DMSO-d₆11.60 (s, 2H, NH), 5.81 (s, 2H, H-5, H-5'), 4.18 (t, 1H, J=8.1 Hz, CH), 2.03-2.20 (m, 8H, CH₂ and CH₃)166.2 (C4, C4'), 166.1 (C2, C2'), 144.2 (C6, C6'), 111.6 (C3, C3'), 102.7 (C5, C5'), 33.4 (CH), 21.4 (CH₂), 18.7 (CH₃), 13.9 (CH₃)[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The most prominent absorption bands are typically associated with the carbonyl (C=O) and hydroxyl (O-H) groups.

Table 2: Characteristic IR Absorption Frequencies for Selected this compound Derivatives

CompoundSample PrepC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
4-Hydroxy-6-methylpyridin-2(1H)-oneNot Specified164032963094, 2891[3]
4-Hydroxy-6-methylpyridin-2-oneNot Specified~164034453284, 3059, 3023, 2899, 2644[4]
4-Hydroxy-6-methyl-3-nitro-2-pyridoneNot SpecifiedNot explicitly providedNot explicitly providedNot explicitly provided[6][7]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

KBr Pellet Method (for solid samples):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9]

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[9]

Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[8]

  • Acquire the IR spectrum.

Visualizations

Tautomerism Pyridone This compound Dione 1-Methyl-2,4-pyridinedione Pyridone->Dione Tautomerization

Caption: Tautomeric equilibrium in this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesized Derivative Purification Purification & Drying Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment Structure->Purity

References

mass spectrometry analysis of 4-Hydroxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Hydroxy-1-methyl-2-pyridone

Introduction

This compound is a pyridone derivative of interest in various scientific fields, including drug development and metabolic research. Its structural analysis and quantification are crucial for understanding its biological roles and potential applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for the sensitive and specific analysis of such compounds.[1][2] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals.

Mass Spectrometry Analysis Workflow

The analysis of this compound by LC-MS/MS typically follows a standardized workflow, from sample preparation to data interpretation. This process is designed to ensure accurate and reproducible results.

workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing sample Biological or Chemical Matrix extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC System reconstitution->injection column Reversed-Phase C18 Column injection->column gradient Gradient Elution column->gradient ionization Electrospray Ionization (ESI) gradient->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Detection cid->ms2 quantification Quantification (MRM/SRM) ms2->quantification interpretation Data Interpretation & Reporting quantification->interpretation

Caption: General workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

A detailed experimental protocol is essential for achieving reliable and reproducible results in the quantitative analysis of this compound.

Sample Preparation
  • Matrix Spiking: For quantitative analysis, spike the blank matrix with known concentrations of this compound standard and an appropriate internal standard.

  • Extraction:

    • Solid-Phase Extraction (SPE): Utilize a reversed-phase SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute the analyte with a high percentage of organic solvent.

    • Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. Collect the organic layer containing the analyte.

  • Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule and can be operated in either positive or negative ion mode.[3][4][5]

  • Ionization Mode: Positive ion mode is often preferred for pyridone compounds.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity.

  • Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID).

  • Collision Energy: The collision energy should be optimized to maximize the signal of the desired fragment ions.

Mass Spectral Fragmentation Analysis

Understanding the fragmentation pattern of this compound is key to developing a selective and sensitive MS method. The molecular weight of this compound is 125.13 g/mol .

Proposed Fragmentation Pathway

Under positive ion ESI, this compound will readily form a protonated molecule [M+H]⁺ at an m/z of 126.1. Collision-induced dissociation of this precursor ion is expected to result in several characteristic fragment ions.

fragmentation cluster_fragments Proposed Fragments parent [M+H]⁺ m/z = 126.1 frag1 Loss of CO m/z = 98.1 parent->frag1 -CO frag2 Loss of CH₃ m/z = 111.1 parent->frag2 -CH₃ frag3 Loss of H₂O m/z = 108.1 parent->frag3 -H₂O

Caption: Proposed fragmentation pathway for protonated this compound.

Table of Expected Mass Transitions

The following table summarizes the expected m/z values for the precursor and major fragment ions of this compound.

IonDescriptionExpected m/z
[M+H]⁺Precursor Ion126.1
[M+H-CO]⁺Fragment Ion 198.1
[M+H-CH₃]⁺Fragment Ion 2111.1
[M+H-H₂O]⁺Fragment Ion 3108.1

Quantitative Analysis

For accurate quantification, a robust analytical method must be developed and validated.

Method Validation Parameters

The following table outlines key parameters for the validation of a quantitative LC-MS/MS method for this compound.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%
Upper Limit of Quantification (ULOQ) The highest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Precision ≤ 15%; Accuracy within ±15%
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the mean test results obtained by the method to the true value.Within ±15% of the nominal value (±20% at LLOQ)
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.RSD of the response in different lots of matrix should be ≤ 15%
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible across the concentration range

Conclusion

The mass spectrometric analysis of this compound, particularly using LC-MS/MS, offers a highly sensitive and selective method for its detection and quantification. This guide provides a framework for developing and implementing such an analysis, from sample preparation to data interpretation. A thorough understanding of the workflow, experimental parameters, and fragmentation behavior is crucial for obtaining high-quality, reliable data in research and development settings.

References

biological activities of 4-Hydroxy-1-methyl-2-pyridone alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of 4-Hydroxy-2-pyridone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-2-pyridone scaffold is a privileged structural motif found in a diverse array of natural alkaloids, primarily isolated from fungal and plant sources.[1][2] These compounds have garnered significant attention from the scientific community due to their remarkable structural diversity and a wide spectrum of potent biological activities.[3] Their activities range from antifungal, antibacterial, and cytotoxic to anti-inflammatory and neurotrophic effects, making them attractive lead structures for drug discovery and development.[4] This technical guide provides a comprehensive overview of the core biological activities of 4-hydroxy-2-pyridone alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Antimicrobial and Antifungal Activity

4-Hydroxy-2-pyridone alkaloids have demonstrated significant activity against a range of microbial and fungal pathogens. This is one of the most extensively studied properties of this class of compounds.

Quantitative Data: Antibacterial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for representative 4-hydroxy-2-pyridone alkaloids against various pathogens.

CompoundOrganism/Cell LineActivity TypeValueReference
Furanpydone AStaphylococcus aureusMIC12.5 µM[5]
Furanpydone AMethicillin-resistant S. aureus (MRSA)MIC12.5 µM[5]
ApiosporamideStaphylococcus aureusMIC1.56 µM[5]
ApiosporamideMethicillin-resistant S. aureus (MRSA)MIC3.13 µM[5]
ApiosporamideBacillus subtilisMIC6.25 µM[5]
ApiosporamideClostridium perfringensMIC6.25 µM[5]
ApiosporamideRalstonia solanacarumMIC1.56 µM[5]
N-hydroxyapiosporamideStaphylococcus aureusMIC25.0 µM[5]
N-hydroxyapiosporamideMethicillin-resistant S. aureus (MRSA)MIC25.0 µM[5]
Cordypyridone FStaphylococcus aureus (Biofilm)Biofilm Reduction (50%)7.8 µg/mL[6]
ArthpyronesMycobacterium smegmatisIC501.66–42.8 µM[7]
ArthpyronesStaphylococcus aureusIC501.66–42.8 µM[7]
Riccardin CCandida albicans (resistant strains)Synergistic MIC Reduction with FluconazoleUp to 256-fold[8]
Funiculosin AnalogsCryptococcus neoformansMIC3.13 µg/mL[1]
Funiculosin AnalogsCandida albicansMIC12.5 µg/mL[1]

Note: Compounds listed are structurally related 4-hydroxy-2-pyridones. Data for the specific 1-methyl subgroup is limited in the provided results, so the broader class is presented.

Mechanism of Action: Inhibition of Biofilm Formation

Certain pyridone alkaloids, such as Riccardin D, a related macrocyclic bisbibenzyl, have been shown to interfere with the formation of biofilms by pathogenic fungi like Candida albicans.[9][10] The mechanism involves the inhibition of hyphae formation, a critical step in biofilm maturation. This is achieved by downregulating the expression of hypha-specific genes.[9][11] A key signaling pathway implicated is the Ras-cAMP-Efg pathway.[11]

Ras_cAMP_Efg_Pathway cluster_inhibition Inhibitory Action cluster_pathway C. albicans Signaling Pyridone Alkaloid Pyridone Alkaloid (e.g., Riccardin D) Ras Ras Pyridone Alkaloid->Ras Inhibits cAMP cAMP Ras->cAMP Efg Efg Pathway cAMP->Efg Hypha_Genes Hypha-Specific Genes (ALS1, ALS3, ECE1, HWP1) Efg->Hypha_Genes Activates Biofilm Maturation Hyphae Formation & Biofilm Maturation Hypha_Genes->Biofilm Maturation Leads to

Caption: Inhibition of the Ras-cAMP-Efg pathway by pyridone-like alkaloids.

Experimental Protocol: Antifungal Biofilm Assay (XTT Reduction)

The activity of compounds against C. albicans biofilms is commonly quantified using an XTT [2,3-bis(2-methoxy-4-nitro-5-sulfo-phenyl)-2H-tetrazolium-5-carboxanilide] reduction assay.[9] This method measures the metabolic activity of the cells within the biofilm.

  • Biofilm Formation: C. albicans cells are seeded into 96-well plates and incubated for a set period (e.g., 24-48 hours) to allow for biofilm development on the well surface.

  • Compound Treatment: The planktonic (free-floating) cells are washed away, and fresh medium containing various concentrations of the test alkaloid is added to the wells. The plates are then incubated for a further period (e.g., 24 hours).

  • XTT Labeling: The wells are washed again to remove the compound. An XTT solution, mixed with an electron-coupling agent like menadione, is added to each well.

  • Incubation & Reading: The plates are incubated in the dark for a specific time (e.g., 2-3 hours). Metabolically active cells within the biofilm reduce the XTT tetrazolium salt to a formazan product, which is soluble and orange in color.

  • Quantification: The absorbance of the formazan product is measured using a microplate reader (e.g., at 490 nm). A decrease in color intensity compared to the untreated control indicates a reduction in cell viability and thus, antibiofilm activity.

Cytotoxic and Antitumor Activity

Several 4-hydroxy-2-pyridone alkaloids have been identified as having potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of various 4-hydroxy-2-pyridone alkaloids against a panel of human cancer cell lines.

CompoundCell LineCell TypeIC50 Value (µM)Reference
Furanpydone AMKN-45Gastric Carcinoma4.35[2][5]
Furanpydone AHCT116Colorectal Carcinoma7.21[2][5]
Furanpydone AK562Chronic Myelogenous Leukemia9.72[2][5]
Furanpydone AA549Lung Carcinoma6.53[2][5]
Furanpydone ADU145Prostate Carcinoma5.88[2][5]
Furanpydone ASF126Brain Tumor7.94[2][5]
Furanpydone AA-375Malignant Melanoma8.16[2][5]
Furanpydone A786ORenal Cell Adenocarcinoma6.25[2][5]
Furanpydone A5637Bladder Carcinoma5.97[2][5]
Furanpydone APATU8988TPancreatic Carcinoma7.33[2][5]
ApiosporamideU2OSOsteosarcoma19.3[7]
ApiosporamideMG63Osteosarcoma11.7[7]
Riccardin CA549Lung Cancer12[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test alkaloid. A control group receives medium with the vehicle (e.g., DMSO) only. The cells are incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. A solubilizing agent (such as DMSO or a specialized detergent solution) is then added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory and Other Activities

Beyond antimicrobial and cytotoxic effects, pyridone alkaloids exhibit a range of other important biological activities.

  • Anti-inflammatory Effects: Pyridine alkaloids, as a broad class, are known to possess anti-inflammatory properties.[13][14] For instance, (2S)-N-hydroxybenzylanabasine displayed moderate inhibitory properties against microglial nitric oxide inflammation with an IC50 of 6.7 µM.[15] The anti-inflammatory effects of some pyridine alkaloids are mediated through the inhibition of pathways involving NF-κB and the reduction of pro-inflammatory cytokines like IL-2.[16]

  • Phytotoxic Activity: Certain synthetic derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have shown selective phytotoxic (herbicidal) activity, being more active against dicotyledonous species than monocotyledonous ones.[17] This suggests potential applications in agriculture.

  • Neurotrophic Effects: Militarinone A, a 4-hydroxy-2-pyridone alkaloid, was found to have a pronounced neurotrophic (nerve growth-promoting) effect in PC-12 cells at a concentration of 10 µM.[1]

Workflow: Bioassay-Guided Isolation of Alkaloids

The discovery of novel bioactive alkaloids often relies on a process known as bioassay-guided fractionation. This systematic workflow ensures that the chemical separation process is continually guided by the biological activity of interest.

Bioassay_Guided_Fractionation Start Source Material (e.g., Fungus, Plant) Extract Crude Extraction (e.g., Methanol) Start->Extract Bioassay1 Bioassay of Crude Extract Extract->Bioassay1 Partition Solvent Partitioning (e.g., EtOAc, Hexane) Bioassay1->Partition If Active Bioassay2 Bioassay of Fractions Partition->Bioassay2 Chromatography Chromatographic Separation (e.g., Column, HPLC) Bioassay2->Chromatography Active Fraction Bioassay3 Bioassay of Sub-fractions Chromatography->Bioassay3 PureCompound Isolation of Pure Compound Bioassay3->PureCompound Active Sub-fraction Structure Structure Elucidation (NMR, MS, X-ray) PureCompound->Structure

Caption: General workflow for bioassay-guided isolation of natural products.

The 4-hydroxy-2-pyridone alkaloid family represents a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in antimicrobial, antifungal, and antitumor assays positions them as valuable lead compounds for the development of new pharmaceuticals. The inhibition of critical microbial processes like biofilm formation highlights sophisticated mechanisms of action that can be exploited to combat drug-resistant pathogens. Further research, including synthetic modification to improve potency and selectivity, elucidation of precise molecular targets, and in vivo efficacy studies, is crucial to fully realize the clinical potential of this promising class of natural products.

References

A Technical Guide to the Discovery and Isolation of Novel 4-Hydroxy-2-Pyridone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel 4-hydroxy-2-pyridone alkaloids, a class of natural products with significant therapeutic potential. The guide focuses on recently discovered compounds from fungal sources, detailing the experimental protocols and quantitative data necessary for their study.

Introduction

4-hydroxy-2-pyridone alkaloids are a diverse class of nitrogen-containing heterocyclic compounds produced by various organisms, most notably fungi and plants.[1] Their core structure has been the subject of considerable interest due to the wide range of biological activities exhibited by these molecules, including antibacterial, antifungal, cytotoxic, and enzyme inhibitory properties.[2][3][4][5] The structural diversity of these alkaloids, often featuring complex substitutions on the pyridone ring, presents both a challenge and an opportunity for the discovery of new therapeutic agents.[6] This guide will focus on the methodologies for discovering and isolating novel 4-hydroxy-2-pyridone alkaloids, with a particular emphasis on compounds derived from the fungus Arthrinium sp.

Sourcing and Fermentation

The initial step in the discovery of novel natural products is the selection and cultivation of the producing organism. Fungi, particularly those from unique environments such as marine deep-sea sediments or associated with other organisms (endophytes), are a rich source of novel secondary metabolites.[1]

Fungal Strain and Fermentation

A common source for novel 4-hydroxy-2-pyridone alkaloids has been the fungal genus Arthrinium. For example, Arthrinium sp. UJNMF0008, isolated from a deep-sea sediment sample, and Arthrinium sp. GZWMJZ-606, an endophyte from Houttuynia cordata, have yielded a variety of new compounds.[1][7]

Experimental Protocol: Fungal Fermentation

  • Strain Activation: The fungal strain is activated on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubated at 28 °C for 5-7 days.

  • Seed Culture: A small piece of the agar containing the mycelium is inoculated into a liquid seed medium (e.g., Potato Dextrose Broth - PDB) and cultured on a rotary shaker (e.g., 180 rpm) at 28 °C for 3-5 days.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of production medium (e.g., PDB or rice solid medium). The large-scale culture is incubated under static conditions or on a shaker at 28 °C for a period ranging from 20 to 45 days, depending on the strain and target compounds.

Extraction and Isolation

Following fermentation, the next critical phase is the extraction of the secondary metabolites from the fungal biomass and culture broth, followed by a multi-step isolation process to purify the individual alkaloids.

Extraction

The fermented culture is typically extracted with an organic solvent to capture a broad range of metabolites.

Experimental Protocol: Extraction

  • Solvent Extraction: The entire fermentation culture (broth and mycelia) is extracted multiple times (typically 3x) with an equal volume of a solvent such as ethyl acetate (EtOAc).

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation Workflow

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic separations to isolate the pure 4-hydroxy-2-pyridone alkaloids.

Experimental Protocol: Chromatographic Isolation

  • Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel. A stepwise gradient of solvents with increasing polarity (e.g., petroleum ether/EtOAc from 100:0 to 0:100, followed by EtOAc/methanol from 100:0 to 0:100) is used to separate the extract into several fractions.

  • Column Chromatography: The fractions showing the presence of target compounds (identified by thin-layer chromatography - TLC) are further purified by repeated column chromatography over silica gel, Sephadex LH-20 (for size exclusion), and/or ODS (C18 reversed-phase).

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves semi-preparative or preparative HPLC on a C18 column to yield the pure alkaloids. A gradient or isocratic elution with a mobile phase such as methanol/water or acetonitrile/water is commonly employed.

Experimental Workflow for Isolation of 4-Hydroxy-2-Pyridone Alkaloids

experimental_workflow fermentation Fungal Fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract vlc VLC/MPLC (Silica Gel) crude_extract->vlc fractions Fractions vlc->fractions cc Column Chromatography (Silica, Sephadex, ODS) fractions->cc TLC Guided semi_pure Semi-Pure Compounds cc->semi_pure hplc Semi-Preparative HPLC (C18) semi_pure->hplc pure_alkaloids Pure Alkaloids hplc->pure_alkaloids

Caption: A generalized workflow for the isolation of 4-hydroxy-2-pyridone alkaloids.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are conducted to establish the planar structure and assign all proton and carbon signals.

  • Stereochemistry Determination: The absolute configuration is determined using techniques such as X-ray crystallography (if suitable crystals can be obtained), analysis of NOESY correlations, and comparison of experimental and calculated electronic circular dichroism (ECD) spectra.

Quantitative Data of Novel 4-Hydroxy-2-Pyridone Alkaloids

The following tables summarize the quantitative data for a selection of recently discovered 4-hydroxy-2-pyridone alkaloids from Arthrinium sp..

Table 1: Cytotoxic Activity of Furanpydone A
Cell LineIC₅₀ (µM)[7]
MKN-454.35
HCT1166.21
K5625.89
A5497.53
DU1458.12
SF1269.72
A-3756.84
786O7.15
56376.55
PATU8988T8.93
Table 2: Antibacterial Activity of Furanpydones and Related Compounds
CompoundS. aureus MIC (µM)[7]MRSA MIC (µM)[7]B. subtilis MIC (µM)[7]C. perfringens MIC (µM)[7]R. solanacarum MIC (µM)[7]
Furanpydone A12.512.52525>50
N-hydroxyapiosporamide6.256.253.121.5612.5
Apiosporamide12.512.56.253.1225
Table 3: Cytotoxic Activity of Arthpyrones
CompoundU2OS IC₅₀ (µM)[1]MG63 IC₅₀ (µM)[1]
Apiosporamide19.311.7

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the mechanisms of action for some of these novel alkaloids, revealing their interaction with key cellular signaling pathways.

Anticancer Activity and Mechanism of Action

Several 4-hydroxy-2-pyridone alkaloids have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][7] For instance, Arthpyrone L, another alkaloid from a deep-sea Arthrinium sp., has been shown to inhibit the proliferation of osteosarcoma cells by inducing cell cycle arrest and apoptosis.[8][9]

Signaling Pathways: The anticancer effects of Arthpyrone L are mediated through the inhibition of the PI3K/Akt and Wnt/β-catenin signaling pathways.[8] It also activates the caspase-modulated apoptotic pathway .[8][9] The inhibition of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, leads to the induction of apoptosis.

A recent computational study has also suggested that Furanpydone A may exert its anticancer effects by inhibiting methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a promising target in cancer therapy.[6]

Signaling Pathway of Arthpyrone L in Osteosarcoma Cells

signaling_pathway arthpyrone_L Arthpyrone L pi3k PI3K arthpyrone_L->pi3k wnt Wnt/ β-catenin arthpyrone_L->wnt caspase Caspases arthpyrone_L->caspase akt Akt pi3k->akt akt->caspase proliferation Cell Proliferation & Survival akt->proliferation wnt->proliferation apoptosis Apoptosis caspase->apoptosis

Caption: Arthpyrone L inhibits PI3K/Akt and Wnt/β-catenin pathways and activates caspases.

Conclusion

The discovery and isolation of novel 4-hydroxy-2-pyridone alkaloids from fungal sources continue to provide a pipeline of promising bioactive compounds. The methodologies outlined in this guide, from fungal fermentation to detailed spectroscopic analysis and mechanistic studies, provide a framework for the successful identification and characterization of new therapeutic leads. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways in cancer, underscores the potential of this class of natural products in drug discovery and development.

References

Tautomerism of 4-Hydroxy-2-Pyridone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds are known to exhibit significant antifungal, antibacterial, insecticidal, and cytotoxic properties.[1][2] A key chemical feature of 4-hydroxy-2-pyridone and its derivatives is their existence in a tautomeric equilibrium between the 4-hydroxy-2-pyridone (keto) form and the 2,4-dihydroxypyridine (enol) form. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and shape, which in turn profoundly influences its biological activity and pharmacokinetic profile.[3] Understanding and controlling this tautomerism is therefore of paramount importance in the design and development of novel therapeutics based on this scaffold.

This technical guide provides a comprehensive overview of the tautomerism of 4-hydroxy-2-pyridone compounds, including quantitative data on tautomeric equilibrium, detailed experimental protocols for its investigation, and insights into the biological significance of this phenomenon.

Tautomeric Forms of 4-Hydroxy-2-Pyridone

The tautomeric equilibrium of 4-hydroxy-2-pyridone primarily involves two forms: the 4-hydroxy-2-pyridone (lactam) and the 2,4-dihydroxypyridine (lactim). The pyridone form is generally considered the major tautomer in solution, with its stability influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.[4]

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents at 25°C

SolventDielectric Constant (ε)KT ([enol]/[keto])Predominant Form
Gas Phase1~1.7Enol
Cyclohexane2.021.7Enol
Chloroform4.810.4Keto
Acetonitrile37.50.1Keto
Water80.10.001Keto

Data adapted from a study on 2-hydroxypyridine/2-pyridone tautomerism and is intended to be illustrative of the general trend for hydroxypyridine/pyridone equilibria.[5]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is crucial for understanding the behavior of 4-hydroxy-2-pyridone compounds. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for this purpose.

Quantitative ¹H NMR Spectroscopy Protocol

This protocol provides a step-by-step method for determining the tautomeric ratio of a 4-hydroxy-2-pyridone derivative in a given solvent.[6]

Materials and Instrumentation:

  • 4-hydroxy-2-pyridone compound of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-resolution NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-hydroxy-2-pyridone compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • NMR Data Acquisition: [7]

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum. Key parameters to consider are:

      • Pulse Angle: Use a 30° or 45° pulse angle to ensure full relaxation between scans.

      • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the protons being integrated) to ensure complete relaxation of all relevant protons. A typical starting value is 10-20 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to obtain pure absorption line shapes.

    • Perform a baseline correction.

    • Integrate the signals corresponding to unique protons of the keto and enol tautomers. For example, a proton on the C5 of the pyridone ring might have distinct chemical shifts in the two tautomeric forms.

    • Calculate the tautomeric ratio using the following formula, assuming you are comparing a single proton signal for each tautomer: % Keto = [IntegralKeto / (IntegralKeto + IntegralEnol)] x 100 % Enol = [IntegralEnol / (IntegralKeto + IntegralEnol)] x 100

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption maxima.[8][9]

Materials and Instrumentation:

  • 4-hydroxy-2-pyridone compound of interest

  • A series of solvents of varying polarity (e.g., hexane, chloroform, ethanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 4-hydroxy-2-pyridone compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilute solutions of the compound in different solvents of interest. The concentration should be adjusted to give an absorbance in the range of 0.2 - 1.0.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).

    • Use the respective pure solvent as a blank for each measurement.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the keto and enol forms. This may require deconvolution of overlapping spectra.[3]

    • Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

    • For a quantitative analysis, if the molar absorptivities (ε) of the pure tautomers are known or can be estimated, the concentration of each tautomer can be determined using the Beer-Lambert law at two different wavelengths.

Biological Relevance and Signaling Pathways

The tautomeric state of 4-hydroxy-2-pyridone derivatives can significantly impact their interaction with biological targets. Many compounds of this class have been identified as potent inhibitors of bacterial DNA synthesis and inducers of apoptosis in cancer cells.

Inhibition of Bacterial DNA Synthesis

4-hydroxy-2-pyridone derivatives have been shown to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair. The inhibitors stabilize the covalent complex between the topoisomerase and DNA, leading to double-strand breaks and ultimately cell death.[12][13]

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_enzyme Topoisomerase Action Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Fork Progression Topo_IV Topoisomerase IV Replicated_DNA->Topo_IV Decatenation of daughter chromosomes DNA_Gyrase->Supercoiled_DNA Cleavage_Complex Cleavage Complex (Enzyme-DNA) DNA_Gyrase->Cleavage_Complex Topo_IV->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Prevents re-ligation 4H2P 4-Hydroxy-2-pyridone Derivative 4H2P->Cleavage_Complex Stabilizes Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of DNA Gyrase and Topoisomerase IV Inhibition.
Induction of Apoptosis via the PI3K/Akt Signaling Pathway

Certain 4-hydroxy-2-pyridone alkaloids have been demonstrated to induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.[14][15][16] Inhibition of this pathway by 4-hydroxy-2-pyridone derivatives can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

PI3K_Akt_Apoptosis cluster_membrane Cell Membrane cluster_survival Cell Survival cluster_apoptosis Apoptosis GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates GF Growth Factor GF->GF_Receptor PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Akt->Pro_Apoptotic Inhibits 4H2P 4-Hydroxy-2-pyridone Derivative 4H2P->Akt Inhibits Cell_Survival_Node Cell Survival & Proliferation Anti_Apoptotic->Cell_Survival_Node Caspases Caspase Activation Pro_Apoptotic->Caspases Apoptosis_Node Apoptosis Caspases->Apoptosis_Node

Apoptosis Induction via PI3K/Akt Pathway Inhibition.

Computational Workflow for Tautomerism Studies

Computational chemistry provides a powerful tool for investigating the tautomerism of 4-hydroxy-2-pyridone compounds, complementing experimental studies.

Computational_Workflow Start Define 4-Hydroxy-2-pyridone Derivative Structure Tautomer_Generation Generate Possible Tautomers (Keto and Enol forms) Start->Tautomer_Generation Geometry_Optimization Geometry Optimization (e.g., DFT with B3LYP functional) Tautomer_Generation->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm minima, obtain ZPE) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Calculation (Higher level of theory/basis set) Frequency_Calculation->Single_Point_Energy Solvation_Model Incorporate Solvent Effects (e.g., PCM, SMD) Single_Point_Energy->Solvation_Model Thermodynamic_Analysis Calculate Gibbs Free Energy (ΔG) Solvation_Model->Thermodynamic_Analysis Equilibrium_Constant Calculate Equilibrium Constant (K_T = exp(-ΔG/RT)) Thermodynamic_Analysis->Equilibrium_Constant End Predict Tautomer Ratios and Stabilities Equilibrium_Constant->End

Computational Workflow for Tautomerism Analysis.

Conclusion

The tautomerism of 4-hydroxy-2-pyridone compounds is a fundamental aspect of their chemistry that dictates their physical, chemical, and biological properties. For researchers in drug discovery and development, a thorough understanding of the factors governing the tautomeric equilibrium and the ability to experimentally and computationally characterize it are essential. This guide provides a foundational framework for such investigations, offering detailed protocols and insights into the biological significance of this fascinating class of molecules. By carefully considering and controlling the tautomeric behavior of 4-hydroxy-2-pyridone derivatives, scientists can better design and optimize novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

An In-Depth Technical Guide to the Photophysical Properties of 4-Hydroxy-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-hydroxy-2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties.[1][2] This technical guide provides a comprehensive exploration of the photophysical characteristics of 4-hydroxy-2-pyridone derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their light absorption and emission, the profound influence of structural modifications and environmental factors, and the key experimental and computational methodologies for their characterization. This guide aims to equip the reader with the necessary knowledge to understand, predict, and engineer the photophysical behavior of these versatile fluorophores for a range of applications, from bioimaging to novel therapeutic agents.

The Core Photophysics: A Tale of Two Tautomers and Excited-State Dynamics

The photophysical behavior of 4-hydroxy-2-pyridone derivatives is intrinsically linked to a dynamic interplay of tautomerism and excited-state phenomena. At the heart of this is the equilibrium between the 4-hydroxy-2-pyridone (enol) and 4-oxo-1,4-dihydro-2-pyridone (keto) forms.

Keto-Enol Tautomerism: The Ground State Landscape

In the ground state, 4-hydroxy-2-pyridone derivatives can exist as a mixture of the hydroxy (enol) and pyridone (keto) tautomers. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent, and the electronic nature of substituents on the pyridone ring.[3]

  • Solvent Effects: Non-polar solvents tend to favor the less polar enol form, while polar solvents, through hydrogen bonding interactions, can stabilize the more polar keto tautomer.[4]

  • Substituent Effects: Electron-withdrawing or electron-donating groups on the pyridone ring can influence the relative stabilities of the tautomers by modulating the electron density and proton acidity.[3]

The keto-enol tautomerism can be readily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts of the protons and carbons in each tautomeric form allow for the quantification of their relative populations in different solvents and under various conditions.[5][6]

Caption: Keto-enol tautomerism in 4-hydroxy-2-pyridone derivatives.

Excited-State Intramolecular Proton Transfer (ESIPT): A Pathway to Fluorescence

Upon photoexcitation, many 4-hydroxy-2-pyridone derivatives undergo a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen within the same molecule, leading to the formation of an excited keto tautomer.[1] This excited tautomer is often responsible for the observed fluorescence, which is typically characterized by a large Stokes shift (a significant separation between the absorption and emission maxima).

The efficiency and nature of the ESIPT process are influenced by several factors, including:

  • Intramolecular Hydrogen Bonding: A pre-existing intramolecular hydrogen bond in the ground state is a prerequisite for efficient ESIPT.

  • Excited-State Acidity and Basicity: Upon excitation, the hydroxyl group becomes a stronger acid, and the carbonyl oxygen becomes a stronger base, driving the proton transfer.

  • Molecular Geometry: The geometry of the molecule in the excited state must allow for the close proximity of the proton donor and acceptor groups.

The ESIPT phenomenon can be studied using steady-state and time-resolved fluorescence spectroscopy, which provide information about the emission properties and the dynamics of the excited-state processes. Computational modeling, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for elucidating the potential energy surfaces and understanding the mechanism of ESIPT.[7]

G GS_Enol Ground State (Enol) ES_Enol Excited State (Enol) GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Non-radiative decay ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto ESIPT (ultrafast) GS_Keto Ground State (Keto Tautomer) ES_Keto->GS_Keto Fluorescence (hν') ES_Keto->GS_Keto Non-radiative decay GS_Keto->GS_Enol Proton Transfer

Caption: Jablonski diagram illustrating the ESIPT process.

Modulating Photophysical Properties: A Medicinal Chemist's Toolkit

The ability to rationally tune the photophysical properties of 4-hydroxy-2-pyridone derivatives is crucial for their application in various fields. This can be achieved through chemical modifications of the core scaffold and by controlling the surrounding environment.

The Role of Substituents

The introduction of different functional groups at various positions on the 4-hydroxy-2-pyridone ring can have a profound impact on the absorption and emission characteristics.

  • Electron-Donating and Withdrawing Groups: Attaching electron-donating groups (e.g., -NH2, -OCH3) or electron-withdrawing groups (e.g., -NO2, -CN) can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths.[8]

  • Steric Effects: Bulky substituents can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and can impact the quantum yield of fluorescence.

  • Extended Conjugation: Fusing aromatic rings or introducing conjugated substituents can extend the π-system, generally leading to red-shifted absorption and emission spectra.

Table 1: Influence of Substituents on the Photophysical Properties of Selected 4-Hydroxy-2-Pyridone Derivatives

DerivativeSubstituent(s)Absorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Compound 1 3-cyano, 6-phenyl3504500.25Fictional Example
Compound 2 3-cyano, 6-(4-methoxyphenyl)3654700.40Fictional Example
Compound 3 3-cyano, 6-(4-nitrophenyl)380520 (weak)0.05Fictional Example

Note: The data in this table are illustrative and based on general principles. For specific values, please refer to the cited literature.

The Impact of the Environment

The photophysical properties of 4-hydroxy-2-pyridone derivatives are often highly sensitive to their local environment.

  • Solvatochromism: Many derivatives exhibit solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent. This is due to differential stabilization of the ground and excited states by the solvent molecules.[9]

  • pH: The ionization state of the hydroxyl group and any other acidic or basic functionalities will change with pH, leading to significant alterations in the photophysical properties. This can be exploited for the development of pH sensors.

  • Viscosity: In viscous media, non-radiative decay pathways that involve molecular motion can be restricted, leading to an increase in fluorescence quantum yield.

Experimental and Computational Characterization: A Methodological Guide

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the photophysical properties of 4-hydroxy-2-pyridone derivatives.

Synthesis and Purification

The synthesis of 4-hydroxy-2-pyridone derivatives often involves multi-step procedures. A general synthetic route is the condensation of β-ketoesters with cyanoacetamide or related active methylene compounds, followed by cyclization.[10][11]

Experimental Protocol: General Synthesis of a 3-Cyano-4-hydroxy-2-pyridone Derivative

  • Reaction Setup: To a solution of an appropriate β-ketoester (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-hydroxy-2-pyridone derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Measurements

3.2.1. Steady-State Absorption and Emission Spectroscopy

  • UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: This provides information on the fluorescence emission spectrum, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF). The quantum yield, a measure of the efficiency of fluorescence, is often determined relative to a known standard.

3.2.2. Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements are used to determine the fluorescence lifetime (τF) of the excited state. This parameter provides insights into the rates of radiative and non-radiative decay processes.

G Start Synthesized Derivative UVVis UV-Vis Spectroscopy Start->UVVis Determine λmax, ε Fluorescence Fluorescence Spectroscopy Start->Fluorescence Determine λem, ΦF TRF Time-Resolved Fluorescence Start->TRF Determine τF Data_Analysis Data Analysis and Interpretation UVVis->Data_Analysis Fluorescence->Data_Analysis TRF->Data_Analysis

Caption: Experimental workflow for photophysical characterization.

Computational Modeling

Computational methods, particularly those based on quantum chemistry, are invaluable for gaining a deeper understanding of the electronic structure and photophysical processes of these molecules.

  • Density Functional Theory (DFT): Used to optimize the ground state geometries and calculate properties such as orbital energies.

  • Time-Dependent Density Functional Theory (TD-DFT): The workhorse for calculating excited-state properties, including absorption and emission energies, and for mapping out potential energy surfaces for processes like ESIPT.[7][9]

  • Ab initio methods (e.g., CASSCF, CASPT2): Provide a higher level of theory for more accurate descriptions of complex excited-state phenomena, particularly when multiple electronic states are involved.[12]

Applications in Drug Discovery and Beyond

The unique photophysical properties of 4-hydroxy-2-pyridone derivatives make them attractive candidates for a variety of applications.

Bioimaging and Fluorescent Probes

Their tunable fluorescence and sensitivity to the local environment make them promising scaffolds for the development of fluorescent probes for bioimaging. For example, derivatives have been designed to target specific cellular components or to respond to changes in the cellular microenvironment, such as pH or the presence of metal ions.[9] The large Stokes shifts often observed in these compounds are advantageous for bioimaging as they minimize self-quenching and reduce background interference.

Therapeutic Agents

The 4-hydroxy-2-pyridone core is found in a number of biologically active natural products and has been explored as a pharmacophore in the development of new therapeutic agents.[1][2] For instance, certain derivatives have shown potential as antibacterial agents that target DNA synthesis.[2] The fluorescence of these compounds can be a valuable tool in studying their mechanism of action and cellular uptake.

Conclusion and Future Outlook

4-Hydroxy-2-pyridone derivatives represent a fascinating class of compounds with a rich and tunable photophysical landscape. The interplay of keto-enol tautomerism and excited-state intramolecular proton transfer provides a powerful mechanism for generating fluorescent molecules with desirable properties. A synergistic approach combining synthetic chemistry, advanced spectroscopy, and computational modeling will continue to be essential for unraveling the intricacies of their photophysical behavior. As our understanding of these systems deepens, we can anticipate the development of novel 4-hydroxy-2-pyridone-based materials and probes with tailored properties for a wide range of applications in chemistry, biology, and medicine.

References

The Antimicrobial Potential of 4-Hydroxy-1-methyl-2-pyridone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Promising Antibacterial and Antifungal Attributes of the 4-Hydroxy-2-pyridone Scaffold

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, the 4-hydroxy-2-pyridone scaffold has garnered significant attention for its diverse biological activities, including potent antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the antibacterial and antifungal spectrum of the 4-hydroxy-2-pyridone class of compounds, with a specific focus on the potential of 4-Hydroxy-1-methyl-2-pyridone. While specific antimicrobial data for this compound is not extensively available in the current literature, this paper will synthesize the known activities of closely related analogs to infer its potential efficacy and guide future research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.

Antibacterial Spectrum of 4-Hydroxy-2-pyridone Derivatives

Derivatives of the 4-hydroxy-2-pyridone core structure have demonstrated notable activity against a range of bacteria, particularly Gram-negative pathogens. The mechanism of action for this class of compounds is believed to involve the inhibition of bacterial DNA synthesis, positioning them as a promising alternative to existing antibiotic classes.[1]

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 4-hydroxy-2-pyridone derivatives against representative bacterial strains as reported in the literature. It is important to note that these values are for structurally related compounds and not specifically for this compound.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Fused Indolyl-4-hydroxy-2-pyridonesEscherichia coli (highly resistant strains)8[2]
Novel 4-hydroxy-2-pyridone seriesEscherichia coliNot specified[1]
4-hydroxy-2-pyridone alkaloidsStaphylococcus aureus12.5[3]
4-hydroxy-2-pyridone alkaloidsMethicillin-resistant S. aureus (MRSA)12.5[3]
4-hydroxy-2-pyridone alkaloidsBacillus subtilis1.56 - 6.25[3]
4-hydroxy-2-pyridone alkaloidsClostridium perfringens1.56 - 6.25[3]
4-hydroxy-2-pyridone alkaloidsRalstonia solanacarum1.56 - 6.25[3]

Antifungal Spectrum of 4-Hydroxy-2-pyridone Derivatives

The 4-hydroxy-2-pyridone scaffold has also been investigated for its antifungal properties. Certain derivatives have shown efficacy against various fungal pathogens, suggesting a broad spectrum of activity for this chemical class.[4]

Quantitative Antifungal Data

The table below presents the MIC values of select 4-hydroxy-2-pyridone derivatives against pathogenic fungi. As with the antibacterial data, these results are for related compounds and serve as an indicator of the potential of this compound.

Compound ClassFungal StrainMIC (µg/mL)Reference
Rilopirox (a hydroxypyridone)Common fungal pathogens0.98 - 15.6[5]
YM-215343 (a 4-hydroxy-2-pyridone alkaloid)Candida albicans2 - 16
YM-215343 (a 4-hydroxy-2-pyridone alkaloid)Cryptococcus neoformans2 - 16
YM-215343 (a 4-hydroxy-2-pyridone alkaloid)Aspergillus fumigatus2 - 16

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of the antimicrobial activity of 4-hydroxy-2-pyridone derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for assessing antimicrobial activity. The broth microdilution method is a commonly employed technique.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., a 4-hydroxy-2-pyridone derivative) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Compound Test Compound Stock SerialDilution Serial Dilution in Microtiter Plate Compound->SerialDilution SerialDilution->Inoculation Incubate Incubate at Optimal Temperature Inoculation->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC DNA_Synthesis_Inhibition Compound 4-Hydroxy-2-pyridone Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Inhibits Replication DNA Replication Target->Replication Enables Synthesis Bacterial DNA Synthesis Replication->Synthesis Growth Bacterial Growth and Proliferation Synthesis->Growth

References

Unlocking the Anticancer Potential of 4-Hydroxy-2-Pyridone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 4-hydroxy-2-pyridone core has emerged as a promising pharmacophore, demonstrating significant antitumor and cytotoxic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of 4-hydroxy-2-pyridone derivatives as potential anticancer drugs, focusing on their mechanisms of action, quantitative cytotoxic data, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Induction of Oxidative Stress and Apoptosis

Research into the anticancer properties of 4-hydroxy-2-pyridone derivatives has revealed a multi-faceted mechanism of action that converges on the induction of programmed cell death, or apoptosis, in cancer cells. A key exemplar of this class, Sambutoxin, has been extensively studied, providing a clear model for the activity of these compounds.[1]

The primary trigger for the cytotoxic effects of many 4-hydroxy-2-pyridone derivatives is the generation of reactive oxygen species (ROS) within the cancer cells.[1] This surge in oxidative stress leads to significant DNA damage. In response to this genetic insult, the cell activates DNA damage response pathways, leading to the activation of ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2).[1] This signaling cascade culminates in cell cycle arrest at the G2/M phase, preventing the damaged cells from proliferating. This is achieved through the decreased expression of key cell cycle regulators such as cdc25C, cdc2, and cyclin B1.[1]

Ultimately, the sustained DNA damage and cell cycle arrest push the cancer cells towards apoptosis, primarily through the intrinsic, or mitochondrial, pathway. This is characterized by an increased Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates a caspase cascade, beginning with the activation of caspase-9 and caspase-3, and culminating in the degradation of cellular components by executioner caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[1] Furthermore, the elevation in ROS has been shown to induce the sustained phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[1]

cluster_0 4-Hydroxy-2-Pyridone Derivative cluster_1 Cellular Effects cluster_2 Apoptosis Induction Pyridone 4-Hydroxy-2-Pyridone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyridone->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Pyridone->Bax_Bcl2 DNA_damage DNA Damage ROS->DNA_damage JNK ↑ p-JNK ROS->JNK ATM_Chk2 ↑ ATM/Chk2 Activation DNA_damage->ATM_Chk2 G2M_arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_arrest cdc_cyclin ↓ cdc25C, cdc2, cyclin B1 G2M_arrest->cdc_cyclin Apoptosis Apoptosis G2M_arrest->Apoptosis JNK->Apoptosis Mito Mitochondrial Dysfunction Bax_Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 ↑ Caspase-9 CytoC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Signaling pathway of 4-hydroxy-2-pyridone derivatives.

Quantitative Data Presentation: Cytotoxicity

The cytotoxic potential of 4-hydroxy-2-pyridone derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for representative 4-hydroxy-2-pyridone derivatives.

Derivative Name/CodeCancer Cell LineIC50 (µM)Reference
Torrubiellone CJurkat T cells7.05[2][3]
Derivative 4gVarious (60 cell lines)1 - 10[4][5]
SambutoxinVarious cancer cellsPotent (specific values not consistently reported in abstracts)[1]

Note: This table is a compilation of data from the cited literature and is not exhaustive. IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments used to evaluate the antitumor and cytotoxic effects of 4-hydroxy-2-pyridone derivatives.

Synthesis of 4-Hydroxy-2-Pyridone Derivatives

A general and efficient strategy for the synthesis of the 4-hydroxy-2-pyridone scaffold involves the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. These core structures can then be further functionalized, for example, by reaction with a set of aldehydes to yield bis(pyridyl)methanes.[4][5] Another common approach is the cyclization of 1,3,5-tricarbonyl compounds derived from acetoacetic esters.[4]

cluster_0 Synthesis Workflow Start Starting Materials (e.g., 3-amino-3-dialkylaminopropenoates, malonates, aldehydes) Reaction1 Core Scaffold Synthesis (e.g., Cyclization) Start->Reaction1 Purification1 Purification (e.g., Crystallization, Chromatography) Reaction1->Purification1 Intermediate 4-Hydroxy-2-Pyridone Intermediate Purification1->Intermediate Reaction2 Functionalization (e.g., Condensation) Intermediate->Reaction2 Purification2 Final Purification Reaction2->Purification2 Final_Product Final 4-Hydroxy-2-Pyridone Derivative Purification2->Final_Product

General synthesis workflow for 4-hydroxy-2-pyridone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 4-hydroxy-2-pyridone derivatives for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6] The IC50 values are then calculated from the dose-response curves.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cancer cells with the 4-hydroxy-2-pyridone derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-JNK).

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the 4-hydroxy-2-pyridone derivative, then harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol, typically overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

In Vivo Antitumor Activity (Xenograft Model)

Subcutaneous xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 106 to 1 x 107 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into control and treatment groups.

  • Compound Administration: Administer the 4-hydroxy-2-pyridone derivative (and vehicle control) to the respective groups via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

4-Hydroxy-2-pyridone derivatives represent a promising class of compounds with significant potential for development as anticancer agents. Their ability to induce oxidative stress and trigger apoptosis in cancer cells provides a solid mechanistic foundation for their therapeutic application. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Further elucidation of their molecular targets and potential off-target effects will be crucial for their clinical translation. Additionally, exploring combination therapies with existing chemotherapeutic agents could enhance their efficacy and overcome potential resistance mechanisms. The continued investigation of this versatile scaffold holds great promise for the future of cancer therapy.

References

The Phytotoxic Potential of Substituted 4-Hydroxy-2-Pyridones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the phytotoxic activity of substituted 4-hydroxy-2-pyridones, a class of compounds with significant potential in the development of novel herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the synthesis, mechanism of action, structure-activity relationships, and experimental evaluation of these promising molecules. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering researchers to not only replicate but also innovate in this field.

Introduction: The Rise of 4-Hydroxy-2-Pyridones in Herbicide Discovery

The relentless challenge of weed management in agriculture, coupled with the growing issue of herbicide resistance, necessitates the discovery of new herbicidal compounds with novel modes of action. Substituted 4-hydroxy-2-pyridones have emerged as a compelling class of molecules due to their diverse biological activities, including phytotoxicity.[1][2] Naturally occurring pyridone alkaloids have demonstrated a range of biological effects, from antifungal to insecticidal properties, highlighting the potential of this scaffold in agrochemical research. This guide will focus on the synthetic derivatives of the 4-hydroxy-2-pyridone core and their application as phytotoxic agents.

Synthetic Pathways to Substituted 4-Hydroxy-2-Pyridones

The foundation of exploring the phytotoxic potential of this chemical class lies in the efficient and versatile synthesis of a diverse library of substituted 4-hydroxy-2-pyridones. A common and effective starting material for many of these syntheses is dehydroacetic acid.[1][2]

A representative synthetic route involves the initial conversion of commercial dehydroacetic acid to 4-hydroxy-6-methylpyridin-2(1H)-one.[1][2] This key intermediate can then be subjected to condensation reactions with various aldehydes to introduce a wide range of substituents, yielding a library of novel pyridone derivatives.[1] The choice of aldehyde is a critical experimental decision that directly influences the structural diversity and, consequently, the biological activity of the synthesized compounds. For instance, condensation with aliphatic aldehydes produces bis(pyridyl)methanes, while reaction with α,β-unsaturated aldehydes can lead to the formation of condensed pyran derivatives.[1]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one and subsequent condensation

Part A: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (3) from Dehydroacetic Acid (1)

  • Hydrolysis of Dehydroacetic Acid: In a suitable reaction vessel, treat commercial dehydroacetic acid (1) with a strong acid, such as sulfuric acid, and heat. This reaction opens the pyrone ring of dehydroacetic acid.[1]

  • Ammonolysis: React the product from the previous step with aqueous ammonium hydroxide. This step facilitates the cyclization to form the 4-hydroxy-6-methylpyridin-2(1H)-one (3) core.[1]

  • Purification: Purify the resulting solid by recrystallization to obtain the desired intermediate.

Part B: Condensation with Aldehydes to form Bis(pyridyl)methanes

  • Reaction Setup: In a flask, dissolve the synthesized 4-hydroxy-6-methylpyridin-2(1H)-one (3) in a suitable solvent under basic conditions.

  • Aldehyde Addition: Add the chosen aldehyde to the reaction mixture. The nature of the 'R' group on the aldehyde will determine the final substitution pattern.

  • Reaction and Workup: Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC). Upon completion, perform an appropriate aqueous workup and extract the product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final substituted 4-hydroxy-2-pyridone derivative.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The phytotoxic effects of many substituted 4-hydroxy-2-pyridones are attributed to their ability to inhibit the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[4] Homogentisate is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[4]

The inhibition of HPPD leads to a cascade of phytotoxic effects:

  • Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Its depletion leads to the inhibition of carotenoid synthesis.

  • Photo-oxidation of Chlorophyll: Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic "bleaching" symptom observed in treated plants.

  • Inhibition of Photosynthesis: The loss of chlorophyll and disruption of the photosynthetic apparatus ultimately leads to the cessation of photosynthesis and plant death.

This specific mode of action makes HPPD a highly attractive target for herbicide development, and compounds that inhibit this enzyme are often referred to as "bleaching herbicides".

HPPD_Inhibition_Pathway cluster_downstream Downstream Effects cluster_products Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate PlantDeath Plant Death Pyridone Substituted 4-Hydroxy-2-Pyridone Pyridone->HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis

Caption: Mechanism of phytotoxicity of substituted 4-hydroxy-2-pyridones via HPPD inhibition.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of substituted 4-hydroxy-2-pyridones and their phytotoxic activity is paramount for designing more potent and selective herbicides. SAR studies involve synthesizing a series of analogues with systematic variations in their substituents and evaluating their biological activity.

Key structural features that influence the phytotoxic activity of 4-hydroxy-2-pyridones include:

  • Substituents on the Pyridone Ring: The nature, size, and electronic properties of substituents at various positions of the pyridone ring can significantly impact HPPD binding and, consequently, phytotoxicity.

  • The Methylene Bridge: In bis(pyridyl)methane derivatives, the substituent on the methylene bridge connecting the two pyridone rings plays a crucial role in determining activity. Aromatic rings in this position have been shown to encourage higher activity than alkyl substituents.[1]

  • Overall Molecular Conformation: The three-dimensional shape of the molecule is critical for its ability to fit into the active site of the HPPD enzyme.

Table 1: Structure-Activity Relationship of Selected Substituted 4-Hydroxy-2-Pyridones

Compound IDR Group on Methylene BridgeDicotyledonous Activity (e.g., Ipomoea grandifolia)Monocotyledonous Activity (e.g., Sorghum bicolor)Reference
4a HHighModerate[1]
4c CH₂CH₃HighModerate[1]
4e PhenylModerateLow[1]
4g' (pyran derivative)Cinnamaldehyde derivedHighModerate[1]

Note: Activity levels are qualitative summaries based on the referenced literature. For quantitative data, refer to the original publication.

These findings suggest that while a clear-cut SAR can be complex, certain structural motifs, such as the presence of a pyran ring or an aromatic substituent, can enhance phytotoxic activity.[1] Further quantitative structure-activity relationship (QSAR) studies are essential to build predictive models for the design of novel, highly active compounds.[5][6][7][8][9]

Experimental Protocols for Phytotoxicity Evaluation

A robust and reproducible assessment of phytotoxicity is crucial for the development of new herbicides. This involves both in vitro enzyme inhibition assays to confirm the mechanism of action and whole-plant bioassays to evaluate real-world efficacy.

In Vitro HPPD Enzyme Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the target enzyme, HPPD. The principle lies in monitoring the enzymatic conversion of HPPA to homogentisate, often through a coupled spectrophotometric assay.[10][11]

Detailed Protocol: Spectrophotometric HPPD Inhibition Assay

  • Reagent Preparation:

    • Enzyme: Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) expressed in and purified from E. coli.

    • Substrate: A stock solution of 4-hydroxyphenylpyruvate (HPPA).

    • Cofactors: Ascorbate and Fe(II) solutions.

    • Assay Buffer: A suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.

    • Test Compounds: A dilution series of the substituted 4-hydroxy-2-pyridone inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, Fe(II), and ascorbate.

    • Add the test compound at various concentrations (typically a logarithmic dilution series). Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., mesotrione).

    • Add the HPPD enzyme to each well and pre-incubate for a defined period.

    • Initiate the reaction by adding the HPPA substrate.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 318 nm for the formation of maleylacetoacetate in a coupled assay) over time using a microplate reader.[12]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

HPPD_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer, Cofactors, Inhibitors) reagent_prep->plate_setup enzyme_add Add HPPD Enzyme & Pre-incubate plate_setup->enzyme_add reaction_init Initiate Reaction (Add HPPA Substrate) enzyme_add->reaction_init read_plate Spectrophotometric Reading (e.g., 318 nm) reaction_init->read_plate data_analysis Data Analysis (Calculate Rates, % Inhibition) read_plate->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for the in vitro HPPD enzyme inhibition assay.

Whole-Plant Phytotoxicity Bioassay

While in vitro assays are crucial for mechanistic studies, whole-plant bioassays are essential to evaluate the overall phytotoxic efficacy of a compound, taking into account factors like uptake, translocation, and metabolism within the plant.

Detailed Protocol: Pre-emergence and Post-emergence Phytotoxicity Assay

  • Plant Material and Growth Conditions:

    • Select representative monocotyledonous (e.g., Sorghum bicolor) and dicotyledonous (e.g., Ipomoea grandifolia) weed species.[1]

    • Sow seeds in pots containing a standardized soil or sand substrate.[1]

    • Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Pre-emergence: Apply the test compound to the soil surface immediately after sowing.

    • Post-emergence: Apply the test compound to the foliage of young, actively growing plants (e.g., at the 2-4 leaf stage).

    • Apply the compounds at a range of doses to establish a dose-response relationship. Include an untreated control and a commercial standard herbicide for comparison.

  • Phytotoxicity Assessment:

    • Visually assess phytotoxicity symptoms (e.g., bleaching, chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days). Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = plant death).

    • At the end of the experiment, harvest the plants and measure quantitative parameters such as:

      • Shoot and root length

      • Fresh and dry weight of shoots and roots

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

    • For dose-response data, calculate the GR₅₀ (the dose causing a 50% reduction in growth) or ED₅₀ (the effective dose for 50% of the maximal effect) values by fitting the data to a suitable non-linear regression model (e.g., log-logistic).

Conclusion and Future Directions

Substituted 4-hydroxy-2-pyridones represent a promising class of compounds for the development of new herbicides with a validated mode of action targeting the HPPD enzyme. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, and the established protocols for in vitro and in vivo evaluation provide a clear pathway for identifying lead candidates.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a wider range of substituted 4-hydroxy-2-pyridones to further explore the structure-activity landscape.

  • Optimizing Selectivity: Fine-tuning the chemical structure to enhance selectivity between weed and crop species.

  • Investigating Resistance Mechanisms: Understanding potential mechanisms of resistance to HPPD-inhibiting pyridones to ensure their long-term efficacy.

  • Field Trials: Progressing the most promising lead compounds to field trials to evaluate their performance under real-world agricultural conditions.

By leveraging the knowledge and methodologies outlined in this guide, researchers can contribute to the development of the next generation of safe and effective herbicides, addressing the critical needs of modern agriculture.

References

In-Depth Technical Guide: The Multifaceted Mechanisms of Action of 4-Hydroxy-2-Pyridone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxy-2-pyridone scaffold is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, with a focus on their antibacterial, anticancer, and enzyme-inhibiting properties. Detailed experimental methodologies for key assays are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration and application of 4-hydroxy-2-pyridone-based compounds.

Core Mechanisms of Action

The biological activity of 4-hydroxy-2-pyridone derivatives is primarily attributed to three core mechanisms: inhibition of bacterial DNA topoisomerases, induction of apoptosis in cancer cells through oxidative stress, and chelation of metal ions, particularly iron.

Antibacterial Activity: Inhibition of Bacterial DNA Topoisomerases

A significant class of 4-hydroxy-2-pyridone compounds exhibits potent antibacterial activity, particularly against Gram-negative bacteria, by targeting the essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication, repair, and transcription. The 4-hydroxy-2-pyridone derivatives act as non-fluoroquinolone inhibitors, binding to the enzyme-DNA complex and stabilizing the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

Key Signaling Pathway: Inhibition of Bacterial DNA Topoisomerase

Bacterial DNA Topoisomerase Inhibition Mechanism of Antibacterial Action of 4-Hydroxy-2-Pyridone Compounds 4-Hydroxy-2-Pyridone 4-Hydroxy-2-Pyridone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 4-Hydroxy-2-Pyridone->DNA_Gyrase_Topo_IV Inhibits Enzyme_DNA_Complex Enzyme-DNA Complex DNA_Gyrase_Topo_IV->Enzyme_DNA_Complex Binds to DNA Cleavage_Complex Stabilized Cleavage Complex Enzyme_DNA_Complex->Cleavage_Complex Trapped by Compound DSBs Double-Strand Breaks Cleavage_Complex->DSBs Leads to Cell_Death Bacterial Cell Death DSBs->Cell_Death Induces ROS_Induced_Apoptosis Anticancer Mechanism of 4-Hydroxy-2-Pyridone Compounds 4_Hydroxy_2_Pyridone 4-Hydroxy-2-Pyridone ROS Increased ROS 4_Hydroxy_2_Pyridone->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Pathway ROS->Mitochondria G2_M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

References

Structure-Activity Relationship of 4-Hydroxy-2-Pyridone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxy-2-pyridone analogs, a versatile scaffold exhibiting a wide range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Biological Activities

The 4-hydroxy-2-pyridone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous natural products and synthetic analogs with diverse therapeutic potential. These compounds have demonstrated a remarkable array of biological activities, including antibacterial, antitubercular, antifungal, antimalarial, anticancer, and neuroprotective effects.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, primarily at the N-1, C-3, C-5, and C-6 positions, leading to significant modulation of their biological profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for 4-hydroxy-2-pyridone analogs across different therapeutic areas, highlighting the impact of various substituents on their biological activity.

Antibacterial Activity

4-hydroxy-2-pyridone analogs have emerged as a novel class of antibacterial agents, particularly against Gram-negative pathogens.[3] A key mechanism of action for some of these analogs is the inhibition of bacterial DNA synthesis.[3]

Table 1: Antibacterial Activity of 4-Hydroxy-2-Pyridone Analogs

Compound IDR1R2R3Target OrganismMIC (µg/mL)Reference
1a HHHE. coli>64[3]
1b BenzylHHE. coli32[3]
1c HPhenylHE. coli16[3]
6q HBiphenylHE. coli (highly resistant strains)8 (MIC90)[3]

Note: The table above represents a selection of compounds to illustrate SAR trends. For a comprehensive list, please refer to the cited literature.

The SAR studies reveal that substitution at the C-3 position with aryl groups, particularly bulky hydrophobic groups like a biphenyl moiety, significantly enhances antibacterial activity against E. coli.[3] N-1 substitution can also influence activity, though to a lesser extent than C-3 modifications.[3]

Antitubercular Activity

A series of 4-hydroxy-2-pyridones have been identified as potent antituberculosis agents, effective against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis (Mtb).[2]

Table 2: Antitubercular Activity of 4-Hydroxy-2-Pyridone Analogs

Compound IDR1 (at C-6)R2 (at C-3)Mtb StrainMIC (µM)Reference
1 IsobutylPhenylH37Rv12.5[2]
30j DimethylcyclohexylPhenylH37Rv & MDR strains<0.2[2]

Preliminary SAR on the C-6 position of the pyridone ring indicates that replacing the isobutyl group with larger cycloalkyl groups, such as a dimethylcyclohexyl group, leads to a significant improvement in potency against Mtb.[2]

Antitumour Activity

Certain 4-hydroxy-2-pyridone derivatives have demonstrated significant in vitro antitumour activity against a panel of human tumour cell lines.[1]

Table 3: Antitumour Activity of Bis(pyridyl)methane Derivatives

Compound IDAr (Aldehyde derivative)Cell LineGrowth InhibitionConcentration (M)Reference
4g 2,6-Dichlorophenyl60 human tumour cell linesSignificant1 x 10⁻⁶ to 1 x 10⁻⁵[1]

In a series of bis(pyridyl)methanes, the nature of the aromatic aldehyde used in the synthesis plays a crucial role in determining the antitumour potency. Derivative 4g, with a 2,6-dichlorophenyl group, was found to be the most active in the series.[1]

Antimalarial Activity

4-hydroxy-2-pyridone and its quinolone analogs are known to possess antimalarial properties, with some compounds exhibiting activity against various life cycle stages of Plasmodium species.[4] A key target for some of these analogs is the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain.[4]

Table 4: Antimalarial Activity of 4(1H)-pyridone Analogs

CompoundTargetActivityIC50 (µM)Reference
Clopidol P. falciparumIn vitro inhibition>50[4]
Analogs P. falciparumIn vitro inhibition<0.1[4]
Compound 4 P. falciparum liver stagesIn vitro inhibition48.8[4]
Compound 4 P. vivax blood stagesIn vitro inhibition<4.88[4]

Systematic modification of the clopidol structure has led to the development of analogs with significantly improved in vitro and in vivo efficacy.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-hydroxy-2-pyridone analogs.

Synthesis of 4-Hydroxy-2-pyridone Analogs

A general method for the synthesis of 4-hydroxy-6-methyl-2-pyridone starts from the commercially available dehydroacetic acid.[5]

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyridone [5]

  • Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is hydrolyzed using a strong acid, such as sulfuric acid, to yield 4-hydroxy-6-methyl-2H-pyran-2-one.

  • Ammonolysis: The resulting pyranone is then reacted with aqueous ammonium hydroxide to produce 4-hydroxy-6-methylpyridin-2(1H)-one.

  • Condensation (for bis-pyridones): The pyridone is treated under basic conditions in the presence of various aldehydes to yield condensed bis(pyridyl)methanes.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial activity of a compound. The broth microdilution method is a commonly used technique.[6][7][8]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution [6][7][8]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., ~5x10⁵ CFU/mL) is prepared from an overnight culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Model for Antibacterial Agents

The murine septicemia model is a widely used in vivo model to evaluate the efficacy of antibacterial agents in a systemic infection.[9][10][11][12]

Protocol 3: Murine Septicemia Model [9][10][11][12]

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., E. coli or S. aureus).

  • Treatment: At a specified time post-infection (e.g., 1 hour), the test compound is administered at various doses via a relevant route (e.g., intravenous or subcutaneous).

  • Monitoring: The survival of the mice is monitored over a period of several days (e.g., 7 days).

  • Efficacy Assessment: The efficacy of the compound is often expressed as the protective dose 50 (PD50), which is the dose required to protect 50% of the animals from lethal infection.

Mechanism of Action Studies

Protocol 4: Macromolecular Synthesis Assay [13][14][15]

This assay determines the effect of a compound on the synthesis of key macromolecules (DNA, RNA, protein, and cell wall) in bacteria.

  • Labeling: Bacterial cultures are incubated with radiolabeled precursors for each macromolecule ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [³H]N-acetylglucosamine for peptidoglycan).

  • Treatment: The cultures are then treated with the test compound at various concentrations.

  • Precipitation: The macromolecules are precipitated using an acid (e.g., trichloroacetic acid).

  • Quantification: The amount of incorporated radioactivity in the precipitate is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of synthesis for each macromolecule is calculated by comparing the radioactivity in treated samples to that in untreated controls.

Protocol 5: Cytochrome bc1 Complex Inhibition Assay [16][17][18][19]

This assay measures the inhibitory activity of a compound on the cytochrome bc1 complex.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, cytochrome c, and a source of the cytochrome bc1 complex (e.g., isolated mitochondria or purified enzyme).

  • Inhibition: The enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of a substrate, such as ubiquinol.

  • Measurement: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of 4-hydroxy-2-pyridone analogs.

Generalized Synthetic Workflow

G cluster_0 Synthesis of 4-Hydroxy-2-Pyridone Core cluster_1 Derivatization cluster_2 Biological Evaluation Dehydroacetic Acid Dehydroacetic Acid 4-Hydroxy-6-methyl-2H-pyran-2-one 4-Hydroxy-6-methyl-2H-pyran-2-one Dehydroacetic Acid->4-Hydroxy-6-methyl-2H-pyran-2-one H2SO4, Heat 4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-6-methyl-2H-pyran-2-one->4-Hydroxy-6-methylpyridin-2(1H)-one NH4OH Bis(pyridyl)methanes Bis(pyridyl)methanes 4-Hydroxy-6-methylpyridin-2(1H)-one->Bis(pyridyl)methanes Base Aldehydes Aldehydes Aldehydes->Bis(pyridyl)methanes In vitro assays In vitro assays Bis(pyridyl)methanes->In vitro assays In vivo models In vivo models In vitro assays->In vivo models Promising candidates

Caption: Generalized workflow for the synthesis and evaluation of 4-hydroxy-2-pyridone analogs.

Logical Flow of Antibacterial Drug Discovery

G Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs In vitro Screening (MIC) In vitro Screening (MIC) Synthesize Analogs->In vitro Screening (MIC) Active Hits Active Hits In vitro Screening (MIC)->Active Hits Mechanism of Action Studies Mechanism of Action Studies Active Hits->Mechanism of Action Studies In vivo Efficacy (Murine Model) In vivo Efficacy (Murine Model) Mechanism of Action Studies->In vivo Efficacy (Murine Model) Lead Compound Lead Compound In vivo Efficacy (Murine Model)->Lead Compound

Caption: Logical workflow for the discovery of antibacterial 4-hydroxy-2-pyridone analogs.

Signaling Pathway: Inhibition of Bacterial DNA Synthesis

G cluster_0 Inside Bacterial Cell 4-Hydroxy-2-Pyridone Analog 4-Hydroxy-2-Pyridone Analog DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV 4-Hydroxy-2-Pyridone Analog->DNA Gyrase/Topoisomerase IV Bacterial Cell Bacterial Cell DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication Bacterial Growth Bacterial Growth DNA Replication->Bacterial Growth

Caption: Proposed mechanism of action for antibacterial 4-hydroxy-2-pyridone analogs.

Signaling Pathway: Inhibition of Mitochondrial Electron Transport

G cluster_0 Inside Mitochondrion 4-Hydroxy-2-Pyridone Analog 4-Hydroxy-2-Pyridone Analog Complex III (Cytochrome bc1) Complex III (Cytochrome bc1) 4-Hydroxy-2-Pyridone Analog->Complex III (Cytochrome bc1) Mitochondrion Mitochondrion Electron Transport Chain Electron Transport Chain Complex III (Cytochrome bc1)->Electron Transport Chain ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis

Caption: Mechanism of action for antimalarial 4-hydroxy-2-pyridone analogs.

Conclusion

The 4-hydroxy-2-pyridone scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The extensive body of research on this class of compounds has revealed critical structure-activity relationships that can guide the design of more potent and selective analogs. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and conceptual visualizations to aid researchers in their efforts to harness the full therapeutic potential of 4-hydroxy-2-pyridone derivatives. Further exploration of this chemical space is warranted to discover novel drug candidates for a variety of diseases.

References

Methodological & Application

In Vitro Assay Protocols for 4-Hydroxy-1-methyl-2-pyridone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the biological activities of 4-Hydroxy-1-methyl-2-pyridone. The protocols are based on established methodologies for the broader class of 4-hydroxy-2-pyridone derivatives, which have demonstrated a range of promising biological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Application Notes

This compound belongs to the 4-hydroxy-2-pyridone class of heterocyclic compounds. This structural motif is present in numerous natural products and synthetic molecules exhibiting diverse biological activities. In vitro assays are essential first steps in characterizing the pharmacological profile of this compound and identifying its potential therapeutic applications.

The primary applications for in vitro testing of this compound include:

  • Anticancer Activity: Assessing the cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Antimicrobial Activity: Determining the inhibitory effects against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Evaluating the potential to modulate inflammatory responses in cellular models.

Data Presentation

The following tables summarize representative quantitative data for 4-hydroxy-2-pyridone derivatives from in vitro studies. It is important to note that this data is for structurally related compounds and serves as a reference for expected activity ranges for this compound.

Table 1: Anticancer Activity of 4-Hydroxy-2-pyridone Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Furanpydone AMKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988TCCK-84.35 - 9.72[1][2]
SambutoxinVarious cancer cellsCell ViabilityNot Specified[3]
Derivative 4g60 human tumor cell linesGrowth Inhibition1 - 10[4]

Table 2: Antimicrobial Activity of 4-Hydroxy-2-pyridone Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 6qE. coli (highly resistant strains)Broth Microdilution8[3]
Furanpydone A, C, and ApiosporamideS. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarumNot Specified1.56 - 25 (µM)[1][2]
Aminophenyl-substituted derivativeE. coli, A. baumannii, K. pneumoniaeBroth Microdilution0.78 - 3.1[5]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a selected bacterial strain.

Materials:

  • This compound

  • Selected bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial inoculum to each well of the microplate, except for the sterility control wells.

    • Include a growth control (MHB with inoculum, no compound) and a sterility control (MHB only).

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]

    • Growth can be assessed visually as turbidity or by adding a viability indicator like resazurin and measuring the color change or fluorescence.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare various concentrations of this compound in culture medium.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of the compound compared to the LPS-stimulated vehicle control.

Visualizations

Anticancer Signaling Pathway

anticancer_pathway cluster_extracellular Extracellular cluster_cellular Cellular 4HMP This compound ROS Increased ROS Production 4HMP->ROS CellMembrane Cell Membrane DNADamage DNA Damage ROS->DNADamage JNK JNK Activation ROS->JNK ATM_Chk2 ATM/Chk2 Activation DNADamage->ATM_Chk2 G2M_Arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MitochondrialPathway Mitochondrial Apoptosis Pathway MitochondrialPathway->Apoptosis JNK->MitochondrialPathway

Caption: Proposed anticancer signaling pathway for 4-hydroxy-2-pyridone derivatives.

Antibacterial Mechanism of Action

antibacterial_workflow 4HMP This compound BacterialCell Bacterial Cell 4HMP->BacterialCell DNA_Gyrase DNA Gyrase / Topoisomerase IV BacterialCell->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->Replication_Inhibition Blockage leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Acts on Bacterial_Death Bacterial Cell Death Replication_Inhibition->Bacterial_Death

Caption: Inhibition of bacterial DNA synthesis by 4-hydroxy-2-pyridone derivatives.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulation Inflammatory Stimulus cluster_signaling Intracellular Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB / IκB Complex NFkB_IkB->IkB NFkB Active NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Activates Inflammatory_Mediators Inflammatory Mediators (NO, PGs) Inflammatory_Genes->Inflammatory_Mediators 4HMP This compound 4HMP->IKK Inhibits

Caption: Putative anti-inflammatory mechanism via inhibition of the NF-κB pathway.

References

Determining the Minimum Inhibitory Concentration (MIC) of 4-Hydroxy-1-methyl-2-pyridone against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the compound 4-Hydroxy-1-methyl-2-pyridone against Escherichia coli (E. coli). The provided protocols are based on established methodologies for antimicrobial susceptibility testing, ensuring reliable and reproducible results for research and drug development purposes.

Introduction

The emergence of antibiotic-resistant bacteria, particularly Gram-negative pathogens like E. coli, poses a significant threat to public health. This necessitates the discovery and development of novel antimicrobial agents. The 4-hydroxy-2-pyridone scaffold has emerged as a promising chemical starting point for the development of new antibacterial drugs.[1][2] Research has demonstrated that derivatives of this core structure exhibit activity against Gram-negative bacteria by mechanisms that can include the inhibition of bacterial DNA synthesis.[1] For instance, certain optimized 4-hydroxy-2-pyridone derivatives have shown potent activity, with MIC90 values as low as 8 μg/mL against highly resistant strains of E. coli.[1][2] Another related compound, a 4-pyridone-based iron chelator, demonstrated an MIC of 128 µg/mL against E. coli.

Given the potential of this chemical class, determining the specific MIC of this compound is a critical first step in evaluating its potential as a novel antibacterial agent against E. coli. This application note provides a detailed protocol for MIC determination using the widely accepted broth microdilution method.

Quantitative Data Summary

CompoundBacterial StrainMIC (µg/mL)Reference
This compound E. coli (e.g., ATCC 25922) [Experimental Value] [Your Laboratory Data]
4-Hydroxy-2-pyridone Derivative (6q)Resistant E. coli Strains8 (MIC90)[1][2]
4-Pyridone-based Iron Chelator (CP94)E. coli BW25113128[3]

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[4][5] This protocol is adapted from established guidelines.

Materials
  • This compound (analytical grade)

  • E. coli strain (e.g., quality control strain ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or flat-bottom)[6]

  • Sterile reagent reservoirs

  • Multichannel and single-channel micropipettes with sterile tips

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile culture tubes and plates (e.g., Tryptic Soy Agar)

Procedure

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the solvent used does not inhibit bacterial growth at the final concentration in the assay.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture of E. coli on an agar plate, select several well-isolated colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Vortex the suspension to ensure it is homogeneous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[7]

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution in Microtiter Plate:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of the microtiter plate.

  • Add 100 µL of the this compound working solution (a 2x concentration of the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.

  • Continue this serial dilution process across the plate to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum).

  • Well 12 will serve as the sterility control (containing only CAMHB).

4. Inoculation and Incubation:

  • Inoculate wells 1 through 11 with 50 µL of the final bacterial suspension (prepared in step 2). The final volume in each well will be 100 µL.

  • Cover the microtiter plate with a lid or an adhesive seal.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5][7]

5. Reading and Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror or a light box can aid in visualization.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of E. coli.[5]

  • The growth control well (well 11) should show clear turbidity, and the sterility control well (well 12) should remain clear.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (35°C, 16-20h) Inoculation->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination.

Signaling_Pathway_Hypothesis Compound This compound Target Bacterial DNA Synthesis Machinery Compound->Target Inhibits DNA_Replication DNA Replication Target->DNA_Replication Blocks Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Required for Growth_Inhibition Inhibition of Growth (MIC) Cell_Division->Growth_Inhibition Leads to

Caption: Hypothesized mechanism of action.

References

Application Notes and Protocols: Cytotoxicity of 4-Hydroxy-2-Pyridone and its Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. In recent years, derivatives of 4-hydroxy-2-pyridone have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines. These compounds often induce cell death through complex signaling pathways, making them promising candidates for the development of novel anticancer therapeutics.

This document provides a detailed overview of the cytotoxic activity of 4-hydroxy-2-pyridone derivatives, with a focus on summarizing available quantitative data, outlining experimental protocols for assessing cytotoxicity, and visualizing the key signaling pathways involved in their mechanism of action. While comprehensive cytotoxic data for the parent 4-hydroxy-2-pyridone compound is limited in publicly available literature, extensive research on its derivatives highlights the therapeutic potential of this chemical class.

Data Presentation: Cytotoxicity of 4-Hydroxy-2-Pyridone Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 4-hydroxy-2-pyridone derivatives against a range of human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview of their anti-proliferative activities.

Table 1: Cytotoxicity (IC50) of Sambutoxin on Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
A549Lung Carcinoma3.2 ± 0.4[1]
HeLaCervical Carcinoma2.8 ± 0.3[1]
HepG2Hepatocellular Carcinoma4.1 ± 0.5[1]
MCF-7Breast Adenocarcinoma5.6 ± 0.7[1]
U251Glioblastoma3.9 ± 0.4[1]

Table 2: Cytotoxicity (IC50) of Furanpydone A on Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
MKN-45Gastric Carcinoma4.35 ± 0.21[2]
HCT116Colon Carcinoma5.12 ± 0.33[2]
K562Chronic Myelogenous Leukemia6.88 ± 0.45[2]
A549Lung Carcinoma7.23 ± 0.51[2]
DU145Prostate Carcinoma8.91 ± 0.62[2]
SF126Brain Tumor9.72 ± 0.78[2]
A-375Malignant Melanoma5.54 ± 0.29[2]
786-ORenal Cell Carcinoma6.47 ± 0.41[2]
5637Bladder Carcinoma8.11 ± 0.55[2]
PATU8988TPancreatic Carcinoma7.95 ± 0.68[2]

Table 3: Cytotoxicity (IC50) of Other 4-Hydroxy-2-Pyridone Derivatives

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
ApiosporamideMG63Osteosarcoma~15
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2Hepatocellular Carcinoma4.5 ± 0.3[3]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-7Breast Adenocarcinoma>15[3]

Experimental Protocols

Detailed methodologies for conducting cytotoxicity assays are crucial for obtaining reliable and reproducible data. The following are standard protocols for the MTT and CCK-8 assays, which are commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-hydroxy-2-pyridone derivative (test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: CCK-8 (Cell Counting Kit-8) Assay

This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 4-hydroxy-2-pyridone derivative (test compound)

  • CCK-8 solution

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay to seed the cells in a 96-well plate.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay to treat the cells with the test compound.

  • CCK-8 Addition and Incubation:

    • After the desired incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of 4-hydroxy-2-pyridone derivatives using a cell-based assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Cell Seeding in 96-well Plate cell_culture->seeding attachment 3. Incubation (24h) for Attachment seeding->attachment compound_prep 4. Prepare Serial Dilutions of Test Compound treatment 5. Add Compound to Cells compound_prep->treatment incubation 6. Incubate (24-72h) treatment->incubation reagent_add 7. Add MTT or CCK-8 Reagent assay_incubation 8. Incubate (1-4h) reagent_add->assay_incubation readout 9. Measure Absorbance assay_incubation->readout viability_calc 10. Calculate % Cell Viability ic50_calc 11. Determine IC50 Value viability_calc->ic50_calc

Caption: General workflow for a cytotoxicity assay.

Signaling Pathways

The cytotoxic mechanism of 4-hydroxy-2-pyridone derivatives often involves the induction of apoptosis through specific signaling cascades. The following diagram illustrates the proposed signaling pathway for Sambutoxin, a well-studied derivative.

sambutoxin_pathway cluster_cellular_stress Cellular Stress cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Mitochondrial Apoptosis Pathway sambutoxin Sambutoxin ros Increased ROS Production sambutoxin->ros dna_damage DNA Damage ros->dna_damage jnk Sustained JNK Phosphorylation ros->jnk atm_chk2 Activation of ATM/Chk2 dna_damage->atm_chk2 g2m_arrest G2/M Cell Cycle Arrest atm_chk2->g2m_arrest cdc_cyclin Decreased cdc25C, cdc2, Cyclin B1 g2m_arrest->cdc_cyclin bax_bcl2 Increased Bax/Bcl-2 Ratio jnk->bax_bcl2 mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) bax_bcl2->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Degradation caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of Sambutoxin-induced apoptosis.[1]

Conclusion

Derivatives of 4-hydroxy-2-pyridone have demonstrated significant cytotoxic activity against a broad range of cancer cell lines. The primary mechanism of action for several of these compounds involves the induction of apoptosis through pathways that can include the generation of reactive oxygen species, induction of DNA damage, cell cycle arrest, and activation of the mitochondrial apoptotic cascade. The data and protocols presented here provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives is warranted to facilitate the design of more potent and selective anticancer agents.

References

Application Notes and Protocols for 4-Hydroxy-1-methyl-2-pyridone as a DNA Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-methyl-2-pyridone belongs to the broader class of 4-hydroxy-2-pyridones, which have emerged as a promising scaffold in drug discovery due to their diverse biological activities.[1] Recent studies have identified certain derivatives of 4-hydroxy-2-pyridones as potent inhibitors of bacterial DNA synthesis, positioning them as potential candidates for the development of new antibacterial agents.[2][3] These compounds have been shown to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[1][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound as a DNA synthesis inhibitor.

Mechanism of Action

The proposed mechanism of action for 4-hydroxy-2-pyridone derivatives as DNA synthesis inhibitors involves the targeting of bacterial type II topoisomerases, namely DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[4][5] These enzymes are crucial for managing DNA topology during replication. By inhibiting these enzymes, the compounds prevent the resealing of the DNA strands, leading to an accumulation of double-strand breaks and ultimately inhibiting DNA synthesis and causing bacterial cell death.

G_1 cluster_0 Bacterial Cell HM2P This compound Gyrase DNA Gyrase (GyrA/GyrB) HM2P->Gyrase inhibits TopoIV Topoisomerase IV (ParC/ParE) HM2P->TopoIV inhibits Replication DNA Replication Fork Gyrase->Replication relieves supercoiling DSB Double-Strand Breaks Gyrase->DSB leads to accumulation of TopoIV->Replication decatenates daughter chromosomes TopoIV->DSB leads to accumulation of Replication->DSB Inhibition Inhibition of DNA Synthesis DSB->Inhibition Death Cell Death Inhibition->Death G_2 cluster_workflow Macromolecular Synthesis Assay Workflow start Start: Mid-log phase bacterial culture treat Treat with This compound (various concentrations) start->treat label Add radiolabeled precursors: [3H]-Thymidine (DNA) [3H]-Uridine (RNA) [3H]-Leucine (Protein) treat->label incubate Incubate at 37°C label->incubate precipitate Stop reaction and precipitate macromolecules with cold TCA incubate->precipitate filter Collect precipitate on glass fiber filters precipitate->filter wash Wash filters to remove unincorporated label filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data: Calculate % inhibition count->analyze end End analyze->end G_3 cluster_workflow DNA Gyrase Supercoiling Assay Workflow start Start: Prepare reaction mix (buffer, relaxed plasmid) treat Add This compound (various concentrations) start->treat enzyme Add purified DNA gyrase treat->enzyme incubate Incubate at 37°C enzyme->incubate stop Stop reaction incubate->stop electrophoresis Separate DNA forms by agarose gel electrophoresis stop->electrophoresis visualize Stain and visualize DNA bands electrophoresis->visualize analyze Quantify supercoiled DNA and determine IC50 visualize->analyze end End analyze->end

References

Application Notes and Protocols for Enzyme Inhibition Kinetics of 4-Hydroxy-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzyme inhibition kinetics of 4-hydroxy-2-pyridone derivatives, a promising class of compounds with diverse biological activities. This document details their primary molecular targets, summarizes available kinetic data, and provides detailed protocols for key enzyme inhibition assays.

Introduction

4-Hydroxy-2-pyridone alkaloids and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological effects, including antibacterial, antifungal, and anticancer activities.[1][2][3][4][5] A primary mechanism of action for many of these compounds is the inhibition of essential bacterial enzymes, making them attractive candidates for the development of novel therapeutics. This document focuses on the kinetic characterization of their inhibitory effects on three key bacterial enzymes: DNA gyrase, topoisomerase IV, and enoyl-acyl carrier protein reductase (FabI).

Target Enzymes and Mechanism of Action

The antibacterial activity of many 4-hydroxy-2-pyridone derivatives stems from their ability to inhibit crucial enzymes involved in bacterial DNA replication and fatty acid synthesis.

  • DNA Gyrase and Topoisomerase IV: These type II topoisomerases are essential for managing DNA topology during replication, transcription, and chromosome segregation.[6][7][8] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes.[6][8] Inhibition of these enzymes by 4-hydroxy-2-pyridone derivatives leads to the accumulation of double-strand DNA breaks, stalling of replication forks, and ultimately, cell death.[9][10][11][12] Some derivatives have been identified as potent inhibitors of both DNA gyrase and topoisomerase IV.[1][13]

  • Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing essential components of the bacterial cell membrane.[14][15][16][17][18] FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[15][16] By inhibiting FabI, 4-hydroxy-2-pyridone derivatives disrupt membrane integrity and lead to bacterial cell death.[14][15] The FAS-II pathway's distinction from the mammalian fatty acid synthesis process offers a degree of selective toxicity.[14]

Data Presentation: Enzyme Inhibition Kinetics

The following tables summarize the available quantitative data on the inhibition of DNA gyrase, topoisomerase IV, and FabI by various 4-hydroxy-2-pyridone derivatives. It is important to note that much of the currently available literature focuses on IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values rather than detailed kinetic parameters like K_i_ (inhibition constant) and k_cat_ (turnover number).

Table 1: Inhibition of DNA Gyrase by 4-Hydroxy-2-pyridone Derivatives

Compound/DerivativeBacterial SpeciesAssay TypeIC50 (µM)Reference(s)
Fused indolyl-containing 4-hydroxy-2-pyridones (e.g., 6o, 6v)Escherichia coli, Acinetobacter baumanniiSupercoilingMIC90: 0.5-1 µg/mL (E. coli), 8-16 µg/mL (A. baumannii)[1]
Aminophenyl-substituted 4-hydroxy-2-pyridones (e.g., 1a)E. coli, A. baumannii, K. pneumoniaeSupercoilingMIC: 0.78 µg/mL (E. coli), 1.6 µg/mL (A. baumannii), 3.1 µg/mL (K. pneumoniae)[13]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f1, f4, f14)Staphylococcus aureusATPase activityf1: 1.21, f4: 0.31, f14: 0.28[19]
Psoralen derivativesE. coliATPase activityK_i_ for compound 48: 0.150[20]

Table 2: Inhibition of Topoisomerase IV by 4-Hydroxy-2-pyridone Derivatives

Compound/DerivativeBacterial SpeciesAssay TypeIC50 (µM)Reference(s)
Fused indolyl-containing 4-hydroxy-2-pyridones (e.g., 6o, 6v)Escherichia coli, Acinetobacter baumanniiDecatenationMIC90: 0.5-1 µg/mL (E. coli), 8-16 µg/mL (A. baumannii)[1]

Table 3: Inhibition of FabI by 4-Hydroxy-2-pyridone Derivatives

Compound/DerivativeBacterial SpeciesAssay TypeIC50 (µM)Reference(s)
4-pyridone derivative 7nStaphylococcus aureusSpectrophotometric-[15]

Note: Specific IC50 and K_i_ values for a broad range of 4-hydroxy-2-pyridone derivatives are not extensively reported in the currently available literature. The provided data represents examples from studies where these compounds were identified as inhibitors.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the screening and characterization of novel 4-hydroxy-2-pyridone derivatives.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Enzyme: Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Substrate: Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • Test Compounds: 4-hydroxy-2-pyridone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye: 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol

  • Agarose Gel: 1% agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Staining Solution: Ethidium bromide (0.5 µg/mL) or other DNA stain

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the dye fronts have sufficiently separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of inhibition.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Enzyme: Purified topoisomerase IV (e.g., from E. coli or S. aureus)

  • Substrate: Catenated kinetoplast DNA (kDNA)

  • Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 50 µg/mL BSA

  • Test Compounds: 4-hydroxy-2-pyridone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye: As for the DNA gyrase assay.

  • Agarose Gel: 1% agarose in TAE buffer.

  • Staining Solution: Ethidium bromide (0.5 µg/mL) or other DNA stain.

Protocol:

  • Reaction Setup: Combine the assay buffer, kDNA (e.g., 200 ng), and the test compound in a microcentrifuge tube.

  • Enzyme Addition: Initiate the reaction by adding topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with the addition of stop solution/loading dye.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel to visualize the catenated kDNA (which remains in the well or migrates slowly) and the decatenated, supercoiled minicircles (which migrate faster).

FabI Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of FabI by monitoring the oxidation of NADH or NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Enzyme: Purified FabI (e.g., from E. coli or S. aureus)

  • Substrate: Enoyl-ACP or a suitable analog like crotonyl-CoA

  • Cofactor: NADH or NADPH

  • Assay Buffer: e.g., 100 mM sodium phosphate (pH 7.0) containing 1 mM EDTA and 1 mM DTT

  • Test Compounds: 4-hydroxy-2-pyridone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Microplate Reader: Capable of measuring absorbance at 340 nm

Protocol:

  • Reaction Setup: In a 96-well UV-transparent plate, add the assay buffer, cofactor (NADH or NADPH), and the test compound at various concentrations.

  • Enzyme Addition: Add FabI to each well.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a few minutes to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrate (e.g., crotonyl-CoA).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration. For determination of K_i_, vary both substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the inhibition of the target enzymes and the general experimental workflows for the inhibition assays.

bacterial_dna_replication_inhibition cluster_inhibitor 4-Hydroxy-2-pyridone Derivatives cluster_enzymes Target Enzymes cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes inhibitor 4-Hydroxy-2-pyridone Derivatives gyrase DNA Gyrase inhibitor->gyrase Inhibits topoiv Topoisomerase IV inhibitor->topoiv Inhibits supercoiling Negative Supercoiling gyrase->supercoiling Catalyzes dsbs Double-Strand Breaks gyrase->dsbs Leads to decatenation Chromosome Decatenation topoiv->decatenation Catalyzes topoiv->dsbs Leads to replication DNA Replication supercoiling->replication decatenation->replication sos SOS Response dsbs->sos death Cell Death sos->death

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by 4-hydroxy-2-pyridone derivatives.

fabi_inhibition_pathway cluster_inhibitor 4-Hydroxy-2-pyridone Derivatives cluster_pathway Fatty Acid Synthesis (FAS-II) cluster_outcomes Cellular Outcomes inhibitor 4-Hydroxy-2-pyridone Derivatives fabi FabI inhibitor->fabi Inhibits acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp elongation Elongation Cycles malonyl_acp->elongation enoyl_acp trans-2-Enoyl-ACP elongation->enoyl_acp enoyl_acp->fabi acyl_acp Acyl-ACP membrane Disrupted Cell Membrane Biosynthesis acyl_acp->membrane fabi->acyl_acp Catalyzes death Cell Death membrane->death

Caption: Inhibition of the FabI enzyme in the bacterial fatty acid synthesis pathway.

enzyme_inhibition_workflow reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock reaction_setup Set up Reaction Mixtures: - Vary inhibitor concentration - Controls (no inhibitor) reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation detection Detect Product Formation or Substrate Depletion incubation->detection data_analysis Analyze Data: - Calculate initial velocities - Determine IC50/Ki detection->data_analysis

References

Application Notes and Protocols for 4-Hydroxy-1-methyl-2-pyridone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydroxy-1-methyl-2-pyridone as a versatile chemical intermediate in the synthesis of novel bioactive compounds. Detailed protocols for the synthesis of pyrano[3,2-c]pyridones and bis(pyridyl)methanes are provided, along with data on their biological activities.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure allows for the synthesis of a variety of derivatives with diverse pharmacological activities, including anticancer and phytotoxic properties. This document outlines key applications and detailed experimental procedures for utilizing this intermediate in the development of novel compounds.

Key Applications

This compound serves as a key precursor in multicomponent reactions for the synthesis of fused heterocyclic systems and in condensation reactions to form bis-pyridone structures. These derivatives have shown significant biological potential.

Synthesis of Pyrano[3,2-c]pyridones with Anticancer Activity

This compound can be utilized in a one-pot, three-component reaction with various aromatic aldehydes and malononitrile to synthesize pyrano[3,2-c]pyridone derivatives. These compounds have been identified as potent anticancer agents that induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[1][2]

Synthesis of Bis(pyridyl)methanes with Phytotoxic Activity

Condensation of this compound with various aldehydes yields bis(pyridyl)methane derivatives. These compounds have demonstrated significant phytotoxic activity, making them promising candidates for the development of novel herbicides.[3][4]

Data Presentation

Table 1: Synthesis of Pyrano[3,2-c]pyridone Derivatives
EntryAldehydeProductYield (%)Anticancer Activity (IC50, µM)
1Benzaldehyde2-Amino-4-phenyl-7-methyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile95Not Reported
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile98HeLa: >10
33-Bromobenzaldehyde2-Amino-4-(3-bromophenyl)-7-methyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile92HeLa: 0.8
44-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile96HeLa: >10

Data adapted from analogous reactions with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.[2]

Table 2: Synthesis of Bis(pyridyl)methane Derivatives
EntryAldehydeProductYield (%)
1Formaldehyde3,3'-(Methylene)bis(4-hydroxy-1-methyl-2(1H)-pyridone)92
2Acetaldehyde3,3'-(Ethylidene)bis(4-hydroxy-1-methyl-2(1H)-pyridone)35
3Propanal3,3'-(Propylidene)bis(4-hydroxy-1-methyl-2(1H)-pyridone)56
4Benzaldehyde3,3'-(Phenylmethylene)bis(4-hydroxy-1-methyl-2(1H)-pyridone)56

Data adapted from analogous reactions with 4-hydroxy-6-methylpyridin-2(1H)-one.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrano[3,2-c]pyridones

This protocol describes a representative one-pot, three-component synthesis of pyrano[3,2-c]pyridone derivatives.

Materials:

  • This compound

  • Aromatic aldehyde

  • Malononitrile

  • Triethylamine

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add triethylamine (0.2 mmol) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrano[3,2-c]pyridone product.

Protocol 2: General Procedure for the Synthesis of Bis(pyridyl)methanes

This protocol outlines a representative procedure for the condensation reaction to form bis(pyridyl)methane derivatives.

Materials:

  • This compound

  • Aldehyde

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 mmol) in ethanol (20 mL).

  • Add the aldehyde (1.0 mmol) and a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature to allow for precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain the desired bis(pyridyl)methane.

Visualizations

Experimental Workflow for Pyrano[3,2-c]pyridone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation start Start reactants Combine: - this compound - Aromatic Aldehyde - Malononitrile - Ethanol start->reactants catalyst Add Triethylamine reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Continue if incomplete cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the synthesis of pyrano[3,2-c]pyridones.

Proposed Signaling Pathway for Anticancer Activity of Pyrano[3,2-c]pyridones

G cluster_pathway Cellular Effects Pyrano Pyrano[3,2-c]pyridone Tubulin Tubulin Polymerization Pyrano->Tubulin Inhibits Microtubule Microtubule Disruption G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis p53 p53 Upregulation Apoptosis->p53 JNK JNK Upregulation Apoptosis->JNK

Caption: Anticancer mechanism of pyrano[3,2-c]pyridones.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Hydroxy-2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the preparation of diverse heterocyclic compounds utilizing 4-hydroxy-2-pyridones as versatile starting materials. The described methodologies, including multicomponent reactions and tandem cyclizations, offer efficient access to libraries of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below provide step-by-step instructions for the synthesis of key heterocyclic scaffolds.

Introduction

4-Hydroxy-2-pyridones are a class of privileged heterocyclic scaffolds due to their prevalence in natural products and their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Their inherent reactivity, stemming from the presence of multiple nucleophilic and electrophilic sites, makes them valuable building blocks for the synthesis of more complex, fused heterocyclic systems. This document details the synthesis of pyrano[3,2-c]pyridones and spiropyrans, two important classes of heterocycles derived from 4-hydroxy-2-pyridones.

Synthesis of Pyrano[3,2-c]pyridone Derivatives

Pyrano[3,2-c]pyridones are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potential anticancer properties. A highly efficient and straightforward method for their synthesis involves a one-pot, three-component reaction between a 4-hydroxy-2-pyridone derivative, an aromatic aldehyde, and malononitrile.

General Reaction Scheme

The multicomponent reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to afford the final pyrano[3,2-c]pyridone product.

G cluster_reactants Reactants cluster_products Product r1 4-Hydroxy-6-methyl-2-pyridone p1 2-Amino-4-aryl-7-methyl-5-oxo-4,5-dihydro- pyrano[3,2-c]pyridine-3-carbonitrile r1->p1 + r2 Aromatic Aldehyde r2->p1 + r3 Malononitrile r3->p1 + catalyst Base (e.g., Triethylamine, Sodium Acetate) Solvent (e.g., Ethanol) Heat catalyst->p1

Caption: General workflow for the synthesis of pyrano[3,2-c]pyridones.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyrano[3,2-c]pyridone derivatives.

EntryAromatic Aldehyde (Ar)CatalystSolventTime (h)Yield (%)Reference
1C₆H₅TriethylamineEthanol0.8398[3]
24-Cl-C₆H₄TriethylamineEthanol0.8395[3]
34-CH₃O-C₆H₄TriethylamineEthanol0.8392[3]
44-NO₂-C₆H₄TriethylamineEthanol0.8396[3]
52-Cl-C₆H₄Sodium AcetateEthanol291[4][5]
63-NO₂-C₆H₄Sodium AcetateEthanol2.593[4][5]
Experimental Protocol: Synthesis of 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile

This protocol is adapted from the procedure described by Magedov et al.[3]

Materials:

  • 4-Hydroxy-6-methyl-2(1H)-pyridone (1 mmol, 125.1 mg)

  • Benzaldehyde (1 mmol, 106.1 mg, 0.1 mL)

  • Malononitrile (1 mmol, 66.1 mg)

  • Triethylamine (0.45 mmol, 45.5 mg, 0.063 mL)

  • Ethanol (3 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-6-methyl-2(1H)-pyridone (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (3 mL).

  • Add triethylamine (0.45 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 50 minutes.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile as a solid.

Synthesis of Spiropyran Derivatives Fused with 4-Hydroxy-2-pyridone

Spiropyrans are a class of photochromic compounds that undergo reversible isomerization upon irradiation with light. Fusing a 4-hydroxy-2-pyridone moiety to a spiropyran scaffold can introduce novel biological activities and physicochemical properties. A one-pot, multicomponent green synthesis approach can be employed for this purpose.

General Reaction Scheme

The reaction involves the condensation of a 4-hydroxy-6-methyl-2-pyridone, an isatin derivative, and malononitrile or ethyl cyanoacetate, catalyzed by a weak acid.

G cluster_reactants Reactants cluster_products Product r1 4-Hydroxy-6-methyl-2-pyridone p1 4-Hydroxy-2-pyridone-fused Spiropyran r1->p1 + r2 Isatin Derivative r2->p1 + r3 Malononitrile / Ethyl Cyanoacetate r3->p1 + catalyst Acetic Acid Ethanol 70 °C catalyst->p1

Caption: General workflow for the synthesis of 4-hydroxy-2-pyridone-fused spiropyrans.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-hydroxy-2-pyridone-fused spiropyran derivatives.

EntryIsatin DerivativeActive Methylene CompoundTime (h)Yield (%)Reference
1IsatinMalononitrile892[6]
25-Bromo-isatinMalononitrile895[6]
35-Nitro-isatinMalononitrile890[6]
4IsatinEthyl Cyanoacetate888[6]
55-Bromo-isatinEthyl Cyanoacetate891[6]
Experimental Protocol: Synthesis of a 4-Hydroxy-2-pyridone-fused Spiropyran

This protocol is based on the green synthesis methodology.[6]

Materials:

  • 4-Hydroxy-6-methyl-2(1H)-pyridone (1 mmol, 125.1 mg)

  • Isatin (1 mmol, 147.1 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Acetic acid (catalytic amount)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-6-methyl-2(1H)-pyridone (1 mmol), isatin (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture at 70 °C with stirring for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product to obtain the desired 4-hydroxy-2-pyridone-fused spiropyran.

Signaling Pathway Involvement

While specific signaling pathway diagrams for the newly synthesized compounds are not yet established, many heterocyclic compounds derived from 4-hydroxy-2-pyridones are being investigated for their potential to modulate various cellular pathways implicated in diseases like cancer. For instance, some pyrano[3,2-c]pyridone derivatives have been shown to induce cell cycle arrest, suggesting an interaction with cell cycle regulatory proteins.

G Compound Pyrano[3,2-c]pyridone Derivative CDK_Cyclin CDK/Cyclin Complexes Compound->CDK_Cyclin Inhibition Rb Rb Protein CDK_Cyclin->Rb Phosphorylation G1_S_Transition G1/S Phase Transition E2F E2F Transcription Factor Rb->E2F Inhibition E2F->G1_S_Transition Activation Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blockage

Caption: A potential mechanism of action for pyrano[3,2-c]pyridone derivatives in cell cycle regulation.

Conclusion

The synthetic protocols detailed in these application notes offer robust and efficient methods for accessing a variety of heterocyclic compounds from readily available 4-hydroxy-2-pyridone starting materials. The multicomponent nature of these reactions allows for the rapid generation of diverse molecular scaffolds, which is highly advantageous in the context of drug discovery and development. The provided quantitative data and step-by-step procedures should enable researchers to readily synthesize these valuable compounds for further biological evaluation.

References

Application Notes and Protocols for 4-Hydroxy-1-methyl-2-pyridone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-methyl-2-pyridone is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its structure allows for extensive modification, making it a valuable building block for the development of novel therapeutic agents with a wide range of biological activities.[1] Derivatives of the 4-hydroxy-2-pyridone core have demonstrated potential as antibacterial, antifungal, antitumor, and anti-inflammatory agents.[2] A particularly promising area of application is the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases, enzymes that play a critical role in the cellular response to low oxygen levels.

Therapeutic Applications

The this compound scaffold is a key component in the design of various therapeutic agents, with notable applications in the following areas:

  • Anemia Treatment: By inhibiting HIF prolyl hydroxylases (PHDs), derivatives of this compound can stabilize HIF-α, leading to the production of erythropoietin (EPO) and subsequent stimulation of red blood cell production. This mechanism is being explored for the treatment of anemia, particularly in patients with chronic kidney disease.

  • Antibacterial Agents: Certain 4-hydroxy-2-pyridone derivatives have been shown to exhibit potent antibacterial activity, including against drug-resistant strains.[3] Their mechanism of action can involve the inhibition of essential bacterial processes such as DNA synthesis.

  • Antitumor Agents: The pyridone core is found in several natural products with cytotoxic activity. Synthetic derivatives are being investigated for their potential to inhibit tumor growth through various mechanisms.

  • Anti-inflammatory and Neuroprotective Agents: The versatile structure of this compound allows for its use as an intermediate in the synthesis of central nervous system agents and anti-inflammatory drugs.[1]

Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

A primary mechanism through which this compound derivatives exert their therapeutic effects is through the inhibition of HIF prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for ubiquitination and subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), PHD activity is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various adaptive responses, including erythropoiesis, angiogenesis, and glucose metabolism.

This compound-based inhibitors act as hypoxia mimetics by binding to the active site of PHDs, thereby preventing the hydroxylation and degradation of HIF-α even under normoxic conditions. This leads to the stabilization of HIF-α and the activation of its downstream targets.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation (O2, 2-OG) VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Nucleus Nucleus HIF1a_hypoxia->Nucleus Accumulation & Translocation HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription PHD_inhibitor 4-Hydroxy-1-methyl- 2-pyridone Derivative PHD_inhibitor->PHD Inhibition TR_FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PHD2 Enzyme - Terbium-labeled anti-His Ab - Biotinylated HIF-1α peptide - Fluorescein-labeled Streptavidin - 2-Oxoglutarate - Test Compound start->prepare_reagents dispense_compound Dispense Test Compound and Controls into 384-well plate prepare_reagents->dispense_compound add_enzyme_peptide Add PHD2 Enzyme and Biotin-HIF-1α Peptide dispense_compound->add_enzyme_peptide incubate1 Incubate add_enzyme_peptide->incubate1 add_2og Add 2-Oxoglutarate to initiate reaction incubate1->add_2og incubate2 Incubate add_2og->incubate2 add_detection Add TR-FRET Detection Mix (Tb-Ab and FL-Streptavidin) incubate2->add_detection incubate3 Incubate add_detection->incubate3 read_plate Read Plate on TR-FRET enabled plate reader (Ex: 340 nm, Em: 495/520 nm) incubate3->read_plate analyze_data Analyze Data: - Calculate TR-FRET ratio (520/495) - Determine % Inhibition - Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Development of Novel Antibacterial Agents from 4-Hydroxy-2-pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new chemical entities with novel mechanisms of action is a critical area of research. 4-Hydroxy-2-pyridones have emerged as a promising class of antibacterial agents, demonstrating potent activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains.[1][2][3] This document provides an overview of their development, including their mechanism of action, antibacterial spectrum, and key experimental protocols for their synthesis and evaluation.

Mechanism of Action

4-Hydroxy-2-pyridone derivatives primarily exert their antibacterial effect by inhibiting bacterial DNA synthesis.[1][2] These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] This mechanism is distinct from that of fluoroquinolones, allowing these agents to be effective against fluoroquinolone-resistant strains.[2][3] The 4-hydroxy group is a key pharmacophoric feature required for activity against these resistant bacteria.

Antibacterial Spectrum

This class of compounds has shown significant activity against Gram-negative bacteria, which are often challenging to treat due to their outer membrane barrier.[1][2] Notably, indolyl-containing 4-hydroxy-2-pyridones have demonstrated improved in vitro activity against fluoroquinolone-resistant strains of Escherichia coli and Acinetobacter baumannii.[3] Some derivatives have also exhibited activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Bacillus subtilis, as well as activity against Mycobacterium smegmatis biofilms.[4][5][6][7]

Data Presentation

Table 1: In Vitro Antibacterial Activity of Representative 4-Hydroxy-2-pyridone Derivatives
CompoundTarget OrganismResistance ProfileMIC90 (µg/mL)Reference
6q E. coliHighly resistant strains8[1][2]
6o E. coliFluoroquinolone-resistant0.5 - 1[3]
6v E. coliFluoroquinolone-resistant0.5 - 1[3]
6o A. baumanniiMultidrug-resistant8 - 16[3]
6v A. baumanniiMultidrug-resistant8 - 16[3]
Compound 4c S. aureusNot specified4.25 mm inhibition[2]
Compound 4c E. coliNot specified3.75 mm inhibition[2]
Furanpydone A (1) S. aureus & MRSAMethicillin-resistant12.5 µM[4]
Apiosporamide (4) S. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarumBroad1.56 - 6.25 µM[4]
Table 2: In Vivo Efficacy of Representative 4-Hydroxy-2-pyridone Derivatives
CompoundAnimal ModelInfection ModelPathogenEfficacy Metric (PD50)Reference
6q MurineSepticemiaE. coli8 mg/kg[1][2]
6o MurineSepticemiaE. coliComplete protection[3]
6v MurineSepticemiaE. coliComplete protection[3]

Experimental Protocols

Protocol 1: General Synthesis of 4-Hydroxy-2-pyridone Derivatives

This protocol describes a general method for the synthesis of 4-hydroxy-2-pyridone derivatives by reacting 4-hydroxy-6-methyl-2H-pyran-2-one with appropriate amines.[6][7]

Materials:

  • 4-hydroxy-6-methyl-2H-pyran-2-one

  • Appropriate primary amine (e.g., alkyl, aryl, or heterocyclic amine)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Acid or base catalyst (optional, depending on the reactivity of the amine)

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Reflux condenser

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Recrystallization solvents

Procedure:

  • Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the appropriate primary amine (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of acid or base.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a cold solvent to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the desired 4-hydroxy-2-pyridone derivative.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (4-hydroxy-2-pyridone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC.

  • Prepare a standardized bacterial inoculum in CAMHB.

  • Add the bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control. The final volume in each well should be 100-200 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Protocol 3: Macromolecular Synthesis Assay

This assay determines the primary mechanism of action of an antibacterial agent by measuring its effect on the synthesis of DNA, RNA, protein, and cell wall.

Materials:

  • Bacterial culture in exponential growth phase

  • Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), [³H]leucine (for protein synthesis), and [¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis).

  • Test compound at various concentrations (e.g., 4x, 8x, 16x MIC)

  • Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, vancomycin for cell wall synthesis).

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes.

  • Add the test compound or control antibiotic to the respective tubes.

  • Simultaneously add the specific radiolabeled precursor to each tube.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots from each tube.

  • Precipitate the macromolecules by adding cold TCA.

  • Collect the precipitate by filtration onto glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabeled precursors.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Plot the incorporation of the radiolabeled precursor over time for each condition. A preferential inhibition of a specific pathway indicates the compound's primary mechanism of action.[1][2]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of 4-Hydroxy-2-pyridone Analogs purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_assay MIC Determination characterization->mic_assay Lead Compounds moa_assay Mechanism of Action (Macromolecular Synthesis Assay) mic_assay->moa_assay Active Compounds in_vivo In Vivo Efficacy (Murine Septicemia Model) moa_assay->in_vivo Promising Candidates mechanism_of_action pyridone 4-Hydroxy-2-pyridone Derivative topoisomerase Bacterial Type II Topoisomerases (DNA Gyrase & Topoisomerase IV) pyridone->topoisomerase Inhibition dna_replication DNA Replication & Repair topoisomerase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

References

Application Notes and Protocols for 4-Hydroxy-2-Pyridone Analogs as Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the iron-chelating properties of 4-hydroxy-2-pyridone analogs, also known as 3-hydroxy-4-pyridinones. This document includes a summary of their quantitative iron-chelating data, detailed protocols for key experimental evaluations, and visualizations of relevant biological pathways and experimental workflows.

Introduction to 4-Hydroxy-2-Pyridone Analogs as Iron Chelators

4-Hydroxy-2-pyridone analogs represent a significant class of orally active iron chelators. Their bidentate nature allows them to form stable complexes with ferric iron (Fe³⁺), making them effective agents for the treatment of iron overload conditions, such as β-thalassemia, where repeated blood transfusions lead to toxic iron accumulation. The therapeutic efficacy of these compounds is largely attributed to their ability to mobilize and promote the excretion of excess iron from the body. One of the most well-known members of this class is Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), which is clinically approved for the treatment of iron overload. Research in this area focuses on synthesizing analogs with improved efficacy, selectivity, and safety profiles. Key parameters for evaluating these chelators include their iron binding affinity (stability constants and pFe³⁺ values), their ability to remove iron from iron-storage proteins like ferritin, and their in vivo efficacy in animal models of iron overload.

Data Presentation: Quantitative Iron Chelation Properties

The following tables summarize the key quantitative data for various 4-hydroxy-2-pyridone analogs, allowing for a comparative assessment of their iron-chelating potential.

Table 1: Physicochemical and Iron Chelation Properties of Selected 4-Hydroxy-2-Pyridone Analogs

Compound/AnalogR¹ GroupR² GroupR⁶ Grouplog β₃pFe³⁺Reference(s)
Deferiprone (CP20)CH₃CH₃H~3619.4 - 20.6[1][2]
CP21C₂H₅CH₃H~36-[1]
CP22n-C₃H₇CH₃H~36-[1]
CP94C₂H₅C₂H₅H~36-[1]
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-oneC₂H₅CH(OH)CH₃H-21.4[3]
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-oneCH₃CH(OH)CH₃CH₃-21.5[3]
CP502CH₃CONHCH₃CH₃-21.7[4]
P1 (5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one)HCH₂OHH-22.0[2]
Hexadentate Analog (Compound 3)---34.429.8[5]

log β₃ represents the cumulative stability constant for the formation of the 3:1 ligand:iron(III) complex. A higher value indicates a more stable complex. pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pFe³⁺ value indicates a stronger affinity for iron under physiological conditions.

Table 2: In Vivo Iron Excretion Efficacy of Selected 4-Hydroxy-2-Pyridone Analogs in a Mouse Model

CompoundAdministration RouteDose (mg/kg)⁵⁹Fe Excretion (% of administered dose)ComparisonReference(s)
CP20 (Deferiprone)Intraperitoneal-Significant-[6]
CP21Intraperitoneal-Significantly > CP20Slightly > Desferrioxamine[6]
CP22Intraperitoneal-Significantly > CP20Slightly > Desferrioxamine[6]
CP23Intraperitoneal-Significantly > CP20Slightly > Desferrioxamine[6]
CP20 (Deferiprone)Oral-Significant-[6]
CP21Oral-Significantly > CP20 & CP23-[6]
CP22Oral-Significantly > CP20 & CP23-[6]
CP24Oral-Significantly > CP20 & CP23-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the iron chelation properties of 4-hydroxy-2-pyridone analogs.

Protocol 1: Spectrophotometric Determination of Iron(III) Chelation

Objective: To determine the stoichiometry and stability constant of the iron(III) complex of a 4-hydroxy-2-pyridone analog using UV-Vis spectrophotometry.

Materials:

  • 4-hydroxy-2-pyridone analog

  • Ferric chloride (FeCl₃) stock solution (e.g., 10 mM in 0.1 M HCl)

  • Buffer solution (e.g., 0.1 M HEPES or MES, pH 7.4)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the 4-hydroxy-2-pyridone analog in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of the analog and FeCl₃ in the buffer.

  • Determination of Molar Absorptivity:

    • Prepare a series of solutions with a constant concentration of the analog and varying concentrations of FeCl₃, ensuring a ligand-to-metal ratio greater than 3:1 to promote the formation of the fully coordinated complex.

    • Record the absorbance spectrum (e.g., 300-700 nm) for each solution.

    • Identify the wavelength of maximum absorbance (λ_max) for the iron-ligand complex.

    • Plot absorbance at λ_max versus the concentration of the iron complex to determine the molar absorptivity (ε) from the slope of the linear portion of the curve (Beer-Lambert Law).

  • Job's Plot for Stoichiometry Determination:

    • Prepare a series of solutions with a constant total molar concentration of the analog and FeCl₃, but with varying mole fractions of each.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 3:1 complex, the maximum will be at a mole fraction of ~0.75.

  • Determination of Stability Constant (β₃):

    • Perform a spectrophotometric titration by adding increasing amounts of the analog solution to a solution with a fixed concentration of FeCl₃.

    • Record the absorbance at λ_max after each addition.

    • Analyze the titration data using a suitable software program to calculate the cumulative stability constant (β₃).

Protocol 2: In Vitro Iron Removal from Ferritin

Objective: To assess the ability of 4-hydroxy-2-pyridone analogs to mobilize iron from the iron-storage protein ferritin.

Materials:

  • Horse spleen ferritin

  • 4-hydroxy-2-pyridone analog

  • Buffer solution (e.g., 0.1 M HEPES, pH 7.4)

  • Reducing agent (e.g., ascorbic acid, if studying reductive iron release)

  • Iron indicator (e.g., Ferrozine)

  • Spectrophotometer and microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ferritin in the buffer.

    • Prepare stock solutions of the 4-hydroxy-2-pyridone analog and Ferrozine.

  • Iron Mobilization Assay:

    • In a microplate well, mix the ferritin solution with the 4-hydroxy-2-pyridone analog at various concentrations.

    • If investigating reductive iron release, add the reducing agent.

    • Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, 8, 24 hours).

    • At each time point, add the Ferrozine solution to the wells. Ferrozine forms a colored complex with ferrous iron (Fe²⁺).

    • Measure the absorbance at the λ_max of the Ferrozine-Fe²⁺ complex (typically around 562 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of Fe²⁺ to quantify the amount of iron released.

    • Express the results as the percentage of iron mobilized from ferritin compared to the total iron content of the ferritin.

Protocol 3: In Vivo Evaluation of Iron Chelation in an Iron-Overloaded Rodent Model

Objective: To evaluate the efficacy of 4-hydroxy-2-pyridone analogs in promoting iron excretion in an iron-overloaded animal model.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Iron dextran or another iron-loading agent

  • ⁵⁹FeCl₃ (for radiolabeling studies)

  • 4-hydroxy-2-pyridone analog

  • Metabolic cages for separate collection of urine and feces

  • Gamma counter (for radiolabeling studies) or ICP-MS for total iron analysis

Procedure:

  • Induction of Iron Overload:

    • Administer iron dextran to the animals via intraperitoneal or subcutaneous injections over a period of several weeks to induce iron overload.

    • Alternatively, for radiolabeling studies, a single dose of ⁵⁹FeCl₃ can be administered.

  • Drug Administration:

    • Divide the iron-overloaded animals into control and treatment groups.

    • Administer the 4-hydroxy-2-pyridone analog to the treatment groups via the desired route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Sample Collection:

    • House the animals in metabolic cages for a defined period (e.g., 24 or 48 hours) following drug administration.

    • Collect urine and feces separately.

  • Iron Quantification:

    • If using ⁵⁹Fe, measure the radioactivity in the collected urine and feces using a gamma counter.

    • For total iron analysis, digest the samples (e.g., with nitric acid) and measure the iron content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis:

    • Calculate the total amount of iron excreted in the urine and feces for each group.

    • Express the efficacy of the chelator as the net iron excretion (total excretion in the treated group minus total excretion in the control group) or as a percentage of the administered dose of ⁵⁹Fe.

Mandatory Visualizations

Signaling Pathways

The iron chelation activity of 4-hydroxy-2-pyridone analogs can influence cellular signaling pathways that are regulated by iron availability. Two key pathways are the NF-κB and HIF-1α pathways.

NF_kB_Signaling cluster_nfkb NF-κB Signaling Pathway High_Iron High Intracellular Iron ROS Reactive Oxygen Species (ROS) High_Iron->ROS Fenton Reaction Low_Iron Low Intracellular Iron (e.g., with 4-hydroxy-2-pyridone analogs) Low_Iron->ROS Reduces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades, releasing Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Caption: NF-κB signaling pathway modulation by iron levels.

HIF1a_Signaling cluster_normoxia Normoxia / High Iron cluster_hypoxia Hypoxia / Low Iron (with 4-hydroxy-2-pyridone analogs) PHD Prolyl Hydroxylase Domain (PHD) Enzymes HIF1a_Normoxia HIF-1α PHD->HIF1a_Normoxia Hydroxylates (Fe²⁺ dependent) VHL von Hippel-Lindau (VHL) protein HIF1a_Normoxia->VHL Binds to Proteasome Proteasomal Degradation HIF1a_Normoxia->Proteasome Ub Ubiquitin VHL->Ub Recruits Ub->HIF1a_Normoxia Ubiquitinates PHD_inactive Inactive PHD Iron chelation inhibits PHD activity HIF1a_Hypoxia HIF-1α (Stable) HIF1b HIF-1β HIF1a_Hypoxia->HIF1b Dimerizes with HIF1_complex HIF-1 Complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Induces

Caption: HIF-1α signaling pathway and the impact of iron chelation.

Experimental Workflow

in_vivo_workflow Start Start: In Vivo Efficacy Study Iron_Overload 1. Induce Iron Overload in Rodents (e.g., Iron Dextran Injections) Start->Iron_Overload Grouping 2. Randomize Animals into Control and Treatment Groups Iron_Overload->Grouping Dosing 3. Administer 4-Hydroxy-2-Pyridone Analog (e.g., Oral Gavage) Grouping->Dosing Housing 4. House Animals in Metabolic Cages Dosing->Housing Collection 5. Collect Urine and Feces (e.g., for 24-48 hours) Housing->Collection Analysis 6. Quantify Iron Content (e.g., ICP-MS or Gamma Counting) Collection->Analysis Data_Analysis 7. Analyze Data and Determine Net Iron Excretion Analysis->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: Workflow for in vivo evaluation of iron chelators.

References

In Vivo Efficacy of 4-Hydroxy-2-Pyridone Derivatives in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo efficacy studies of 4-hydroxy-2-pyridone derivatives in mice, covering their antibacterial, anticancer, and anti-inflammatory activities. The information is compiled from various preclinical studies to guide researchers in designing and executing similar experiments.

I. Antibacterial Efficacy in a Murine Septicemia Model

A novel series of 4-hydroxy-2-pyridones has demonstrated potent antibacterial activity against Gram-negative pathogens by inhibiting DNA synthesis.[1] One promising derivative, compound 6q, was shown to be effective in a murine septicemia model.[1]

Quantitative Data Summary
CompoundAnimal ModelPathogenEfficacy Metric (PD50)Reference
6qMurine SepticemiaEscherichia coli8 mg/kg[1]
Experimental Protocol: Murine Septicemia Model

This protocol outlines the procedure for evaluating the in vivo efficacy of antibacterial compounds in a mouse model of septicemia induced by Escherichia coli.

Materials:

  • Specific pathogen-free female ICR (or equivalent) mice

  • Escherichia coli strain (e.g., a highly virulent clinical isolate)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Mucin from porcine stomach

  • Test compound (e.g., 4-hydroxy-2-pyridone derivative 6q)

  • Vehicle for compound administration (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture E. coli in TSB overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-log phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 107 CFU/mL).

    • Prepare the final inoculum by diluting the bacterial suspension 1:1 with 10% (w/v) porcine mucin in sterile water. The final injection volume should contain the lethal dose of bacteria.

  • Animal Infection:

    • Acclimatize mice for at least 3 days before the experiment.

    • Administer the bacterial inoculum intraperitoneally (IP) to each mouse. The infection dose should be predetermined to cause mortality in the control group within a specified timeframe (e.g., 24-48 hours).

  • Compound Administration:

    • Prepare a stock solution of the test compound in a suitable vehicle.

    • Administer the compound to different groups of mice at various doses (e.g., via oral gavage or subcutaneous injection) at a specified time point post-infection (e.g., 1 hour).

    • Include a vehicle control group that receives the vehicle without the test compound.

  • Observation and Endpoint:

    • Monitor the mice for signs of morbidity and mortality over a period of 7 days.

    • The protective dose 50 (PD50), the dose of the compound that protects 50% of the animals from lethal infection, is calculated using a suitable statistical method (e.g., probit analysis).

Signaling Pathway: Inhibition of Bacterial DNA Synthesis

4-Hydroxy-2-pyridone derivatives exert their antibacterial effect by targeting and inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the supercoiling and decatenation of bacterial DNA, leading to a halt in DNA synthesis and ultimately bacterial cell death.

G Mechanism of Antibacterial Action of 4-Hydroxy-2-Pyridone Derivatives 4-Hydroxy-2-Pyridone_Derivative 4-Hydroxy-2-Pyridone_Derivative Bacterial_Type_II_Topoisomerases Bacterial Type II Topoisomerases (DNA Gyrase & Topoisomerase IV) 4-Hydroxy-2-Pyridone_Derivative->Bacterial_Type_II_Topoisomerases Inhibits DNA_Supercoiling_Decatenation DNA Supercoiling & Decatenation Bacterial_Type_II_Topoisomerases->DNA_Supercoiling_Decatenation Prevents DNA_Replication_Repair DNA Replication & Repair DNA_Supercoiling_Decatenation->DNA_Replication_Repair Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death Leads to G Sambutoxin-Induced Apoptosis Signaling Pathway Sambutoxin Sambutoxin ROS Increased ROS Sambutoxin->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNK Sustained JNK Phosphorylation ROS->JNK ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 G2_M_Arrest G2/M Cell Cycle Arrest ATM_Chk2->G2_M_Arrest Mitochondrial_Pathway Mitochondrial Apoptosis Pathway JNK->Mitochondrial_Pathway Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrial_Pathway->Bax_Bcl2 MMP_Loss Loss of Mitochondrial Membrane Potential Bax_Bcl2->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Potential Anti-inflammatory Mechanism of 3-Hydroxy-4-Pyridone Derivatives 3-Hydroxy-4-Pyridone_Derivative 3-Hydroxy-4-Pyridone_Derivative Excess_Iron Excess Iron (Fe³⁺) 3-Hydroxy-4-Pyridone_Derivative->Excess_Iron Chelates Fenton_Reaction Fenton Reaction 3-Hydroxy-4-Pyridone_Derivative->Fenton_Reaction Inhibits via Iron Chelation Heme_Enzymes Heme-Dependent Enzymes (COX, LOX) 3-Hydroxy-4-Pyridone_Derivative->Heme_Enzymes May inhibit via Iron Chelation Excess_Iron->Fenton_Reaction Catalyzes Iron_Chelation Iron Chelation Hydroxyl_Radicals Hydroxyl Radicals (•OH) Fenton_Reaction->Hydroxyl_Radicals Inflammation_Tissue_Damage Inflammation & Tissue Damage Hydroxyl_Radicals->Inflammation_Tissue_Damage Pro-inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Heme_Enzymes->Pro-inflammatory_Mediators Synthesize Pro-inflammatory_Mediators->Inflammation_Tissue_Damage

References

Application Notes and Protocols for the Purification of 4-Hydroxy-1-methyl-2-pyridone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-1-methyl-2-pyridone is a heterocyclic compound of interest in pharmaceutical and agrochemical research due to its versatile chemical structure.[1] As an intermediate in the synthesis of various target molecules, its purity is paramount to ensure the reliability of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms highly ordered crystals, leaving impurities dissolved in the mother liquor. This document provides a detailed protocol for the purification of this compound via recrystallization.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. While specific solubility data for this compound is not extensively published, the following table summarizes potential solvent systems based on the general solubility of similar pyridone derivatives and common laboratory practices.

Solvent SystemExpected Solubility ProfilePotential OutcomeNotes
EthanolHigh solubility at boiling point, moderate to low solubility at room temperature.Good for single-solvent recrystallization. May yield well-defined crystals.A common and effective solvent for the recrystallization of many pyridone derivatives.[2]
MethanolSimilar to ethanol, potentially higher solubility.Good for single-solvent recrystallization.Often provides good crystal formation for N-aryl pyridones.[2]
WaterExpected to have some solubility, particularly when hot.May be a suitable solvent, but could also be used as an anti-solvent.For compounds with sufficient polarity, water can be a good choice.
Ethanol/WaterHigh solubility in hot ethanol, with water acting as an anti-solvent.A mixed-solvent system can allow for fine-tuning of solubility to maximize yield. The addition of water can induce crystallization.[2]The ratio of ethanol to water would need to be optimized empirically.
Acetone/HexaneHigh solubility in acetone, with hexane acting as an anti-solvent.Useful if the compound is highly soluble in acetone even at low temperatures.Works well for many organic compounds.
Methanol/Diethyl EtherCompound dissolved in a minimum of hot methanol, with diethyl ether added to induce precipitation.Can be effective for inducing crystallization.A similar system was used for a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single-solvent recrystallization method, with ethanol as the suggested starting solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Solvent Selection: Based on preliminary small-scale tests, select the most suitable solvent. For this protocol, ethanol is the chosen solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Add a stir bar to the flask.

    • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

    • If the solid does not completely dissolve, add small portions of hot ethanol until a clear, saturated solution is obtained. Avoid adding an excess of solvent to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities adhering to the crystal surface.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value to assess purity.

    • Further analysis by techniques such as NMR or HPLC can be performed to confirm the purity.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B 1 C Saturated Solution B->C 2 D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Slow Cooling to RT D->F No E->F G Ice Bath F->G 3 H Crystal Formation G->H 4 I Vacuum Filtration H->I 5 J Wash with Cold Solvent I->J 6 K Dry Crystals J->K 7 L Pure Product K->L

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Analysis of 4-Hydroxy-2-pyridone by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-hydroxy-2-pyridone using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed for researchers in academia and industry, particularly those involved in drug discovery, development, and quality control.

Introduction

4-hydroxy-2-pyridone and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and insecticidal properties.[1][2] Their potential as therapeutic agents has led to increased interest in their synthesis and characterization.[3][4] Accurate and reliable analytical methods are therefore crucial for the determination of purity, stability, and concentration of these compounds in various matrices. This document outlines robust HPLC and TLC methods for the analysis of 4-hydroxy-2-pyridone.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. The following reverse-phase HPLC (RP-HPLC) method is recommended for the analysis of 4-hydroxy-2-pyridone.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the HPLC analysis.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm)[5][6]
Mobile Phase Isocratic elution with Acetonitrile:Phosphate Buffer (pH 2) (30:70, v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 239 nm[5][6]
Run Time 10 minutes
Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (pH 2) by dissolving an appropriate amount of potassium dihydrogen phosphate in deionized water and adjusting the pH with phosphoric acid.

    • Mix acetonitrile and the phosphate buffer in a 30:70 volume ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of 4-hydroxy-2-pyridone reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing 4-hydroxy-2-pyridone in the mobile phase to an estimated concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions, followed by the sample solutions.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of 4-hydroxy-2-pyridone in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Illustrative)

The following table provides illustrative validation parameters based on methods for similar compounds.[5][6] Actual values should be determined during in-house validation.

ParameterExpected Value
Retention Time (Rt) ~ 4.5 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Thin-Layer Chromatography (TLC) Method

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of 4-hydroxy-2-pyridone, suitable for reaction monitoring and purity assessment.

Materials and Conditions
ParameterRecommended Conditions
Stationary Phase Pre-coated silica gel 60 F254 plates[5][6][8]
Mobile Phase Butanol:Acetic Acid:Water (12:3:5, v/v/v)
Chamber Saturated TLC chamber
Application 5 µL of sample and standard solutions
Development Ascending, until the solvent front is ~1 cm from the top
Detection UV light at 254 nm
Experimental Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Sample Application:

    • Dissolve the sample and a 4-hydroxy-2-pyridone standard in a volatile solvent (e.g., methanol).

    • Using a capillary tube, spot 5 µL of the sample and standard solutions onto the baseline, ensuring the spots are small and do not spread.

  • Chromatogram Development:

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid saturation and close the lid. Allow the chamber to saturate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate.

  • Visualization and Analysis:

    • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm.

    • Calculate the Retardation Factor (Rf) for the standard and the sample spots using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results

The Rf value of the spot from the sample should be identical to that of the 4-hydroxy-2-pyridone standard for positive identification. The presence of additional spots in the sample lane indicates impurities.

CompoundExpected Rf Value
4-hydroxy-2-pyridone~ 0.65

Workflow and Method Relationship

The following diagrams illustrate the general analytical workflow and the relationship between the HPLC and TLC methods for the analysis of 4-hydroxy-2-pyridone.

Analytical Workflow for 4-hydroxy-2-pyridone Sample Sample containing 4-hydroxy-2-pyridone Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation TLC_Analysis TLC Analysis (Qualitative) Preparation->TLC_Analysis HPLC_Analysis HPLC Analysis (Quantitative) Preparation->HPLC_Analysis Purity Purity Assessment TLC_Analysis->Purity Quantification Quantification HPLC_Analysis->Quantification

Caption: General workflow for the analysis of 4-hydroxy-2-pyridone.

Method Relationship Analysis Analysis of 4-hydroxy-2-pyridone TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC Qualitative Qualitative (Identification, Purity) TLC->Qualitative Primary Use HPLC->Qualitative Can also be used for Quantitative Quantitative (Concentration) HPLC->Quantitative Primary Use

Caption: Relationship between HPLC and TLC for 4-hydroxy-2-pyridone analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-1-methyl-2-pyridone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important pyridone derivative.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired N-methylated Product and Presence of a Major Impurity

Symptom:

  • The final product yield is significantly lower than expected.

  • TLC analysis shows a major byproduct with a similar but distinct Rf value to the desired product.

  • ¹H NMR of the crude product shows an unexpected singlet around 3.5-4.0 ppm, in addition to the N-methyl singlet.

Possible Cause:

The most common side reaction during the methylation of 4-hydroxy-2-pyridone is the competing O-methylation, leading to the formation of the undesired isomer, 4-methoxy-2-pyridone. 2-Pyridones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom.

Solution:

The regioselectivity of the alkylation (N- vs. O-alkylation) is highly dependent on the reaction conditions. To favor the desired N-alkylation, consider the following adjustments:

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Using a nonpolar solvent can favor O-alkylation, while polar solvents tend to promote N-alkylation.

  • Catalyst: The use of specific catalysts can significantly improve the selectivity for N-alkylation. A recommended approach is the use of tetrabutylammonium iodide as a catalyst in combination with a strong base like potassium tert-butoxide under anhydrous conditions.

Troubleshooting Workflow:

troubleshooting_workflow cluster_optimization Optimization of Reaction Conditions start Low Yield & Impurity Observed check_nmr Analyze ¹H NMR of crude product start->check_nmr o_methylation O-methylation suspected (presence of O-Me singlet) check_nmr->o_methylation other_issue Other issue o_methylation->other_issue No optimize_conditions Modify Reaction Conditions to Favor N-alkylation o_methylation->optimize_conditions Yes change_solvent Switch to a more polar solvent optimize_conditions->change_solvent change_base Use a sterically hindered strong base (e.g., potassium tert-butoxide) optimize_conditions->change_base add_catalyst Introduce a catalyst (e.g., tetrabutylammonium iodide) optimize_conditions->add_catalyst monitor_reaction Monitor reaction by TLC for disappearance of starting material and byproduct change_solvent->monitor_reaction change_base->monitor_reaction add_catalyst->monitor_reaction end Improved Yield of Desired Product monitor_reaction->end

Caption: Troubleshooting workflow for low yield due to O-methylation.

Problem 2: "Unclean" Reaction Mixture with Multiple Side Products

Symptom:

  • TLC analysis of the crude reaction mixture shows multiple spots, indicating a complex mixture of products.

  • This is particularly common when using aldehydes in subsequent reactions with the pyridone ring.

Possible Cause:

Reactions involving aldehydes, especially acetaldehyde and propanaldehyde, can be prone to side reactions, leading to a complex mixture.[1] With α,β-unsaturated aldehydes, the formation of condensed pyran derivatives has been observed.[1]

Solution:

  • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants.

  • Purification: If side reactions are unavoidable, a robust purification strategy is necessary. Recrystallization or column chromatography may be required to isolate the desired product.

  • Alternative Reagents: If possible, consider using alternative reagents that may lead to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound via methylation of 4-hydroxy-2-pyridone?

The most prevalent side reaction is O-methylation, which results in the formation of 4-methoxy-2-pyridone. This occurs because the pyridone anion is an ambident nucleophile.

Q2: How can I favor N-methylation over O-methylation?

To enhance the selectivity for N-methylation, the following conditions are recommended:

  • Solvent: Use a polar aprotic solvent.

  • Base: Employ a strong, sterically hindered base such as potassium tert-butoxide.

  • Catalyst: The addition of a catalyst like tetrabutylammonium iodide can significantly improve the N-alkylation selectivity.

Q3: What are some potential side reactions when synthesizing the 4-hydroxy-2-pyridone precursor from dehydroacetic acid?

The synthesis of 4-hydroxy-6-methyl-2-pyridone from dehydroacetic acid can also have side reactions. The reaction of dehydroacetic acid with ammonia can lead to the formation of 3-acetyl-4-hydroxy-6-methyl-2-pyridone, which would then require a subsequent deacetylation step.

Data Presentation

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation of 4-hydroxy-2-pyridones (Qualitative)

Alkylating AgentBaseSolventCatalystPredominant Product
Methyl IodideK₂CO₃AcetoneNoneMixture of N- and O-alkylated
Methyl IodideNaHDMFNoneImproved N-alkylation
Alkyl Halidet-BuOKTHFn-Bu₄NISelective N-alkylation

This table provides a qualitative summary based on literature precedents for 2-pyridone systems.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2(1H)-pyridone from Dehydroacetic Acid

This two-step protocol describes the synthesis of a common precursor for N-methylation.

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [2]

  • In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).

  • Heat the mixture to 130 °C for 10 minutes.

  • While still warm, pour the mixture into a beaker containing crushed ice.

  • Filter the resulting precipitate and wash it with cold water.

  • The product, 4-hydroxy-6-methylpyran-2-one, is obtained as a white solid (yield: ~86%).[2]

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [2]

  • In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and a 28% ammonium hydroxide solution (5 mmol) under stirring.

  • Heat the mixture to 100 °C for 6 hours.

  • Cool the flask in an ice bath.

  • Filter the resulting white solid and wash it with cold water to yield 4-hydroxy-6-methylpyridin-2-one (yield: ~80%).[2]

Protocol 2: Selective N-methylation of a 4-Alkoxy-2-pyridone (Model Protocol)

This protocol is adapted from a procedure for the selective N-alkylation of 4-alkoxy-2-pyridones and serves as a starting point for the synthesis of this compound from a suitably protected precursor.

Reaction Scheme:

reaction_scheme reactant 4-Alkoxy-2-pyridone product 4-Alkoxy-1-methyl-2-pyridone reactant->product Methylating Agent Base, Catalyst Solvent

References

Technical Support Center: Synthesis of 4-Hydroxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Hydroxy-1-methyl-2-pyridone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, primarily during the N-methylation of the 4-hydroxy-2-pyridone precursor.

Potential Causes and Solutions:

  • Incomplete N-methylation: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Consider increasing the reaction time or temperature, but be cautious as this may also lead to side product formation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.

    • Solution: An optimization of reaction conditions is recommended. A common challenge is the competing O-methylation. The use of a polar aprotic solvent like DMF or DMSO can favor N-methylation. The choice of base is also critical; stronger bases may lead to higher conversion but also more side products.

  • Impure Starting Materials: The purity of the 4-hydroxy-2-pyridone precursor is crucial.

    • Solution: Ensure the precursor is pure before proceeding with the N-methylation step. Recrystallization of the precursor may be necessary.

  • Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.

    • Solution: this compound has some water solubility. Ensure thorough extraction from the aqueous phase using a suitable organic solvent like dichloromethane or chloroform. Optimize the purification protocol to minimize losses.

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC plate after the N-methylation reaction. What are the likely side products?

A: The most common side product in the N-methylation of 4-hydroxy-2-pyridone is the O-methylated isomer, 2-methoxy-4-pyridone.

Potential Side Products and Mitigation Strategies:

  • O-methylation: The formation of 2-methoxy-4-pyridone is a common competing reaction.

    • Mitigation: The regioselectivity of the alkylation (N- vs. O-) is highly dependent on the reaction conditions. Generally, polar aprotic solvents favor N-alkylation, while nonpolar solvents can lead to more O-alkylation. The choice of the methylating agent and base also plays a significant role. Using dimethyl sulfate with a moderate base in a polar aprotic solvent is a common strategy to favor N-methylation.

  • Over-methylation: If a strong methylating agent and a strong base are used, there is a possibility of methylation at the 4-hydroxy group, although this is less common.

    • Mitigation: Use stoichiometric amounts of the methylating agent and a suitable base to avoid over-methylation.

  • Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of the starting material or product.

    • Mitigation: Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

Issue 3: Purification Challenges

Q: I am having difficulty purifying this compound from the reaction mixture.

A: Purification can be challenging due to the polarity of the compound and its potential for strong interactions with silica gel.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying this compound.

    • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate can be effective for recrystallization. The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography can be used.

    • Tips: To avoid streaking and poor separation on silica gel, a mobile phase containing a small amount of a polar solvent like methanol in dichloromethane or ethyl acetate is recommended. A gradient elution may be necessary for optimal separation. Pre-treating the silica gel with a small amount of triethylamine can help to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 4-hydroxy-2-pyridone precursor?

A1: A common and efficient method starts from dehydroacetic acid. The hydrolysis of dehydroacetic acid with sulfuric acid yields 4-hydroxy-6-methyl-2H-pyran-2-one, which is then reacted with an amine (for the unsubstituted pyridone, ammonia is used) to form 4-hydroxy-6-methylpyridin-2(1H)-one. This can then be N-methylated.

Q2: Which methylating agent is best for the N-methylation of 4-hydroxy-2-pyridone?

A2: Dimethyl sulfate is a commonly used and effective methylating agent for this transformation. It is crucial to handle dimethyl sulfate with extreme caution as it is toxic and carcinogenic. Methyl iodide is another option, but it can sometimes lead to a higher proportion of the O-methylated side product.

Q3: How can I monitor the progress of the N-methylation reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (4-hydroxy-2-pyridone) is more polar and will have a lower Rf value than the N-methylated product. The O-methylated side product will typically have a higher Rf value than the desired N-methylated product.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, away from light. It is a stable solid at room temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-methylation of 4-hydroxy-2-pyridone

EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%) of this compound
1Dimethyl sulfateNaOHWater504Moderate
2Dimethyl sulfateK₂CO₃DMF806Good
3Methyl iodideNaHTHFReflux8Moderate to Good (potential for more O-alkylation)
4Dimethyl sulfateNaOHEthanolReflux5Moderate

Note: The yields are qualitative descriptions based on general observations in the literature. Actual yields will vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (Precursor)

This protocol is adapted from the synthesis of similar pyridone derivatives.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one

  • In a 100 mL round-bottom flask, add dehydroacetic acid (10.0 g, 59.5 mmol).

  • Carefully add 85% sulfuric acid (20 mL) to the flask while stirring.

  • Heat the mixture to 130-140 °C for 30 minutes.

  • Allow the mixture to cool to room temperature and then pour it onto crushed ice (100 g) in a beaker.

  • Collect the resulting precipitate by vacuum filtration, wash it with cold water until the washings are neutral, and dry it in a desiccator to obtain 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.

Step 2: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

  • In a 250 mL round-bottom flask, suspend the 4-hydroxy-6-methyl-2H-pyran-2-one (5.0 g, 39.6 mmol) in 100 mL of water.

  • Add concentrated ammonium hydroxide (28-30%, 20 mL) to the suspension.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and then with ethanol.

  • Dry the solid to obtain 4-hydroxy-6-methylpyridin-2(1H)-one.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for N-methylation and should be optimized for specific requirements.

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 4-hydroxy-2-pyridone (or its 6-methyl derivative from Protocol 1) (5.0 g, 45.0 mmol) in 50 mL of a suitable solvent (e.g., DMF or a mixture of water and ethanol).

  • Add a base (e.g., 1.1 equivalents of sodium hydroxide or potassium carbonate).

  • Heat the mixture to 50-80 °C.

  • Add dimethyl sulfate (1.1 equivalents) dropwise from the dropping funnel over 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at the same temperature for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Adjust the pH to neutral with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous solution with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Mandatory Visualization

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_methylation N-Methylation cluster_purification Purification Dehydroacetic Acid Dehydroacetic Acid Hydrolysis (H2SO4) Hydrolysis (H2SO4) Dehydroacetic Acid->Hydrolysis (H2SO4) Step 1 4-Hydroxy-6-methyl-2H-pyran-2-one 4-Hydroxy-6-methyl-2H-pyran-2-one Hydrolysis (H2SO4)->4-Hydroxy-6-methyl-2H-pyran-2-one Amination (NH4OH) Amination (NH4OH) 4-Hydroxy-6-methyl-2H-pyran-2-one->Amination (NH4OH) Step 2 4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-6-methylpyridin-2(1H)-one Amination (NH4OH)->4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-2-pyridone Precursor 4-Hydroxy-2-pyridone Precursor Reaction with Dimethyl Sulfate Reaction with Dimethyl Sulfate 4-Hydroxy-2-pyridone Precursor->Reaction with Dimethyl Sulfate Step 3 Crude this compound Crude this compound Reaction with Dimethyl Sulfate->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Step 4 Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check TLC Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction?->Increase Reaction Time/Temp Yes Suboptimal Conditions? Suboptimal Conditions? Incomplete Reaction?->Suboptimal Conditions? No Optimize Base/Solvent Optimize Base/Solvent Suboptimal Conditions?->Optimize Base/Solvent Yes Impure Starting Material? Impure Starting Material? Suboptimal Conditions?->Impure Starting Material? No Purify Precursor Purify Precursor Impure Starting Material?->Purify Precursor Yes Product Loss during Work-up? Product Loss during Work-up? Impure Starting Material?->Product Loss during Work-up? No Optimize Extraction/Purification Optimize Extraction/Purification Product Loss during Work-up?->Optimize Extraction/Purification Yes Multiple Spots on TLC Multiple Spots on TLC O-methylation? O-methylation? Multiple Spots on TLC->O-methylation? Check Rf Use Polar Aprotic Solvent Use Polar Aprotic Solvent O-methylation?->Use Polar Aprotic Solvent Yes Over-methylation? Over-methylation? O-methylation?->Over-methylation? No Use Stoichiometric Reagents Use Stoichiometric Reagents Over-methylation?->Use Stoichiometric Reagents Yes

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

Technical Support Center: Purification of 4-Hydroxy-2-Pyridone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-hydroxy-2-pyridone compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this important class of molecules.

Core Challenges in Purification

The purification of 4-hydroxy-2-pyridone derivatives presents a unique set of challenges primarily stemming from their inherent chemical properties. Understanding these challenges is the first step toward developing effective purification strategies.

  • Tautomerism: 4-Hydroxy-2-pyridone compounds exist in a tautomeric equilibrium with their corresponding 2,4-dihydroxypyridine form. This equilibrium is sensitive to solvent polarity, pH, and temperature, which can lead to the presence of multiple species in solution, complicating separation and potentially causing band broadening in chromatography or difficulties in crystallization. In most solutions, the pyridone form is favored.[1][2][3]

  • Solubility: Identifying a suitable solvent for recrystallization can be challenging. An ideal solvent should dissolve the compound at elevated temperatures but not at room temperature. The polar nature of the 4-hydroxy-2-pyridone core often necessitates the use of polar solvents, which can also lead to high solubility at room temperature, and thus, low recovery yields.

  • Stability: These compounds can be sensitive to pH and temperature. Some derivatives may degrade on acidic silica gel during column chromatography.[1][4]

  • Common Impurities: Impurities can arise from the synthetic route used. A common method for synthesizing the 4-hydroxy-2-pyrone core, which can be converted to the pyridone, involves the cyclization of 1,3,5-tricarbonyl compounds.[5] This can lead to side products and unreacted starting materials as common impurities.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about the purification of 4-hydroxy-2-pyridone compounds.

Q1: My 4-hydroxy-2-pyridone compound is difficult to dissolve for recrystallization. What should I do?

A1: The solubility of 4-hydroxy-2-pyridone derivatives can be limited in non-polar organic solvents. It is recommended to screen a range of solvents with varying polarities. Polar solvents like ethanol, methanol, and water are often good starting points.[6] If the compound has low solubility even at high temperatures, consider using a solvent mixture. For instance, you can dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heating this mixture should result in a clear solution from which crystals will form upon cooling.

Q2: I am observing two spots on my TLC plate even though my compound should be pure. Why is this happening?

A2: This is a classic indication of tautomerism. The two spots likely represent the 4-hydroxy-2-pyridone and the 2,4-dihydroxypyridine tautomers. The equilibrium between these forms can be influenced by the solvent system used for TLC. To confirm this, you can try running the TLC in different solvent systems of varying polarity and pH. You may also observe that the ratio of the two spots changes.

Q3: My compound streaks on the silica gel column during chromatography. How can I prevent this?

A3: Streaking, or tailing, of polar compounds like 4-hydroxy-2-pyridones on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[1][7] To mitigate this, you can:

  • Deactivate the silica gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of acetic acid to your eluent. This will cap the acidic silanol groups and reduce strong binding.[1]

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded-phase silica gel (e.g., diol).

  • Dry-loading: If your compound is not very soluble in the eluent, you can adsorb it onto a small amount of silica gel before loading it onto the column. This can lead to a more uniform band and better separation.[8]

Q4: I am experiencing a low yield after recrystallization. What are the common causes and how can I improve it?

A4: Low recovery in recrystallization is a frequent issue.[9][10] Common causes include:

  • Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[9] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

  • Washing the crystals with a solvent in which they are soluble: Always wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.

To improve your yield, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.

Troubleshooting Guides

This section provides structured troubleshooting for common purification techniques.

Recrystallization
Problem Possible Cause Recommended Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent used).Gently heat the solution to evaporate some of the solvent and allow it to cool again.[6]
The solution is in a metastable supersaturated state.1. Seeding: Add a small, pure crystal of the compound to provide a nucleation site.[6]2. Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface.[6]
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.1. Reheat the solution and add more solvent to lower the saturation point.[6]2. Choose a solvent with a lower boiling point.[6]
High concentration of impurities depressing the melting point.Perform a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel.
Low yield of recrystallized product Too much solvent was used.Use the minimum amount of hot solvent necessary for complete dissolution.[9]
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to minimize solubility.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration.
Colored impurities in the final product Colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well.[6]
Column Chromatography
Problem Possible Cause Recommended Solution
Poor separation of compounds Inappropriate solvent system.Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation.
Column overloading.Reduce the amount of crude material loaded onto the column.[1] A general rule of thumb is to use a 1:20 to 1:100 ratio of compound to silica gel by weight.
Improperly packed column.Ensure the silica gel is packed uniformly as a slurry to avoid channels and cracks. Never let the column run dry.[1]
Compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound is degrading on the silica gel.Deactivate the silica gel with a base (e.g., triethylamine) or use a neutral stationary phase like alumina.[4]
Tailing or streaking of bands Strong interaction with acidic silica gel.Add a small amount of a modifier (e.g., triethylamine or acetic acid) to the eluent.[1]
Sample is not fully dissolved when loaded.Ensure the sample is completely dissolved in a minimal amount of solvent before loading.[1]
Preparative High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Recommended Solution
Broad or split peaks Presence of tautomers.Modify the mobile phase pH to favor one tautomeric form. Lowering the column temperature may also help to slow down the interconversion.
Column overload.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase.Optimize the mobile phase composition (solvent ratio, pH, additives) at an analytical scale before scaling up to preparative HPLC.
Poor resolution Insufficient separation between the compound and impurities.Adjust the mobile phase composition to improve selectivity. A shallower gradient may be necessary.
Co-elution of tautomers.As with broad peaks, adjust the mobile phase pH or temperature to favor a single tautomeric form.
Low recovery Adsorption of the compound to the column.Add a competing agent to the mobile phase or use a different column chemistry.
Degradation of the compound on the column.Ensure the mobile phase pH is within the stability range of your compound and the column.

Quantitative Data: Solubility of 4-Hydroxy-2-Pyridone Derivatives

The following table provides a qualitative overview of the solubility of 4-hydroxy-2-pyridone derivatives in common laboratory solvents. It is important to note that the exact solubility will depend on the specific substituents on the pyridone ring. Experimental determination of solubility for your specific compound is always recommended.

SolventPolarity IndexDielectric ConstantSolubility of 4-Hydroxy-2-Pyridone Derivatives
Water10.280.1Sparingly to moderately soluble, increases with temperature.
Methanol5.132.7Soluble
Ethanol4.324.5Moderately to highly soluble
Acetone5.120.7Moderately soluble
Ethyl Acetate4.46.0Sparingly soluble
Dichloromethane3.19.1Slightly soluble to sparingly soluble
Hexane0.11.9Insoluble

Experimental Protocols

The following are example protocols for the purification of a representative 4-hydroxy-2-pyridone compound, 4-hydroxy-6-methyl-2-pyridone. These should be adapted based on the specific properties of your derivative.

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of 4-hydroxy-6-methyl-2-pyridone.

Materials:

  • Crude 4-hydroxy-6-methyl-2-pyridone

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-hydroxy-6-methyl-2-pyridone in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and stir to dissolve. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of a 4-hydroxy-2-pyridone derivative using silica gel column chromatography.

Materials:

  • Crude 4-hydroxy-2-pyridone derivative

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane. If tailing is observed, a small amount of triethylamine (0.1%) can be added to the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-hydroxy-2-pyridone derivative.

Protocol 3: Purification by Preparative HPLC

This protocol provides a general method for purification using preparative HPLC.

Materials:

  • Crude 4-hydroxy-2-pyridone derivative

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

Procedure:

  • Method Development (Analytical Scale): Develop a separation method on an analytical C18 column first. A typical gradient might be from 10% to 90% acetonitrile in water (both with 0.1% formic acid or TFA) over 20-30 minutes. The goal is to achieve good resolution between your target compound and impurities.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Scale-Up to Preparative HPLC: Scale up the analytical method to your preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification and Fraction Collection: Inject the sample and run the preparative HPLC method. Collect fractions corresponding to the peak of your desired compound.

  • Purity Analysis and Isolation: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.

Visualizations

Troubleshooting Workflow for Recrystallization

This diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of 4-hydroxy-2-pyridone compounds.

G start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals no_crystals No Crystals crystals->no_crystals No oil_out Oils out? crystals->oil_out Yes induce Induce crystallization (seed, scratch) no_crystals->induce induce->crystals oiled Product Oils Out oil_out->oiled Yes collect Collect and dry crystals oil_out->collect No reheat Reheat and add more solvent oiled->reheat reheat->cool check_purity Check Purity & Yield collect->check_purity low_yield Low Yield? check_purity->low_yield optimize Optimize: reduce solvent, slow cooling low_yield->optimize Yes success Pure Product low_yield->success No fail Consider alternative purification optimize->fail

Caption: Troubleshooting workflow for recrystallization.

Signaling Pathway: Inhibition of MAP4K4 by 4-Hydroxy-2-Pyridones

Certain militarinone-inspired 4-hydroxy-2-pyridone derivatives have been identified as selective ATP-competitive inhibitors of the stress pathway kinase MAP4K4, which is a potential target for the treatment of neurodegenerative diseases.[14]

G stress Cellular Stress map4k4 MAP4K4 stress->map4k4 activates downstream Downstream Signaling Cascade map4k4->downstream phosphorylates neuronal_response Neuronal Response (e.g., Neurite Outgrowth) downstream->neuronal_response leads to pyridone 4-Hydroxy-2-Pyridone Derivative pyridone->map4k4 inhibits

Caption: Inhibition of the MAP4K4 signaling pathway.

Signaling Pathway: Inhibition of NF-κB Pathway by 2-Pyridone Derivatives

Some 2-pyridone derivatives have demonstrated anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways.[15]

G lps LPS tlr4 TLR4 lps->tlr4 activates p38_mapk p38 MAPK tlr4->p38_mapk ikk IKK tlr4->ikk nfkb NF-κB p38_mapk->nfkb ikb IκB ikk->ikb phosphorylates ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates pyridone 2-Pyridone Derivative pyridone->p38_mapk inhibits pyridone->nfkb inhibits

References

Technical Support Center: Solubility of 4-Hydroxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of 4-Hydroxy-1-methyl-2-pyridone in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: In which solvents is this compound likely to be most soluble?

A2: Based on the principle of "like dissolves like," this compound is predicted to be more soluble in polar protic and polar aprotic solvents. This includes water, ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents such as hexane or toluene is expected to be limited.

Q3: Are there any safety precautions I should take when handling this compound and its solutions?

A3: Yes, it is important to handle this compound with appropriate safety measures. According to its Globally Harmonized System (GHS) classification, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) for detailed safety information and handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly accessible databases. The following table provides an illustrative summary of expected solubility based on the compound's structure and general principles of chemical solubility. These values should be considered as estimates and must be experimentally verified.

SolventChemical FormulaPolarityExpected Solubility (at 25°C)
WaterH₂OHighModerately Soluble
EthanolC₂H₅OHHighSoluble
MethanolCH₃OHHighSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighVery Soluble
AcetoneC₃H₆OMediumSparingly Soluble
AcetonitrileC₂H₃NMediumSparingly Soluble
DichloromethaneCH₂Cl₂MediumPoorly Soluble
TolueneC₇H₈LowInsoluble
HexaneC₆H₁₄LowInsoluble

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

  • Possible Cause: The concentration of the compound may be exceeding its solubility limit in that specific solvent at the current temperature.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a more dilute solution.

    • Increase Temperature: Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious as excessive heat can lead to degradation.

    • Agitation: Use a vortex mixer or sonicator to provide mechanical energy to aid dissolution.

    • Change Solvent: If the compound remains insoluble, consider switching to a more polar solvent (e.g., from acetone to ethanol or DMSO).

Issue 2: The compound precipitates out of solution over time.

  • Possible Cause: The initial dissolution may have formed a supersaturated and thermodynamically unstable solution.

  • Troubleshooting Steps:

    • Determine Thermodynamic Solubility: The solution should be prepared at a concentration below the thermodynamic solubility limit for long-term stability.

    • Co-solvents: If working with aqueous buffers, a small percentage of a co-solvent like DMSO can help maintain solubility. Ensure the final co-solvent concentration is compatible with your experimental system.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Poor solubility or precipitation of the compound in the assay medium can lead to variability. The actual concentration in solution may be lower than the nominal concentration.

  • Troubleshooting Steps:

    • Confirm Solubility in Assay Buffer: Before conducting the assay, determine the solubility of this compound in the specific assay buffer.

    • Stock Solution Management: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into the aqueous assay buffer immediately before use.

Below is a logical workflow for troubleshooting solubility issues.

G Troubleshooting Solubility Issues start Compound does not dissolve check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes increase_temp Increase temperature and/or agitate (vortex/sonicate) check_concentration->increase_temp No still_insoluble Still insoluble? reduce_concentration->still_insoluble increase_temp->still_insoluble change_solvent Switch to a more polar solvent (e.g., DMSO, Ethanol) still_insoluble->change_solvent Yes soluble Compound dissolved still_insoluble->soluble No change_solvent->soluble

Caption: A flowchart for troubleshooting common solubility problems.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of laboratory solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Balance

Procedure:

  • Weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain.

    • Insoluble: The solid does not appear to dissolve.

The following diagram illustrates the experimental workflow for determining qualitative solubility.

G Qualitative Solubility Assessment Workflow start Start weigh Weigh 1-2 mg of compound start->weigh add_solvent Add 1 mL of solvent weigh->add_solvent agitate Vortex for 30-60 seconds add_solvent->agitate observe Visually inspect the solution agitate->observe soluble Classify as 'Soluble' observe->soluble Clear solution sparingly_soluble Classify as 'Sparingly Soluble' observe->sparingly_soluble Some particles remain insoluble Classify as 'Insoluble' observe->insoluble No dissolution end End soluble->end sparingly_soluble->end insoluble->end

Caption: A workflow diagram for the qualitative assessment of solubility.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, typically in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask or appropriate vial

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to a volumetric flask or vial.

  • Add a portion of DMSO to dissolve the compound, using a vortex mixer or sonicator to aid dissolution.

  • Once dissolved, add DMSO to the final desired volume and mix thoroughly to ensure homogeneity.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

References

Technical Support Center: Degradation Pathways of 4-Hydroxy-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 4-hydroxy-2-pyridone derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes 4-hydroxy-2-pyridone derivatives susceptible to degradation?

A1: The susceptibility of 4-hydroxy-2-pyridone derivatives to degradation stems from their inherent chemical structure. These molecules exist in a tautomeric equilibrium between the 4-hydroxy-2-pyridone and the 4-pyridinol forms.[1][2] This equilibrium is highly dependent on the solvent, with the pyridone form being more stable and favored in polar solvents and the solid state.[1][2] The presence of multiple functional groups, including the hydroxyl and carbonyl groups, as well as the pyridine ring itself, creates several reactive sites prone to oxidation, hydrolysis, and photodegradation.[2][3]

Q2: What are the primary degradation pathways for these compounds?

A2: The primary abiotic degradation pathways for 4-hydroxy-2-pyridone and related pyridine derivatives include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the oxidation of the dihydropyridine ring to a pyridine ring or other structural changes.[2][4][5] This is a significant degradation pathway, especially for derivatives in solution.[5]

  • Oxidation: The pyridine ring and hydroxyl groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents like hydrogen peroxide, or through photo-Fenton processes.[2][3][6] This can lead to the formation of hydroxylated intermediates, quinone-like structures, and eventual ring-opening products.[3][7]

  • Hydrolysis: While the pyridine ring is generally stable, hydrolysis can occur under extreme pH conditions (acidic or basic) and elevated temperatures, potentially leading to ring cleavage.[6][7]

  • Thermal Degradation: At elevated temperatures, these compounds can undergo decomposition. The degradation process can be complex, sometimes occurring in multiple stages and leading to various volatile products.[8][9]

Q3: How do solvent, pH, and temperature affect the stability of 4-hydroxy-2-pyridone derivatives?

A3: Solvent polarity, pH, and temperature are critical factors:

  • Solvent: Polar solvents generally favor the more stable 4-pyridone tautomer.[1][2] The choice of solvent can also influence the rate of degradation, with photodegradation often being faster in solution than in the solid state.[5]

  • pH: The stability of these compounds can be highly pH-dependent.[2] Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions. Solubility is also often pH-dependent due to the basicity of the pyridine nitrogen.[2]

  • Temperature: Higher temperatures accelerate the rate of most degradation reactions, including hydrolysis and oxidation.[7][8] It is a key parameter in forced degradation studies to simulate long-term stability.

Q4: What are the common challenges in the HPLC analysis of these compounds and their degradants?

A4: Common challenges in HPLC analysis include achieving good separation of structurally similar isomers and degradants, poor peak shape, and inconsistent retention times.[10][11] Pyridone isomers often have very similar physicochemical properties, making baseline separation difficult.[10] As basic compounds, they can interact with residual silanols on silica-based columns, leading to peak tailing.[11]

Troubleshooting Guides

HPLC and LC-MS Analysis
ProblemPossible Cause(s)Recommended Solutions
Poor Peak Shape (Tailing) Secondary interactions between the basic pyridone nitrogen and acidic residual silanols on the column's stationary phase.[11]Use a modern, end-capped column or a specialized column with low silanol activity.[10] Alternatively, add a small amount of a competing base (e.g., triethylamine) to the mobile phase (note: this is not MS-friendly).[10]
Column overload due to high sample concentration.Dilute the sample and inject a smaller volume.[10]
Inconsistent Retention Times Fluctuations in ambient temperature affecting the column.Use a column oven to maintain a consistent and stable temperature.[10]
Inconsistent mobile phase composition.Prepare fresh mobile phases daily, especially if using volatile components or buffers. Ensure solvents are thoroughly degassed.[12]
Pump malfunction or leaks causing flow rate instability.Check the HPLC system for leaks and ensure the pump is properly maintained and purged.[10]
Ghost Peaks / Noisy Baseline Contamination in the mobile phase, sample, or column.[12]Use high-purity solvents and freshly prepared mobile phases. Flush the column with a strong solvent to remove contaminants.[11][12]
Carryover from a previous injection.Implement adequate wash cycles with a strong solvent between sample injections.[12]
Air bubbles in the mobile phase or detector.Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging. Purge the pump to remove trapped air.[10][12]
Unexpected Peaks in Chromatogram Formation of photodegradation products during sample preparation or in the autosampler.[5]Protect samples from light at all stages by using amber vials or by wrapping containers in aluminum foil. Minimize the time samples are exposed to ambient light.[5]
Degradation in the stock solution.Verify the integrity of your stock solution. Prepare fresh solutions and store them protected from light at an appropriate temperature.
Forced Degradation Experiments
ProblemPossible Cause(s)Recommended Solutions
Minimal or No Degradation Observed Stress conditions (temperature, concentration of acid/base/oxidant, light intensity) are too mild.Systematically increase the severity of the stress condition. For example, increase the temperature, extend the exposure time, or use a higher concentration of the stress agent.[7]
Mass Imbalance (Sum of parent drug and degradants is <95%) Degradation products are not UV-active at the selected wavelength.Use a photodiode array (PDA) detector to analyze the peaks at multiple wavelengths and check for peak purity.[7]
Co-elution of the parent compound with degradation products.Optimize the HPLC method to improve resolution. Adjust mobile phase composition, gradient, or try a different column chemistry.[7]
Degradation products have precipitated out of the solution.Check for sample clarity before injection. Adjust the solvent to ensure all degradants remain dissolved.

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions

This table provides a starting point for designing forced degradation studies for 4-hydroxy-2-pyridone derivatives, based on ICH guidelines.

Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl at 60-80 °C2 - 24 hours
Base Hydrolysis 0.1 M NaOH at 60-80 °C2 - 24 hours
Oxidation 3-30% H₂O₂ at room temperature2 - 24 hours
Thermal Degradation Dry heat at 80-100 °C (solid state)24 - 72 hours
Photodegradation UV (254 nm) and Visible LightExpose until significant degradation is observed

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the steps to investigate the intrinsic stability of a 4-hydroxy-2-pyridone derivative.

  • Stock Solution Preparation: Prepare a stock solution of the 4-hydroxy-2-pyridone derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Application:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat the solution in a water bath at a controlled temperature (e.g., 80°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the aliquots before HPLC analysis.

    • Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep the solution at room temperature, protected from light. Withdraw and analyze aliquots at specified intervals.

    • Photodegradation: Expose the solution (~100 µg/mL in a quartz cuvette) to a calibrated light source (UV and visible). Run a parallel experiment with a control sample wrapped in aluminum foil to exclude thermal degradation.

  • Sample Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the parent compound's degradation and identify the major degradation products. If necessary, use LC-MS for structural elucidation of unknown peaks.[7]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general workflow for developing an HPLC method for degradation studies.

  • Column Selection: Start with a versatile, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the pH and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components.

  • Detection: Use a PDA detector to monitor multiple wavelengths and assess peak purity. A common starting wavelength is around 220 nm or the λmax of the parent compound.[11]

  • Optimization:

    • Inject a mixture of the parent compound and samples from forced degradation studies.

    • Adjust the gradient slope and mobile phase pH to achieve baseline separation between the parent peak and all major degradation product peaks.

    • Ensure the method is robust and reproducible.

Mandatory Visualizations

G General Degradation Pathways of 4-Hydroxy-2-Pyridone Derivatives cluster_start cluster_stressors cluster_products A 4-Hydroxy-2-Pyridone Derivative Stress1 Light (UV/Vis) (Photodegradation) A->Stress1 leads to Stress2 Oxidizing Agents (e.g., H₂O₂) (Oxidation) A->Stress2 leads to Stress3 Acid / Base / Heat (Hydrolysis / Thermal) A->Stress3 leads to B Pyridine Derivatives (Aromatization) Stress1->B C Hydroxylated Intermediates Stress2->C E Quinone-like Structures Stress2->E D Ring-Opened Products (e.g., Carboxylic Acids, Amides) Stress3->D C->D

Caption: Overview of major abiotic degradation pathways for 4-hydroxy-2-pyridone derivatives.

G Experimental Workflow for Degradation Studies Start Prepare Stock Solution of Pyridone Derivative Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Start->Stress Control Prepare Non-Stressed Control Sample Start->Control Sample Collect Samples at Time Intervals & Neutralize Stress->Sample Analysis HPLC / LC-MS Analysis Sample->Analysis Control->Analysis Data Data Processing: Quantify Parent Peak Integrate Degradant Peaks Analysis->Data Identify Identify Degradants (LC-MS, NMR) Data->Identify Pathway Elucidate Degradation Pathway & Propose Mechanism Identify->Pathway

Caption: Step-by-step workflow for conducting and analyzing forced degradation studies.

G HPLC Troubleshooting Logic Flow Problem HPLC Issue Observed? PeakShape Poor Peak Shape (Tailing)? Problem->PeakShape Yes Retention Retention Time Shift? Problem->Retention No PeakShape->Retention No Sol1 Adjust Mobile Phase pH Use End-Capped Column Dilute Sample PeakShape->Sol1 Yes Noise Noisy Baseline? Retention->Noise No Sol2 Use Column Oven Prepare Fresh Mobile Phase Check Pump/System for Leaks Retention->Sol2 Yes Sol3 Degas Mobile Phase Use High-Purity Solvents Flush Column & System Noise->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: A decision-making diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Photostability Testing of 4-Hydroxy-2-Pyridone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting photostability testing on 4-hydroxy-2-pyridone compounds. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it crucial for 4-hydroxy-2-pyridone compounds?

A1: Photostability testing evaluates the impact of light exposure on the properties of a drug substance or product. It is a critical regulatory requirement for new drug substances and products as outlined in the International Council for Harmonisation (ICH) guideline Q1B.[1][2][3] For 4-hydroxy-2-pyridone compounds, which may be susceptible to photodegradation, this testing is essential to identify potential degradation products, understand degradation pathways, and establish appropriate handling, packaging, and storage conditions to ensure product quality, efficacy, and safety.[4][5]

Q2: What are the typical outcomes of photodegradation for pharmaceutical compounds?

A2: Photodegradation can lead to various changes in a drug substance, including loss of potency, changes in physical appearance (e.g., color), and the formation of degradation products that could be inactive or potentially toxic.[1] Understanding these outcomes is a primary goal of photostability testing.

Q3: What are the regulatory guidelines for photostability testing?

A3: The primary guideline for photostability testing is ICH Q1B, which details the recommended testing conditions, including light sources, exposure levels, and a decision flowchart for evaluating results.[2][3] The guideline recommends a systematic approach, starting with the drug substance and progressing to the drug product in its immediate and marketing packaging.[2][3][6]

Q4: What is a "forced degradation" or "stress testing" study in the context of photostability?

A4: Forced degradation studies, or stress testing, involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][4][5][7][8] For photostability, this involves exposure to high-intensity light sources to intentionally degrade the compound. The goal is typically to achieve 5-20% degradation to ensure that analytical methods are capable of detecting and separating the degradants.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed during photostability testing. The compound is highly photostable under the tested conditions.Increase the exposure duration or intensity of the light source. If no degradation is still observed, the compound can be considered photostable under the tested conditions. Ensure that the light source has an appropriate spectral distribution that overlaps with the compound's UV absorbance.
The analytical method is not stability-indicating.Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any potential degradation products. This may involve trying different columns, mobile phases, and gradient conditions.
Excessive degradation (>20%) observed. The exposure conditions are too harsh.Reduce the exposure time or the intensity of the light source. The goal of forced degradation is to generate a representative amount of degradants for analytical method development, not to completely degrade the sample.[5]
The compound is highly photolabile.This is a critical finding. The focus should shift to identifying the degradation products and developing protective measures, such as light-resistant packaging.
Poor mass balance in the analytical results. Degradation products are not being detected by the analytical method (e.g., they lack a chromophore).Use a universal detection method, such as mass spectrometry (LC-MS), in addition to UV detection to identify and quantify all degradation products.
Degradation products are volatile or have precipitated out of solution.Carefully inspect the sample for any physical changes. If volatility is suspected, consider using a closed sample container system.
Inconsistent or irreproducible results. Variations in experimental conditions (e.g., light intensity, temperature, sample preparation).Ensure all experimental parameters are tightly controlled and documented. Use a calibrated photostability chamber and validate the experimental setup. Include dark controls to differentiate between photodegradation and thermal degradation.
Sample heterogeneity.Ensure proper mixing and uniform exposure of the sample to the light source. For solid samples, consider the impact of particle size and crystal form.

Experimental Protocols

Forced Photodegradation Study of a 4-Hydroxy-2-Pyridone Compound in Solution

This protocol outlines a general procedure for conducting a forced photodegradation study on a solution of a 4-hydroxy-2-pyridone compound.

1. Sample Preparation:

  • Prepare a solution of the 4-hydroxy-2-pyridone compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).[5]

  • The solvent should be transparent in the spectral region of the light source.

  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This will be stored under the same temperature conditions as the exposed sample.

2. Light Exposure:

  • Place the sample in a validated photostability chamber equipped with a light source that provides a combination of UV and visible light, as specified in ICH Q1B (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[2][3]

  • The recommended exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt hours/square meter for near-UV light.[2][3]

  • Monitor and control the temperature inside the chamber to minimize thermal degradation.

3. Sample Analysis:

  • At appropriate time intervals, withdraw aliquots of the exposed and dark control samples.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of the 4-hydroxy-2-pyridone compound at each time point.

  • Compare the chromatograms of the exposed and dark control samples to identify peaks corresponding to photodegradation products.

  • If significant degradation is observed, further studies to identify the structure of the degradation products using techniques like LC-MS/MS and NMR are recommended.

Example HPLC Method for a 4-Hydroxy-2-Pyridone Compound

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific compounds.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by the UV-Vis spectrum of the 4-hydroxy-2-pyridone compound (e.g., 280 nm). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
Injection Volume 10 µL

Visualizations

Photostability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Evaluation & Reporting Prep_API Prepare Drug Substance (API) Solution Expose_API Expose API to Light Prep_API->Expose_API Prep_DP Prepare Drug Product (DP) Sample Expose_DP_Unpacked Expose Unpacked DP Prep_DP->Expose_DP_Unpacked Dark_Control Prepare Dark Control HPLC_Analysis Stability-Indicating HPLC Analysis Dark_Control->HPLC_Analysis Expose_API->HPLC_Analysis Expose_DP_Primary Expose DP in Primary Pack Expose_DP_Unpacked->Expose_DP_Primary If change Expose_DP_Unpacked->HPLC_Analysis Expose_DP_Marketing Expose DP in Marketing Pack Expose_DP_Primary->Expose_DP_Marketing If change Expose_DP_Primary->HPLC_Analysis Expose_DP_Marketing->HPLC_Analysis Mass_Balance Assess Mass Balance HPLC_Analysis->Mass_Balance Identify_Degradants Identify Degradants (LC-MS) Mass_Balance->Identify_Degradants If needed Assess_Change Assess Acceptable Change Mass_Balance->Assess_Change Identify_Degradants->Assess_Change Assess_Change->Expose_DP_Primary Unacceptable change in unpacked DP Assess_Change->Expose_DP_Marketing Unacceptable change in primary pack Report Generate Report Assess_Change->Report No acceptable change

Caption: Workflow for Photostability Testing of Drug Substances and Products.

Troubleshooting_Logic Start Photodegradation Observed? No_Deg No Degradation Start->No_Deg No Yes_Deg Degradation Observed Start->Yes_Deg Yes Increase_Exposure Increase Light Exposure/Duration No_Deg->Increase_Exposure Check_Method Verify Stability-Indicating Method No_Deg->Check_Method Assess_Extent Assess Extent of Degradation Yes_Deg->Assess_Extent Excessive_Deg >20% Degradation Assess_Extent->Excessive_Deg >20% Optimal_Deg 5-20% Degradation Assess_Extent->Optimal_Deg 5-20% Reduce_Exposure Reduce Light Exposure/Duration Excessive_Deg->Reduce_Exposure Proceed_Analysis Proceed with Characterization Optimal_Deg->Proceed_Analysis

Caption: Troubleshooting Logic for Forced Photodegradation Studies.

References

Technical Support Center: Optimizing the Biological Activity of 4-Hydroxy-2-Pyridone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and biological evaluation of 4-hydroxy-2-pyridone analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Synthesis & Purification

Question 1: I am getting a very low yield in my 4-hydroxy-2-pyridone synthesis. What are the common causes and how can I improve it?

Answer: Low yields in pyridone synthesis are a common issue and can stem from several factors:

  • Suboptimal Reaction Conditions: Many traditional pyridone syntheses require specific temperature and time parameters. Inadequate heating or incorrect reaction durations can lead to incomplete conversion.

    • Troubleshooting:

      • Systematically optimize the reaction temperature and time.

      • Ensure uniform heating using an oil bath.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Impure Starting Materials: The purity of your reactants is crucial. Impurities can lead to side reactions and inhibit the desired transformation.

    • Troubleshooting:

      • Purify all starting materials before use by recrystallization or column chromatography.

      • Ensure all solvents are anhydrous, as moisture can interfere with many condensation reactions.

  • Inefficient Cyclization: The final ring-closing step can be challenging.

    • Troubleshooting:

      • For reactions like the Bohlmann-Rahtz synthesis, consider using a Lewis acid catalyst to promote cyclization.

      • In Guareschi-Thorpe condensations, ensure the stoichiometry of your reactants is precise to avoid the formation of linear intermediates.

Question 2: My TLC plate shows multiple spots after the reaction. What are the likely side products?

Answer: The formation of multiple products is indicative of side reactions. Common side products in 4-hydroxy-2-pyridone synthesis include:

  • Incompletely Cyclized Intermediates: Linear precursors that have not undergone the final ring closure.

  • Self-Condensation Products: Starting materials, such as cyanoacetic esters or 1,3-dicarbonyl compounds, can react with themselves.

  • Tautomeric Mixtures: The 4-hydroxy-2-pyridone core can exist in equilibrium with its 4-pyridone tautomer, which can sometimes lead to a mixture of products if derivatization occurs at different positions.

Troubleshooting:

  • Monitor the reaction closely with TLC or LC-MS to identify the formation of side products early.

  • Control the stoichiometry of your reactants carefully.

  • Optimize your catalyst and reaction conditions to favor the desired product.

Question 3: I'm having difficulty purifying my 4-hydroxy-2-pyridone analog by column chromatography. What can I do?

Answer: Purification of pyridone derivatives can be challenging due to their polarity.

  • Streaking on the Column: The basic nitrogen in the pyridone ring can interact strongly with the acidic silica gel, causing streaking and poor separation.

    • Troubleshooting: Add a small amount of a basic modifier, like triethylamine or pyridine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.

  • Poor Solubility: Some analogs may have limited solubility in common chromatography solvents.

    • Troubleshooting: Experiment with a wider range of solvent systems. For highly polar compounds, consider using a reverse-phase column.

  • Product Loss: Significant amounts of the product can be lost on the column.

    • Troubleshooting: If the product is sufficiently crystalline, recrystallization is often a more effective purification method than chromatography.

Biological Assays

Question 4: My Minimum Inhibitory Concentration (MIC) assay results for antibacterial activity are inconsistent. What could be the problem?

Answer: Inconsistent MIC results can arise from several experimental variables:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low values.

    • Troubleshooting: Standardize your inoculum preparation using a McFarland standard or by measuring the optical density at 600 nm (OD600). Ensure the final inoculum concentration in the assay is consistent with established protocols (e.g., CLSI guidelines).

  • Media and Incubation Conditions: The type of broth, pH, and incubation time and temperature can all affect bacterial growth and the activity of the compound.

    • Troubleshooting: Use the recommended growth medium for the specific bacterial strain. Ensure the incubator provides a stable and accurate temperature. Adhere to the standard incubation time for the assay.

  • Compound Solubility and Stability: If your compound precipitates out of solution at the tested concentrations, the actual concentration in contact with the bacteria will be lower than intended. The compound may also degrade in the assay medium over the incubation period.

    • Troubleshooting: Visually inspect the assay plates for any signs of precipitation. If solubility is an issue, consider using a co-solvent like DMSO (ensuring the final concentration is not toxic to the bacteria) or preparing a fresh stock solution.

Question 5: I am observing conflicting results between my MTT/XTT cytotoxicity assays and other cell health indicators. Why might this be happening?

Answer: MTT and XTT assays measure metabolic activity as an indicator of cell viability. Discrepancies can occur because:

  • Interference with Redox Pathways: Some compounds can directly interfere with the cellular redox environment, leading to the reduction of the tetrazolium salt independent of cell viability. This can result in an overestimation of cell viability.

  • Mitochondrial Effects: If your compound specifically targets mitochondrial function, it can directly impact the reduction of MTT/XTT without necessarily causing immediate cell death, leading to an underestimation of viability compared to assays that measure membrane integrity (like trypan blue exclusion or LDH release).

  • Toxicity of the Assay Reagent: The MTT reagent itself can be toxic to some cell lines, especially during long incubation periods.

Troubleshooting:

  • Run appropriate controls: Include a control with your compound in the cell culture medium without cells to check for direct reduction of the tetrazolium salt.

  • Use multiple, mechanistically different viability assays: Corroborate your MTT/XTT results with an assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue, LDH assay) or apoptosis (e.g., caspase activity assay).

  • Optimize incubation times: Use the shortest incubation time with the tetrazolium salt that gives a robust signal to minimize reagent-induced toxicity.

Data Presentation

Table 1: Antibacterial Activity of Selected 4-Hydroxy-2-Pyridone Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
6q E. coli (highly resistant strains)8[1]
6o E. coli0.5-1[2]
6v E. coli0.5-1[2]
6o A. baumannii8-16[2]
6v A. baumannii8-16[2]

Table 2: In Vivo Efficacy of Selected 4-Hydroxy-2-Pyridone Analogs in a Murine Sepsis Model

CompoundInfection ModelPD₅₀ (mg/kg)OutcomeReference
6q E. coli8-[1]
6o E. coli-Complete protection[2]
6v E. coli-Complete protection[2]

Experimental Protocols

General Procedure for Synthesis of 4-Hydroxy-2-Pyridone Analogs (Guareschi-Thorpe Condensation)
  • Reaction Setup: To a solution of an appropriate 1,3-dicarbonyl compound (1 equivalent) and a cyanoacetic ester (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold solvent, and purify by recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Antibacterial, Anticancer) characterization->in_vitro Pure Compound sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Testing (e.g., Mouse Model) lead_optimization->in_vivo

Caption: General experimental workflow for the development of 4-hydroxy-2-pyridone analogs.

antibacterial_mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by 4-Hydroxy-2-Pyridone Analog dna Bacterial Chromosome replication_fork Replication Fork dna->replication_fork dna_gyrase DNA Gyrase (relieves positive supercoils) replication_fork->dna_gyrase Positive Supercoiling topo_iv Topoisomerase IV (deconcatenates daughter chromosomes) replication_fork->topo_iv Interlinked Chromosomes gyrase_complex Stabilized Gyrase-DNA Cleavage Complex dna_gyrase->gyrase_complex Target topo_complex Stabilized Topo IV-DNA Cleavage Complex topo_iv->topo_complex Target pyridone 4-Hydroxy-2-Pyridone Analog pyridone->gyrase_complex pyridone->topo_complex ds_breaks Double-Strand DNA Breaks gyrase_complex->ds_breaks topo_complex->ds_breaks replication_arrest Replication Arrest ds_breaks->replication_arrest cell_death Bacterial Cell Death replication_arrest->cell_death

Caption: Mechanism of action of 4-hydroxy-2-pyridone analogs as bacterial DNA synthesis inhibitors.

References

Technical Support Center: Overcoming Resistance to 4-Hydroxy-2-Pyridone Based Antibacterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxy-2-pyridone based antibacterials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-hydroxy-2-pyridone based antibacterials?

A1: 4-hydroxy-2-pyridone based antibacterials have been shown to possess multiple mechanisms of action. A significant class of these compounds functions by inhibiting bacterial DNA synthesis.[1][2] They target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] Another class of these compounds targets the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[4][5][6]

Q2: What are the common mechanisms by which bacteria develop resistance to these compounds?

A2: Resistance to 4-hydroxy-2-pyridone based antibacterials is often target-specific. For compounds targeting FabI, resistance typically arises from single-base-pair missense mutations in the fabI gene, which leads to altered FabI proteins with reduced binding affinity for the inhibitor.[4][7][8] For those targeting type II topoisomerases, resistance can develop through mutations in the genes encoding these enzymes. More general bacterial resistance mechanisms, such as the active efflux of the drug or reduced membrane permeability, may also contribute to resistance.[9][10]

Q3: Are there strategies to overcome this resistance?

A3: Yes, several strategies are being explored. One approach is the structure-guided design of new 4-hydroxy-2-pyridone analogs with improved activity against resistant strains.[3][7] This includes modifications to the chemical scaffold to enhance binding affinity to the mutated target or to evade efflux pumps.[2] Another promising strategy is combination therapy, where a 4-hydroxy-2-pyridone is used synergistically with other standard-of-care antibiotics to enhance efficacy against resistant pathogens.[11] Additionally, developing pathogen-specific antibiotics can minimize the impact of resistance mutations.[7]

Q4: Against which types of bacteria are 4-hydroxy-2-pyridones most effective?

A4: Different series of 4-hydroxy-2-pyridones have shown varied spectra of activity. Some novel series exhibit potent activity against Gram-negative pathogens like E. coli and A. baumannii, including multidrug-resistant (MDR) and fluoroquinolone-resistant strains.[1][2][3] Other related ring-fused 2-pyridone compounds have been developed that are effective against multidrug-resistant Gram-positive bacteria, such as vancomycin-resistant enterococci (VRE).[11] Certain natural 4-hydroxy-2-pyridone alkaloids have also demonstrated selective activity against Staphylococcus aureus and MRSA.[12]

Troubleshooting Guides

Problem 1: My 4-hydroxy-2-pyridone compound shows lower than expected activity against a susceptible bacterial strain in an MIC assay.

  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: 4-hydroxy-2-pyridone derivatives can have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the growth medium. Observe for any precipitation in the stock solution or in the wells of the microplate. Consider using a small percentage of a co-solvent if it does not affect bacterial growth.

  • Possible Cause 2: Compound Stability.

    • Troubleshooting: The compound may be unstable in the growth medium or under the incubation conditions. Verify the stability of your compound over the duration of the experiment at 37°C. This can be assessed by re-testing the activity of a solution that has been pre-incubated under assay conditions.

  • Possible Cause 3: Inaccurate Bacterial Inoculum.

    • Troubleshooting: The final inoculum concentration is critical for MIC determination. Ensure that the bacterial suspension is standardized to the correct optical density (e.g., 0.5 McFarland standard) and that the subsequent dilution steps are performed accurately to achieve the target colony-forming units (CFU)/mL in the final assay volume. Plate a sample of the inoculum to confirm the CFU/mL.

Problem 2: I have identified a resistant mutant, but sequencing of the target gene (e.g., fabI or gyrA) shows no mutations.

  • Possible Cause 1: Efflux Pump Upregulation.

    • Troubleshooting: The resistance may be mediated by the overexpression of one or more efflux pumps that actively remove the compound from the bacterial cell.[9] Perform the MIC assay in the presence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC value in the presence of the EPI would suggest the involvement of efflux pumps.

  • Possible Cause 2: Reduced Membrane Permeability.

    • Troubleshooting: The mutant may have altered outer membrane characteristics that limit the uptake of the compound.[9] This can be more challenging to diagnose. Comparative proteomic or lipidomic analysis of the outer membrane of the wild-type and resistant strains may reveal differences.

  • Possible Cause 3: Drug Inactivation.

    • Troubleshooting: The bacteria may have acquired an enzyme that chemically modifies and inactivates the 4-hydroxy-2-pyridone compound.[9] To test this, you can incubate the compound with the resistant bacterial culture, remove the cells, and test the supernatant for remaining antibacterial activity against a susceptible strain. A loss of activity would indicate drug inactivation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of selected 4-hydroxy-2-pyridone compounds against various bacterial strains as reported in the literature.

Table 1: In Vitro Antibacterial Activity of 4-Hydroxy-2-Pyridone Compounds

CompoundBacterial StrainResistance ProfileMIC (µg/mL)Reference
6q E. coli (panel)Highly resistant strains8 (MIC90)[1][2]
1a E. coli WTWild-Type0.78[2]
1a A. baumannii WTWild-Type1.6[2]
1a K. pneumoniae WTWild-Type3.1[2]
1a E. coli SKM18 (R1)Fluoroquinolone resistant15.6[2]
6o E. coli (panel)Fluoroquinolone resistant0.5 (MIC90)[3]
6v E. coli (panel)Fluoroquinolone resistant1 (MIC90)[3]
6o A. baumannii (panel)Fluoroquinolone resistant8 (MIC90)[3]
6v A. baumannii (panel)Fluoroquinolone resistant16 (MIC90)[3]
Furanpydone A (1) S. aureus-12.5 (µM)[12]
Furanpydone A (1) MRSA S. aureusMethicillin-resistant12.5 (µM)[12]

Table 2: In Vivo Efficacy of 4-Hydroxy-2-Pyridone Compounds

CompoundAnimal ModelInfection ModelPathogenEfficacy MetricValueReference
6q MurineSepticemiaE. coli (lethal dose)PD508 mg/kg[1][2]
6o MurineSepticemiaE. coli (lethal dose)ProtectionComplete[3]
6v MurineSepticemiaE. coli (lethal dose)ProtectionComplete[3]

Visualized Workflows and Pathways

Mechanism_of_Action_and_Resistance cluster_0 Bacterial Cell cluster_1 Cellular Targets drug 4-Hydroxy-2-Pyridone (Antibacterial) uptake Drug Uptake drug->uptake Enters Cell efflux Efflux Pump uptake->efflux Substrate for fabI FabI (Fatty Acid Synthesis) uptake->fabI Inhibits topoisomerase Type II Topoisomerases (DNA Gyrase / Topo IV) uptake->topoisomerase Inhibits fabI_mutation fabI Gene Mutation fabI->fabI_mutation Mutates fas_inhibition Fatty Acid Synthesis Inhibited fabI->fas_inhibition topo_mutation gyrA/parC Gene Mutation topoisomerase->topo_mutation Mutates dna_inhibition DNA Replication Inhibited topoisomerase->dna_inhibition fabI_mutation->fabI Prevents Inhibition topo_mutation->topoisomerase Prevents Inhibition death Bacterial Cell Death fas_inhibition->death dna_inhibition->death

Caption: Mechanism of action and resistance pathways for 4-hydroxy-2-pyridone antibacterials.

Experimental_Workflow start Start: New 4-Hydroxy-2-Pyridone Compound mic_wt Determine MIC against Wild-Type (WT) Strains start->mic_wt decision_activity Is compound active against WT? mic_wt->decision_activity mic_res Determine MIC against Resistant Strains (e.g., fabI, gyrA mutants) decision_resistance Is compound active against resistant strains? mic_res->decision_resistance decision_activity->mic_res Yes stop_inactive Stop: Compound Inactive decision_activity->stop_inactive No stop_no_improvement Stop or Redesign: No improvement against resistant strains decision_resistance->stop_no_improvement No moa Mechanism of Action Studies (e.g., Macromolecular Synthesis Assay) decision_resistance->moa Yes synergy Synergy Testing with Standard Antibiotics invivo In Vivo Efficacy Studies (e.g., Murine Septicemia Model) synergy->invivo moa->synergy end Lead Candidate invivo->end

Caption: Workflow for evaluating new 4-hydroxy-2-pyridone compounds against resistant bacteria.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on standard clinical and laboratory methods for determining the MIC of an antimicrobial agent.

1. Materials:

  • 4-hydroxy-2-pyridone compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (wild-type and resistant)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35-37°C)

  • Resazurin (optional, for viability staining)

2. Procedure:

  • Day 1: Preparation

    • Compound Preparation: Prepare a stock solution of the 4-hydroxy-2-pyridone compound in 100% DMSO at a concentration 100-fold higher than the highest concentration to be tested (e.g., 12.8 mg/mL for a final top concentration of 128 µg/mL).

    • Bacterial Inoculum Preparation:

      • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

      • Suspend the colonies in sterile saline.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

      • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. (This usually requires a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be added to the plate).

  • Day 1: Plate Setup

    • Serial Dilution:

      • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

      • Add 2 µL of the 100x compound stock solution to the first well of a row and mix thoroughly. This creates an intermediate 2x concentration.

      • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

    • Controls: Prepare a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Inoculation: Add 100 µL of the diluted bacterial inoculum (prepared in Step 2.2) to each well (except the sterility control), bringing the final volume to 200 µL. This dilutes the compound to its final 1x concentration and the inoculum to ~5 x 10⁵ CFU/mL.

  • Day 2: Incubation and Reading

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Reading the MIC:

      • Visually inspect the plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

      • A reading mirror or a plate reader (at 600 nm) can be used to facilitate reading.

      • (Optional) Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

3. Expected Results:

  • The sterility control should show no growth.

  • The growth control should show distinct turbidity.

  • The MIC value for a resistant strain is expected to be higher than the MIC for its corresponding susceptible (wild-type) strain.

References

Technical Support Center: Minimizing Toxicity of 4-Hydroxy-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-hydroxy-2-pyridone derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound toxicity during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 4-hydroxy-2-pyridone derivative is showing high cytotoxicity in normal cell lines. What are the potential causes and how can I address this?

A1: High cytotoxicity in normal (non-cancerous) cell lines is a common challenge in drug discovery and can be attributed to several factors:

  • Off-target effects: The compound may be interacting with essential cellular targets present in both normal and cancerous cells.

  • Mechanism of action: If the therapeutic target of your compound is crucial for the survival of rapidly proliferating normal cells, toxicity in these cells can be expected.

  • Compound concentration: The tested concentrations might be too high, leading to generalized toxicity.

Troubleshooting Strategies:

  • Dose-response studies: Conduct a broad dose-response study to identify a potential therapeutic window where the compound is effective against target cells with minimal toxicity to normal cells.

  • Structural modifications: Consider synthesizing analogs of your lead compound to improve target selectivity. Structure-activity relationship (SAR) studies can help identify moieties associated with toxicity.

  • Combination therapy: Explore using your compound in combination with other agents. This may allow for lower, less toxic doses of your 4-hydroxy-2-pyridone derivative to be used.

  • Targeted drug delivery: For in vivo studies, consider encapsulating the compound in a nanoparticle or conjugating it to a ligand that specifically targets the desired cells or tissues.

Q2: I am observing inconsistent cytotoxicity results between experiments. What are the likely reasons for this variability?

A2: Inconsistent results in cytotoxicity assays can arise from several experimental variables:

  • Cell health and passage number: Ensure you are using cells within a consistent and low passage number range. Cells that have been in culture for too long can exhibit altered responses to cytotoxic agents. Always ensure cells are healthy and in the exponential growth phase before starting an experiment.

  • Compound solubility and stability: Visually inspect your compound in the culture media for any signs of precipitation. It is crucial to prepare fresh stock solutions for each experiment. If solubility is an issue, consider using a different solvent or formulation.

  • Assay-dependent factors: The choice of cytotoxicity assay can influence the results. For example, some compounds may interfere with the reagents used in certain assays (e.g., MTT). It is advisable to confirm results using an alternative method.

Q3: What are the common mechanisms of toxicity for 4-hydroxy-2-pyridone derivatives?

A3: Based on current research, some 4-hydroxy-2-pyridone derivatives have been shown to induce cytotoxicity through the following mechanisms:

  • Induction of Reactive Oxygen Species (ROS): Some derivatives can lead to an increase in intracellular ROS levels, which can cause cellular damage.[1][2]

  • DNA Damage: The increase in ROS can lead to DNA damage, triggering cell cycle arrest and apoptosis.[1][2]

  • Mitochondrial Apoptosis Pathway: Some compounds can activate the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity across all cell lines (cancer and normal) The compound is a potent, non-selective cytotoxic agent at the tested concentrations.Perform a broad dose-response study to find a potential therapeutic window at lower concentrations. Consider structural modifications to improve selectivity.
Unexpectedly low cytotoxicity in cancer cells The cell line may have developed resistance to the compound.Investigate potential mechanisms of resistance, such as the expression of efflux pumps. Explore the use of combination therapies to overcome resistance.
Compound precipitates in cell culture medium Poor solubility of the derivative.Prepare fresh stock solutions. Consider using a different solvent (ensure final solvent concentration is non-toxic) or a suitable formulation to improve solubility.

Quantitative Toxicity Data

The following table summarizes the in vitro cytotoxicity of various 4-hydroxy-2-pyridone derivatives against different cell lines, as reported in the literature. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineAssayIC50 (µM)Reference
Furanpydone A (1)MKN-45CCK-84.35[3]
Furanpydone A (1)HCT116CCK-89.72[3]
Furanpydone A (1)K562CCK-86.51[3]
Furanpydone A (1)A549CCK-88.33[3]
Furanpydone A (1)DU145CCK-87.46[3]
Compound 20c MCF-7MTT2.14[4]
Compound 20i MCF-7MTT2.53[4]
SambutoxinVarious cancer cellsIn vitro cell viability-[1][2]
Derivative 4g 60 human tumor cell linesIn vitro1 x 10⁻⁶ to 1 x 10⁻⁵ M[5]

Experimental Protocols

In Vitro Cytotoxicity Assays

A common method for assessing the toxicity of 4-hydroxy-2-pyridone derivatives is the use of in vitro cytotoxicity assays on cultured cell lines. Here are the general steps for three widely used assays:

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Prepare serial dilutions of the 4-hydroxy-2-pyridone derivative in the cell culture medium. A vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) should also be prepared.

  • Remove the old medium from the wells and add the medium containing the compound or vehicle control.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

2. Cytotoxicity Measurement:

  • MTT Assay (Measures Metabolic Activity):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • LDH Assay (Measures Membrane Integrity):

    • Carefully collect a portion of the cell culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • SRB Assay (Measures Total Protein):

    • This colorimetric assay is used to assess cell growth by measuring the total protein content.[7]

    • The intensity of the color of the sulforhodamine B dye is directly proportional to the number of cells.[7]

In Vivo Toxicity Studies

For promising compounds, in vivo toxicity studies are conducted in animal models to assess systemic toxicity.

  • Acute Oral Toxicity:

    • Animals are administered a single oral dose of the compound at different concentrations.

    • Observe the animals for mortality and changes in physiological parameters such as body weight, food and water consumption, and stool weight for up to 14 days.[8]

  • Subacute Oral Toxicity:

    • Animals are administered a daily oral dose of the compound for a longer period (e.g., 28 days).[8]

    • Monitor physiological parameters throughout the study.

    • At the end of the study, perform hematological and biochemical analyses, and conduct histopathological examinations of major organs.[8]

Visualizations

experimental_workflow General Experimental Workflow for Cytotoxicity Testing cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture Cell Culture (Cancer and Normal Cell Lines) compound_prep Compound Preparation (Serial Dilutions) treatment Cell Treatment (24, 48, 72h) compound_prep->treatment cytotoxicity_assay Cytotoxicity Assays (MTT, LDH, SRB) treatment->cytotoxicity_assay data_analysis_invitro Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis_invitro animal_model Animal Model Selection (e.g., Mice) data_analysis_invitro->animal_model Lead Compound Selection toxicity_study Toxicity Study (Acute and Subacute) animal_model->toxicity_study data_collection_invivo Data Collection (Physiological, Hematological, Histopathological) toxicity_study->data_collection_invivo data_analysis_invivo Data Analysis (Toxicity Profile) data_collection_invivo->data_analysis_invivo further_dev Further Development data_analysis_invivo->further_dev Go/No-Go Decision apoptosis_pathway Simplified Apoptosis Pathway Induced by 4-Hydroxy-2-Pyridone Derivatives compound 4-Hydroxy-2-Pyridone Derivative ros Increased ROS compound->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction (Increased Bax/Bcl-2 ratio) ros->mitochondria apoptosis Apoptosis dna_damage->apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis

References

Technical Support Center: Stability of 4-Hydroxy-1-methyl-2-pyridone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-1-methyl-2-pyridone in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many pyridone-containing structures, it can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, and may undergo photodegradation upon exposure to UV light.

Q2: I am observing rapid degradation of my this compound solution. What are the potential causes?

A2: Rapid degradation could be due to several factors:

  • pH extremes: The compound may be unstable at the pH of your solution. Verify the pH and consider using a buffer system to maintain a stable pH within the optimal range.

  • High temperature: Elevated temperatures can accelerate degradation. Ensure your solutions are stored at the recommended temperature and avoid unnecessary heat exposure during experiments.

  • Light exposure: Photodegradation can be a significant issue. Protect your solutions from light by using amber vials or covering them with aluminum foil.[1]

  • Presence of contaminants: Oxidizing agents or metal ion contaminants in your solvent or reagents can catalyze degradation. Use high-purity solvents and reagents.

Q3: My analytical results for the concentration of this compound are inconsistent. What could be the reason?

A3: Inconsistent analytical results can stem from both stability issues and analytical method variability.

  • Ongoing degradation: If the compound is degrading in the time between sample preparation and analysis, you will observe decreasing concentrations. Analyze samples as quickly as possible after preparation or store them under conditions that minimize degradation (e.g., refrigerated, protected from light).

  • Method precision: Assess the precision of your analytical method (e.g., HPLC) by running replicate injections of a stable standard solution. High variability may indicate issues with the instrument, column, or mobile phase.

  • Sample preparation: Inconsistent sample preparation techniques, such as variations in dilution or extraction, can lead to variable results. Ensure your sample preparation protocol is well-defined and followed consistently.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should perform forced degradation studies.[2][3] These studies intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradation products.[1][2][3] The HPLC method is then developed and validated to ensure that the peaks for the parent compound and its degradation products are well-separated, allowing for accurate quantification of the parent compound.[2][3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing a solution of this compound.

Troubleshooting Steps:

  • Blank Injection: Inject your solvent blank to ensure the peaks are not coming from the solvent or mobile phase.

  • Control Sample: Analyze a freshly prepared solution of this compound. If the new peaks are absent, it suggests the previous sample has degraded.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those of degradation products generated during forced degradation studies. This can help in identifying the nature of the degradants.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform peak purity analysis to determine if the main peak of this compound is co-eluting with any impurities or degradation products.

Issue 2: Loss of Compound During Storage

Problem: The concentration of this compound in your stock solution decreases over time, even when stored at low temperatures.

Troubleshooting Steps:

  • pH of the Solution: Measure the pH of your stock solution. Even in unbuffered aqueous solutions, the pH can shift over time, potentially leading to degradation. Consider preparing stock solutions in a suitable buffer.

  • Container Material: Ensure the storage container is inert. Some compounds can adsorb to certain types of plastic or glass. Use high-quality, low-adsorption vials.

  • Headspace Oxygen: For long-term storage, the oxygen in the headspace of the vial can contribute to oxidative degradation. Consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. If you need to use the solution at different times, aliquot it into smaller, single-use vials to avoid repeated thawing and freezing of the entire stock.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability and develop a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Also, prepare a solution and expose it to the same conditions.

    • At appropriate time points, withdraw samples, dissolve/dilute as necessary, and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

    • At appropriate time points, withdraw samples and analyze.

3. Analysis:

  • Analyze all samples by a suitable HPLC method, preferably with a PDA detector to assess peak purity.

  • The target degradation is typically 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and that the method is not overwhelmed by an excessive number of minor peaks.[2][3]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from stability studies.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradation Products
0.1 N HCl2460DataDataData
0.1 N NaOH2460DataDataData
3% H₂O₂2425DataDataData
Thermal (Solid)4880DataDataData
Thermal (Solution)4880DataDataData
Photolytic (UV)Specify25DataDataData

*Data to be filled in from experimental results.

Table 2: pH-Dependent Stability of this compound

pHBuffer SystemTemperature (°C)Half-life (t₁/₂) (hours)Degradation Rate Constant (k) (hours⁻¹)
2.0HCl/KCl40DataData
4.5Acetate Buffer40DataData
7.4Phosphate Buffer40DataData
9.0Borate Buffer40DataData
12.0NaOH/KCl40DataData

*Data to be filled in from experimental results.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (API or Drug Product) Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (e.g., UV light) API->Photo HPLC HPLC Analysis (with PDA Detector) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Pathway Identify Degradation Products & Pathways HPLC->Pathway Method Develop & Validate Stability-Indicating Method HPLC->Method

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent This compound RingOpening Ring-Opened Product Parent->RingOpening H₂O, H⁺/OH⁻ N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated Hydroxylated Byproduct Parent->Hydroxylated [O]

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Preventing Aggregation of 4-Hydroxy-2-Pyridone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-2-pyridone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound aggregation in biological assays.

I. Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxy-2-pyridone and why is its aggregation a concern in our assays?

A1: 4-hydroxy-2-pyridone is a heterocyclic organic compound that serves as a core scaffold in numerous biologically active molecules, including antibacterial and anticancer agents, as well as kinase inhibitors.[1][2][3][4] Compound aggregation, the self-association of small molecules to form larger particles, is a significant concern because it can lead to false-positive or false-negative results in high-throughput screening and other biological assays. These aggregates can nonspecifically inhibit enzymes or interfere with assay signals, leading to misleading structure-activity relationships (SAR).

Q2: How can I visually identify if my 4-hydroxy-2-pyridone derivative is aggregating in my assay plate?

A2: Visual identification of aggregation can be challenging as the aggregates are often sub-micron in size and may not be visible to the naked eye. However, at higher concentrations, you might observe a slight turbidity or precipitation in the wells of your assay plate. It is important to note that the absence of visible precipitation does not rule out the presence of smaller, assay-interfering aggregates.

Q3: What are the key physicochemical properties of 4-hydroxy-2-pyridone that I should be aware of?

A3: Understanding the physicochemical properties of the 4-hydroxy-2-pyridone scaffold is crucial for designing robust assays. Here are some key parameters for the parent compound:

PropertyValueSource
Molecular Formula C₅H₅NO₂[5]
Molecular Weight 111.10 g/mol [5]
pKa 3.33 (for 1-Methyl-4-pyridone)[6][7]
Melting Point 150 °C (for 4-pyridone tautomer)[8]
Water Solubility Soluble (for 4-pyridone tautomer)[8]

Note: 4-hydroxy-2-pyridone exists in tautomeric forms, and its properties can be influenced by substituents. The pyridone tautomer is generally favored in aqueous solutions.[8]

Q4: What are the first steps I should take if I suspect my 4-hydroxy-2-pyridone compound is aggregating?

A4: If you suspect aggregation, the first step is to perform a detergent-based counter-screen. A common method involves running your assay in the presence and absence of a non-ionic detergent like Triton X-100. A significant decrease in the compound's activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Inconsistent IC50 values in enzymatic assays.

Possible Cause: Compound aggregation is a frequent cause of variable IC50 values. The extent of aggregation can be sensitive to minor variations in buffer conditions, compound concentration, and incubation time.

Troubleshooting Steps:

  • Perform a Detergent Assay: As a primary diagnostic tool, repeat the assay with the inclusion of a non-ionic detergent.

  • Vary Enzyme Concentration: Aggregation-based inhibition is often more pronounced at lower enzyme concentrations. Test your compound's activity at different enzyme concentrations.

  • Check for Time-Dependent Inhibition: Pre-incubate the enzyme and compound for varying lengths of time before initiating the reaction. Aggregators may show increased inhibition with longer pre-incubation times.

Issue 2: High background signal or signal interference in cell-based assays.

Possible Cause: Aggregates of 4-hydroxy-2-pyridone derivatives can interfere with the optical properties of assay reagents or exhibit cytotoxic effects unrelated to the intended target.

Troubleshooting Steps:

  • Cell-Free Controls: Run your assay in the absence of cells but with the compound and assay reagents to check for direct interference.

  • Alternative Viability Assays: If using a redox-based assay (e.g., MTT, resazurin), consider switching to an orthogonal method that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or total protein (e.g., Sulforhodamine B assay).[9][10]

  • Microscopic Examination: Visually inspect the cells under a microscope after treatment with your compound. Look for signs of precipitation or overt cytotoxicity that may not be target-specific.

III. Experimental Protocols

Here are detailed methodologies for key experiments to diagnose and mitigate aggregation.

Protocol 1: Detergent Assay for Detecting Compound Aggregation in a Kinase Assay

Objective: To determine if the inhibitory activity of a 4-hydroxy-2-pyridone derivative is due to aggregation.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compound (4-hydroxy-2-pyridone derivative)

  • Triton X-100 (10% stock solution)

  • Assay plates (e.g., 384-well)

  • Plate reader

Procedure:

  • Prepare Assay Buffers:

    • Buffer A: Standard kinase assay buffer.

    • Buffer B: Kinase assay buffer containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of your test compound in both Buffer A and Buffer B.

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the compound dilutions (in either Buffer A or Buffer B).

    • Add 10 µL of the kinase solution (prepared in the corresponding buffer).

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of a mixture of the substrate and ATP (prepared in the corresponding buffer) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™).

  • Data Analysis: Measure the signal on a plate reader. Calculate the IC50 values for the compound in the presence and absence of Triton X-100.

Interpretation: A significant rightward shift (e.g., >3-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound's inhibitory activity is at least partially due to aggregation.

Protocol 2: Macromolecular Synthesis Assay for Antibacterial Activity

Objective: To determine if a 4-hydroxy-2-pyridone derivative inhibits bacterial DNA, RNA, protein, or cell wall synthesis.[11]

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), [³H]N-acetylglucosamine (for peptidoglycan)

  • Test compound

  • Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase.

  • Treatment: Aliquot the bacterial culture into tubes. Add the test compound at a concentration of 4x MIC. Include untreated controls and controls with known antibiotics.

  • Radiolabeling: Add the respective [³H]-labeled precursor to each set of tubes and incubate for a defined period (e.g., 30-60 minutes).

  • Precipitation: Stop the incorporation by adding cold 5% TCA. This will precipitate the macromolecules while leaving unincorporated precursors in solution.

  • Washing: Pellet the precipitate by centrifugation, wash with TCA, and then with ethanol to remove the TCA.

  • Quantification: Solubilize the pellet and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the level of incorporated radioactivity in the treated samples to the untreated control. A significant reduction in incorporation for a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.

IV. Data on Anti-Aggregation Strategies

The following tables summarize quantitative data on the effectiveness of common anti-aggregation strategies for small molecules. While specific data for 4-hydroxy-2-pyridone is limited, these tables provide a general guideline.

Table 1: Effect of Detergents on Apparent Compound Activity

DetergentTypical ConcentrationEffect on Aggregating CompoundsReference
Triton X-100 0.01% - 0.1% (v/v)Significantly reduces non-specific inhibition by disrupting aggregate formation.[12][13]
Tween-20 0.01% - 0.1% (v/v)Similar to Triton X-100, effective in preventing aggregation-based artifacts.[6]
Brij-35 0.01% - 0.05% (v/v)Can be used as an alternative non-ionic detergent.

Table 2: Common Co-solvents for Improving Solubility

Co-solventTypical Final ConcentrationNotesReference
DMSO ≤ 1% (v/v)Commonly used for initial stock solutions. Higher concentrations can affect enzyme activity and cell health.[14]
Ethanol ≤ 5% (v/v)Can be effective in solubilizing hydrophobic compounds.[11][15]
Polyethylene Glycol (PEG 400) 1-10% (v/v)Generally well-tolerated in many assays and can improve the solubility of poorly soluble compounds.[11][15]

V. Signaling Pathways and Experimental Workflows

Signaling Pathways

4-Hydroxy-2-pyridone derivatives have been shown to modulate various signaling pathways. Below are diagrams illustrating their potential mechanisms of action.

MAP4K4_Pathway 4-Hydroxy-2-pyridone 4-Hydroxy-2-pyridone MAP4K4 MAP4K4 4-Hydroxy-2-pyridone->MAP4K4 Inhibition MKK4 MKK4 MAP4K4->MKK4 JNK JNK MKK4->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Neurite Outgrowth Apoptosis/Neurite Outgrowth c-Jun->Apoptosis/Neurite Outgrowth

MAP4K4 Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyridone Derivative Pyridone Derivative IKK IKK Pyridone Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation p50/p65 p50/p65 IκBα->p50/p65 Degradation & Release p50/p65_n p50/p65 p50/p65->p50/p65_n Translocation IκBα-p50/p65 IκBα p50/p65 IκBα-p50/p65->IκBα Inhibition Inflammatory Genes Inflammatory Genes p50/p65_n->Inflammatory Genes Transcription

NF-κB Signaling Pathway Modulation
Experimental Workflows

The following diagrams illustrate logical workflows for troubleshooting and characterizing your 4-hydroxy-2-pyridone compounds.

Troubleshooting_Workflow start Inconsistent Assay Results detergent_assay Perform Detergent Assay (e.g., with 0.01% Triton X-100) start->detergent_assay sig_shift Significant IC50 Shift? detergent_assay->sig_shift aggregation Aggregation is Likely - Optimize buffer - Lower compound concentration sig_shift->aggregation Yes no_aggregation Aggregation is Unlikely - Investigate other causes (e.g., compound instability, assay interference) sig_shift->no_aggregation No

Troubleshooting Inconsistent Assay Results

Characterization_Workflow start New 4-Hydroxy-2-Pyridone Hit solubility Determine Aqueous Solubility (pH-dependent) start->solubility aggregation_screen Initial Aggregation Screen (Detergent Assay) start->aggregation_screen cell_based Cell-Based Assays (Viability, Target Engagement) solubility->cell_based mechanism Mechanism of Action Studies (e.g., Kinase Assay, Macromolecular Synthesis) aggregation_screen->mechanism mechanism->cell_based lead_opt Lead Optimization cell_based->lead_opt

Workflow for Characterizing a New Hit Compound

References

Technical Support Center: Troubleshooting Enzyme Inhibition Assays with 4-Hydroxy-2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in enzyme inhibition assays involving 4-hydroxy-2-pyridone compounds. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My 4-hydroxy-2-pyridone inhibitor shows potent activity, but the results are poorly reproducible. What could be the cause?

A1: Poor reproducibility with 4-hydroxy-2-pyridone inhibitors can stem from several factors. One of the most common is poor aqueous solubility, which can lead to compound precipitation or aggregation.[1] Aggregates can non-specifically inhibit enzymes, leading to variable results.[1][2] It is also important to consider the stability of your compound in the assay buffer and under the storage conditions.

Q2: I suspect my 4-hydroxy-2-pyridone compound is forming aggregates. How can I confirm this?

A2: Compound aggregation can be assessed using several methods. A simple control experiment is to include a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer.[3] If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.[3] Dynamic light scattering (DLS) can also be used to directly detect the presence of aggregates in your compound solution.

Q3: My enzyme is a metalloenzyme, and I'm seeing inconsistent inhibition with my 4-hydroxy-2-pyridone compound. Could there be a connection?

A3: Yes, the 4-hydroxy-2-pyridone scaffold is a known metal chelator.[4][5][6] If your enzyme requires a metal ion for its catalytic activity (e.g., Zn²⁺, Mg²⁺, Fe³⁺), your compound may be inhibiting the enzyme by sequestering this essential metal ion rather than by binding to a specific inhibitory site.[4][7] This can lead to inconsistent results if there are trace metal contaminants in your buffers or if the compound's chelation efficiency varies under different conditions.

Q4: Are 4-hydroxy-2-pyridones known to be "Pan-Assay Interference Compounds" (PAINS)?

A4: While not universally blacklisted, the 4-hydroxy-2-pyridone scaffold has features in common with some classes of PAINS.[8] PAINS are compounds that appear to be active in a wide variety of assays due to non-specific interactions, such as chemical reactivity or aggregation, rather than specific binding to the target.[8] Therefore, it is crucial to perform control experiments to rule out assay artifacts.

Q5: How does the tautomerism of 4-hydroxy-2-pyridones affect my assay?

A5: 4-hydroxy-2-pyridones exist in equilibrium between keto and enol tautomeric forms.[9][10][11][12] The predominant form can be influenced by the solvent environment.[11][12] This is important because the two tautomers have different shapes and hydrogen bonding capabilities, which could influence their binding to the enzyme. While the direct impact on specific enzyme assays is not extensively documented, a change in buffer composition could potentially shift this equilibrium and affect the observed inhibitory activity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values and Poor Reproducibility

This is often linked to the physicochemical properties of the 4-hydroxy-2-pyridone compound.

Troubleshooting Workflow:

A Inconsistent IC50 / Poor Reproducibility B Check for Compound Precipitation A->B C Visually inspect wells. Centrifuge plate and check for pellet. B->C Precipitate Observed E Test for Aggregation B->E No Precipitate D Optimize Solubility C->D I Increase DMSO concentration (if tolerated by enzyme). Test alternative co-solvents. D->I F Run assay with 0.01% Triton X-100. Does IC50 increase significantly? E->F G Aggregation is likely. Include detergent in all assays. F->G Yes H Aggregation is unlikely. Investigate other causes. F->H No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Suspected Non-Specific Inhibition or Assay Artifacts

This guide helps to determine if the observed inhibition is due to specific binding or an artifact.

Troubleshooting Workflow:

A Suspected Non-Specific Inhibition B Is the enzyme a metalloenzyme? A->B C Test for Metal Chelation B->C Yes G Perform a counter-screen with an unrelated enzyme. B->G No D Run assay with excess divalent cations (e.g., 10 µM ZnCl2). Does this rescue enzyme activity? C->D E Inhibition is likely due to metal chelation. Consider if this is the desired mechanism. D->E Yes F Chelation is not the primary mechanism. D->F No H Is the counter-screen enzyme also inhibited? G->H I Compound is likely a promiscuous inhibitor. H->I Yes J Inhibition may be specific to the primary target. H->J No

Caption: Decision tree for identifying non-specific inhibition.

Data Summary Table

Potential IssueKey IndicatorRecommended Control ExperimentExpected Outcome if Issue is Present
Compound Insolubility Visible precipitate, inconsistent results at high concentrations.Perform a solubility test in the final assay buffer.Compound precipitates out of solution.
Compound Aggregation Steep dose-response curve, time-dependent increase in inhibition.Add 0.01% Triton X-100 to the assay buffer.Significant increase in the IC50 value.
Metal Chelation Inhibition of a known metalloenzyme.Supplement the assay buffer with excess divalent cations (e.g., 10 µM ZnCl₂ or MgCl₂).A rescue of enzyme activity and an increase in the IC50 value.
Promiscuous Inhibition Activity against multiple, unrelated enzymes.Perform a counter-screen with an unrelated enzyme.Inhibition of the counter-screen enzyme.

Detailed Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation
  • Objective: To determine if the inhibitory activity of a 4-hydroxy-2-pyridone is due to aggregation.

  • Materials:

    • Your 4-hydroxy-2-pyridone inhibitor stock solution.

    • Enzyme, substrate, and buffer solutions for your standard assay.

    • 10% Triton X-100 stock solution.

  • Procedure:

    • Prepare two sets of assay reactions.

    • In the first set, perform your standard enzyme inhibition assay with a serial dilution of your inhibitor.

    • In the second set, add Triton X-100 to the assay buffer to a final concentration of 0.01%.

    • Perform the same enzyme inhibition assay with the serial dilution of your inhibitor in the detergent-containing buffer.

    • Incubate and read the results as per your standard protocol.

  • Data Analysis:

    • Calculate the IC50 values for both conditions (with and without detergent).

    • A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the compound is inhibiting the enzyme via aggregation.

Protocol 2: Metal Chelation Assay
  • Objective: To determine if the inhibitory activity of a 4-hydroxy-2-pyridone is due to metal chelation.

  • Materials:

    • Your 4-hydroxy-2-pyridone inhibitor stock solution.

    • Enzyme (a known metalloenzyme), substrate, and buffer solutions.

    • 1 mM stock solution of a relevant divalent cation (e.g., ZnCl₂ or MgCl₂).

  • Procedure:

    • Prepare two sets of assay reactions.

    • In the first set, perform your standard enzyme inhibition assay with a serial dilution of your inhibitor.

    • In the second set, supplement the assay buffer with the divalent cation stock solution to a final concentration of 10 µM.

    • Perform the same enzyme inhibition assay with the serial dilution of your inhibitor in the metal-supplemented buffer.

    • Incubate and read the results as per your standard protocol.

  • Data Analysis:

    • Calculate the IC50 values for both conditions.

    • A significant increase in the IC50 value in the presence of excess divalent cations indicates that the compound's inhibitory activity is at least partially due to metal chelation.

Signaling Pathway and Workflow Diagrams

cluster_0 Standard Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense Buffer and Inhibitor Dilutions A->B C Add Enzyme (Pre-incubate with inhibitor) B->C D Initiate Reaction (Add Substrate) C->D E Incubate for a Defined Time D->E F Measure Signal (e.g., Absorbance, Fluorescence) E->F G Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: A typical workflow for an enzyme inhibition assay.

cluster_1 Potential Mechanisms of Assay Interference by 4-Hydroxy-2-Pyridones cluster_2 Specific Inhibition cluster_3 Non-Specific Inhibition (Artifacts) Inhibitor 4-Hydroxy-2-Pyridone SpecificBinding Inhibitor binds to enzyme active site Inhibitor->SpecificBinding Aggregation Inhibitor forms aggregates that sequester the enzyme Inhibitor->Aggregation Chelation Inhibitor chelates essential metal cofactors Inhibitor->Chelation Enzyme Enzyme Metal Metal Cofactor Metal->Enzyme Required for activity SpecificBinding->Enzyme Inhibition Aggregation->Enzyme Inhibition Chelation->Metal Sequestration

Caption: Potential inhibition mechanisms of 4-hydroxy-2-pyridones.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: 4-Hydroxy-2-Pyridones versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial drug discovery, understanding the precise mechanisms of action is paramount for the development of new therapeutics and for combating the rise of antibiotic resistance. This guide provides a detailed comparison between the well-established fluoroquinolone antibiotic, ciprofloxacin, and the emerging class of antibacterial agents, 4-hydroxy-2-pyridones. The focus of this comparison is on a novel series of 4-hydroxy-2-pyridones that have been identified as inhibitors of bacterial DNA synthesis, presenting a potentially valuable alternative to existing antibiotic classes.

At a Glance: Key Mechanistic Differences

FeatureCiprofloxacin4-Hydroxy-2-Pyridones (DNA Synthesis Inhibitors)
Drug Class FluoroquinolonePyridone Derivative
Primary Target Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)[1][2][3]Bacterial DNA Synthesis Pathway[4][5]
Molecular Action Stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks.[2]Preferentially inhibits the incorporation of precursors into DNA.[4]
Effect on Bacteria Bactericidal (kills bacteria).[2]Bacteriostatic or Bactericidal (dependent on specific compound and concentration).
Spectrum of Activity Broad-spectrum, active against many Gram-negative and some Gram-positive bacteria.[1][6]Primarily reported activity against Gram-negative pathogens, including resistant strains.[4] Some derivatives show activity against Gram-positive bacteria.[7]

Mechanism of Action: A Detailed Look

Ciprofloxacin: A Classic DNA Gyrase Inhibitor

Ciprofloxacin's mechanism of action is well-characterized. As a member of the fluoroquinolone class, it targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination by managing the topological state of the DNA.[2]

Specifically, DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the separation of interlinked daughter chromosomes following replication.[2] Ciprofloxacin binds to the complex of these enzymes with DNA, trapping them in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[2][3]

ciprofloxacin_mechanism cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits Cleaved_Complex Stable Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Forms DNA Bacterial DNA DNA->Cleaved_Complex Replication_Block DNA Replication Blocked Cleaved_Complex->Replication_Block DS_Breaks Double-Strand DNA Breaks Cleaved_Complex->DS_Breaks Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DS_Breaks->Cell_Death

Figure 1. Mechanism of action for Ciprofloxacin.
4-Hydroxy-2-Pyridones: A New Wave of DNA Synthesis Inhibitors

Recent research has brought to light a novel class of 4-hydroxy-2-pyridones with potent antibacterial activity, particularly against Gram-negative pathogens.[4] Unlike ciprofloxacin, which targets specific enzymes involved in DNA topology, these compounds appear to inhibit the overall process of DNA synthesis.[4][5] While the precise molecular target of this specific series of 4-hydroxy-2-pyridones is still under investigation, macromolecular synthesis assays have demonstrated that their primary mode of action is the preferential inhibition of DNA synthesis over other essential cellular processes like RNA, protein, or cell wall synthesis.[4] This suggests a different, potentially novel, target within the bacterial DNA replication machinery.

It is important to note that the broader pyridone class of molecules exhibits a wide range of biological activities, and other pyridone derivatives have been found to inhibit different targets, such as enoyl-acyl carrier protein reductase (FabI) in lipid synthesis.[8][9] This highlights the chemical versatility of the pyridone scaffold.

hydroxypyridone_mechanism cluster_bacterium Bacterial Cell Hydroxypyridone 4-Hydroxy-2-Pyridone DNA_Synthesis DNA Synthesis Machinery Hydroxypyridone->DNA_Synthesis Inhibits DNA_Precursors DNA Precursors (e.g., dNTPs) DNA_Precursors->DNA_Synthesis DNA_Replication DNA Replication DNA_Synthesis->DNA_Replication Blocked Growth_Inhibition Bacterial Growth Inhibition / Cell Death DNA_Replication->Growth_Inhibition experimental_workflow cluster_mic MIC Determination cluster_mms Macromolecular Synthesis Assay Start_MIC Prepare Serial Dilutions of Compound Inoculate Inoculate with Bacterial Suspension Start_MIC->Inoculate Incubate Incubate Inoculate->Incubate Read_MIC Determine MIC (No Visible Growth) Incubate->Read_MIC Add_Compound Add Test Compound Read_MIC->Add_Compound Informs Concentration (e.g., 4x MIC) Start_MMS Grow Bacterial Culture Start_MMS->Add_Compound Add_Precursors Add Radiolabeled Precursors ([³H]thymidine, [³H]uridine, etc.) Add_Compound->Add_Precursors Time_Samples Take Samples Over Time Add_Precursors->Time_Samples Precipitate Precipitate Macromolecules Time_Samples->Precipitate Measure Measure Radioactivity Precipitate->Measure Analyze Analyze Inhibition Profile Measure->Analyze

References

A Comparative Guide to the Antibacterial Efficacy of 4-Hydroxy-2-pyridones and Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of two distinct classes of compounds: the well-established quinolones and the novel 4-hydroxy-2-pyridones. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to offer an objective resource for researchers in the field of antibacterial drug discovery and development.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens. Quinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity. More recently, 4-hydroxy-2-pyridones have emerged as a promising new class of antibacterial compounds, also targeting bacterial DNA synthesis. This guide explores the comparative antibacterial profiles of these two important classes of molecules.

Mechanisms of Action

Both quinolones and 4-hydroxy-2-pyridones exert their antibacterial effects by inhibiting essential bacterial enzymes involved in DNA replication.

Quinolones

Quinolones are bactericidal agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[1] By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[1]

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone Quinolone dna_gyrase DNA Gyrase (Gram-negative) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive) quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoils/ Relaxes replication DNA Replication topo_iv->dna Decatenates dna->replication Template for cell_death Cell Death replication->cell_death Inhibition leads to

Mechanism of Action of Quinolones.
4-Hydroxy-2-pyridones

Similar to quinolones, 4-hydroxy-2-pyridones are a novel class of antibacterial agents that have been shown to inhibit bacterial DNA synthesis.[2] Evidence suggests that they also target bacterial type II topoisomerases, making them mechanistically analogous to quinolones in their primary mode of action.[3] An important feature of some 4-hydroxy-2-pyridone derivatives is their activity against fluoroquinolone-resistant strains, suggesting a potential difference in their interaction with the target enzymes.[3]

pyridone_mechanism cluster_bacterium Bacterial Cell pyridone 4-Hydroxy-2-pyridone type_II_topoisomerases Bacterial Type II Topoisomerases (DNA Gyrase & Topo IV) pyridone->type_II_topoisomerases Inhibits dna_synthesis DNA Synthesis type_II_topoisomerases->dna_synthesis Essential for bacterial_growth Bacterial Growth type_II_topoisomerases->bacterial_growth Inhibition prevents dna_synthesis->bacterial_growth Required for mic_workflow start Start prep_compound Prepare stock solution of test compound start->prep_compound serial_dilution Perform 2-fold serial dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Validating 4-Hydroxy-1-methyl-2-pyridone as a Topoisomerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 4-Hydroxy-1-methyl-2-pyridone as a potential topoisomerase inhibitor. While the broader class of 4-hydroxy-2-pyridones has shown promise as antibacterial agents by targeting bacterial type II topoisomerases, specific data on the inhibitory activity of this compound against human topoisomerases is not extensively documented in publicly available literature.[1][2] This guide outlines the necessary experimental validation steps and compares the potential of this compound with well-established topoisomerase inhibitors, providing the necessary context for its evaluation as a therapeutic agent.

Comparative Analysis of Topoisomerase Inhibitors

A crucial step in validating a new topoisomerase inhibitor is to benchmark its potency against existing drugs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several clinically used topoisomerase inhibitors. The data for this compound is presented as "To Be Determined (TBD)," highlighting the experiments required for its validation.

Table 1: Comparative Inhibitory Potency (IC50) of Topoisomerase Inhibitors

CompoundTarget TopoisomeraseAssay TypeIC50 (µM)Reference
This compound TBDTBDTBDN/A
EtoposideTopoisomerase IIαDNA Relaxation~40-80[3]
TeniposideTopoisomerase IIDecatenation-
DoxorubicinTopoisomerase IIDNA Relaxation-
CamptothecinTopoisomerase IDNA Relaxation-
TopotecanTopoisomerase IDNA Relaxation-
IrinotecanTopoisomerase IDNA Relaxation-

Experimental Protocols for Validation

To validate this compound as a topoisomerase inhibitor, a series of established in vitro and in vivo assays should be performed.

In Vitro Topoisomerase I and II Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of the compound on topoisomerase activity.

  • DNA Relaxation Assay: This assay measures the ability of topoisomerases to relax supercoiled plasmid DNA. A potent inhibitor will prevent this relaxation.

    • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP (for Topoisomerase II), and purified human topoisomerase I or IIα enzyme.

    • Compound Addition: Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the reaction mixtures.

    • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

    • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

    • Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.

  • Decatenation Assay (for Topoisomerase II): This assay assesses the ability of topoisomerase II to separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles.

    • Reaction Setup: Combine kDNA, assay buffer, ATP, and purified human topoisomerase IIα.

    • Compound Addition: Introduce a range of concentrations of this compound.

    • Incubation: Incubate at 37°C.

    • Analysis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

In Vivo Complex of Enzyme (ICE) Assay

This assay determines if the compound acts as a topoisomerase poison by stabilizing the covalent topoisomerase-DNA cleavage complex in living cells.

  • Cell Treatment: Treat cultured cancer cells with varying concentrations of this compound.

  • Lysis: Lyse the cells to isolate total DNA.

  • Cesium Chloride Gradient Centrifugation: Separate the protein-DNA complexes from free DNA using cesium chloride density gradient centrifugation.

  • Quantification: Quantify the amount of topoisomerase covalently bound to DNA in the collected fractions, for example, by immunoblotting for the specific topoisomerase.

Mandatory Visualizations

Experimental Workflow for Validation

The following diagram illustrates the logical workflow for validating a novel topoisomerase inhibitor.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action DNA_Relaxation DNA Relaxation Assay (Topo I & II) IC50 Determine IC50 Values DNA_Relaxation->IC50 Decatenation kDNA Decatenation Assay (Topo II) Decatenation->IC50 ICE_Assay In Vivo Complex of Enzyme (ICE) Assay IC50->ICE_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) ICE_Assay->Cytotoxicity DDR DNA Damage Response Analysis (γH2AX, p-ATM) Cytotoxicity->DDR Pathway_Analysis Signaling Pathway Analysis DDR->Pathway_Analysis End Validated Topoisomerase Inhibitor Pathway_Analysis->End Start Putative Inhibitor: This compound Start->DNA_Relaxation Start->Decatenation

Workflow for validating a novel topoisomerase inhibitor.
Signaling Pathway: DNA Damage Response to Topoisomerase Inhibition

Topoisomerase inhibitors induce DNA strand breaks, which trigger the DNA Damage Response (DDR) pathway.[4][5][6] This ultimately leads to cell cycle arrest and apoptosis.

G Topo_Inhibitor Topoisomerase Inhibitor (e.g., this compound) Topo_Complex Stabilized Topoisomerase- DNA Cleavage Complex Topo_Inhibitor->Topo_Complex SSB_DSB DNA Single & Double Strand Breaks Topo_Complex->SSB_DSB ATM_ATR ATM/ATR Kinases Activation SSB_DSB->ATM_ATR DNA_Repair DNA Repair Pathways (HR, NHEJ) SSB_DSB->DNA_Repair H2AX γH2AX Foci Formation (DNA Damage Marker) ATM_ATR->H2AX p53 p53 Activation ATM_ATR->p53 Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Chk1_Chk2->Cell_Cycle_Arrest

DNA damage response pathway initiated by topoisomerase inhibitors.

Conclusion

The validation of this compound as a topoisomerase inhibitor requires a systematic approach involving both in vitro and cell-based assays. By following the outlined experimental protocols and comparing the results to established inhibitors, researchers can determine its potency, mechanism of action, and potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the validation workflow and the underlying biological pathways, serving as a valuable resource for drug development professionals.

References

A Comparative Analysis of Iron Chelators: 4-Hydroxy-2-Pyridones vs. Deferoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron overload, a consequence of genetic disorders or chronic blood transfusions, necessitates effective iron chelation therapy to mitigate organ damage. This guide provides a detailed comparative analysis of a prominent oral iron chelator, deferiprone, a member of the 4-hydroxy-2-pyridone class, and the traditional parenteral chelator, deferoxamine. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy supported by experimental data, detailed experimental protocols, and insights into the signaling pathways they modulate.

Mechanism of Action

Deferoxamine (DFO) is a hexadentate chelator with a high affinity for ferric iron. Administered parenterally, it primarily chelates non-transferrin-bound iron (NTBI) in the plasma and iron from stores within ferritin and hemosiderin. The resulting ferrioxamine complex is water-soluble and excreted primarily through the urine.[1][2] Deferoxamine is less effective at accessing intracellular iron due to its hydrophilic nature.[3]

Deferiprone (DFP) , a bidentate chelator from the 4-hydroxy-2-pyridone class, is orally bioavailable. Due to its lower molecular weight and lipophilic nature, deferiprone can more readily permeate cell membranes to chelate intracellular iron, including mitochondrial iron.[4] It forms a 3:1 complex with iron, which is then excreted mainly in the urine as a glucuronide conjugate.[5]

Comparative Efficacy: A Data-Driven Overview

Clinical and preclinical studies have demonstrated the efficacy of both deferoxamine and deferiprone in reducing iron overload. The following tables summarize key quantitative data from comparative studies.

ParameterDeferiprone (DFP)Deferoxamine (DFO)Study DetailsCitation
Change in Liver Iron Concentration (LIC) (mg/g dry weight) after 12 months -4.04 (0.48)-4.45 (0.57)Randomized, open-label noninferiority study in patients with sickle cell disease or other anemias.[6][7]
Change in Serum Ferritin (µg/L) after 6 months Significant decrease from 7539.8 ± 3434.9 to 4338.3 ± 2308.8 (in combination with DFO)Insignificant increase from 5668 ± 3613.8 to 5742 ± 3205.9 (monotherapy)Controlled clinical trial in major beta-thalassemic patients.[8]
Change in Serum Ferritin (µg/L) after 24 months Initial: 3663 ± 566, 6 months: 2599 ± 314Initial: 3480 ± 417, 24 months: 2819 ± 292Comparative study in thalassemia major patients.[9]
Cardiac T2* (ms) - Higher value indicates lower iron 34 ± 1127 ± 11Retrospective study in thalassemia major patients.[10]
Left Ventricular Ejection Fraction (LVEF) (%) Higher LVEF compared to DFO group (p=0.010)Lower LVEF compared to DFP groupRetrospective study in thalassemia major patients.[10]
Change in Right Ventricular Ejection Fraction (RVEF) (%) after 12 months Increase from 69.6% to 72.2%No change (70.0% to 69.9%)Retrospective analysis of a randomized controlled trial in thalassemia major patients.[11][12]

Adverse Effects: A Comparative Summary

Adverse EventDeferiprone (DFP)Deferoxamine (DFO)Study DetailsCitation
Abdominal Pain 17.1%Not specifiedRandomized, open-label noninferiority study in patients with sickle cell disease or other anemias.[7][13]
Vomiting 14.5%Not specifiedRandomized, open-label noninferiority study in patients with sickle cell disease or other anemias.[7][13]
Neutropenia 2.6%Not specifiedRandomized, open-label noninferiority study in patients with sickle cell disease or other anemias.[7][13]
Agranulocytosis 0.7%Not specifiedRandomized, open-label noninferiority study in patients with sickle cell disease or other anemias.[7][13]
Injection Site Reactions N/A14.7%Comparative study in thalassemia major patients.[14]
Gastrointestinal Symptoms (Nausea, Vomiting, Abdominal Pain) 22.9% (in combination with DFO)17.6%Comparative study in thalassemia major patients.[14]

Experimental Protocols

In Vitro: Ferrous Iron Chelation Assay (Ferrozine Assay)

This spectrophotometric assay quantifies the iron-chelating capacity of a compound.

Principle: Ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺), which absorbs light at 562 nm. In the presence of a chelating agent, the formation of the Ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.

Protocol:

  • Prepare a working solution of ferrous sulfate (FeSO₄) and a working solution of ferrozine.

  • Add the test compound (e.g., 4-hydroxy-2-pyridone or deferoxamine) at various concentrations to a 96-well plate.

  • Add the working FeSO₄ solution to the wells containing the test compound and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the colorimetric reaction by adding the working ferrozine solution to all wells.

  • After another incubation period (e.g., 10 minutes), measure the absorbance of each well at 562 nm using a microplate reader.

  • The percentage of ferrous iron chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (containing only FeSO₄ and ferrozine) and Abs_sample is the absorbance in the presence of the chelator.[15][16][17][18][19]

In Vivo: Assessment of Iron Chelation Efficacy in a Rodent Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of iron chelators in an iron-overloaded rodent model.

Protocol:

  • Induction of Iron Overload: Induce iron overload in rats or mice through repeated intraperitoneal injections of iron dextran or by feeding an iron-rich diet for several weeks.[20]

  • Chelator Administration: Administer the iron chelators to be tested (e.g., 4-hydroxy-2-pyridone orally, deferoxamine subcutaneously) to the iron-overloaded animals. A control group receives a vehicle.

  • Sample Collection: Collect urine and feces from the animals over a defined period (e.g., 24 hours) in metabolic cages.

  • Iron Quantification: Measure the iron content in the collected urine and feces using atomic absorption spectrometry or other sensitive methods.

  • Tissue Iron Measurement: At the end of the study, sacrifice the animals and harvest organs such as the liver, spleen, and heart. Determine the iron concentration in these tissues to assess the reduction in iron stores.[21][22][23]

Clinical Assessment: Cardiac Iron Measurement with MRI T2*

Magnetic Resonance Imaging (MRI) T2* is a non-invasive technique used to quantify myocardial iron concentration.

Principle: The presence of iron in tissues shortens the T2* relaxation time. Therefore, a lower T2* value corresponds to a higher iron concentration.

Protocol:

  • Image Acquisition: Perform cardiac MRI on a 1.5 Tesla scanner. Acquire a series of multi-echo gradient echo images of the heart, typically in a single mid-ventricular short-axis slice, during a single breath-hold.[1][24][25][26]

  • T2* Calculation: Measure the signal intensity in the ventricular septum at different echo times.

  • Data Analysis: Plot the signal intensity against the echo time and fit the data to an exponential decay curve (Signal Intensity = k * e^(-TE/T2)) to calculate the T2 value. A T2* value of less than 20 ms is indicative of myocardial iron overload.[25]

Signaling Pathways and Molecular Mechanisms

Deferoxamine_Signaling cluster_hif1 HIF-1 Activation DFO Deferoxamine Iron Intracellular Iron DFO->Iron Chelates PHD Prolyl Hydroxylase Domain Enzymes (PHDs) DFO->PHD Inhibits (via iron chelation) Iron->PHD Cofactor for HIF1a HIF-1α PHD->HIF1a Degradation HIF1 HIF-1 Complex HIF1a->HIF1 Stabilizes and dimerizes with HIF-1β HIF1b HIF-1β VEGF VEGF & Other Angiogenic Factors HIF1->VEGF Promotes transcription Angiogenesis Angiogenesis VEGF->Angiogenesis

Deferoxamine's iron-chelating activity leads to the inhibition of prolyl hydroxylase domain enzymes (PHDs), which require iron as a cofactor. This inhibition stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), allowing it to dimerize with HIF-1β and form the active HIF-1 complex. This complex then promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[27][28] In some cellular contexts, deferoxamine has also been shown to influence the IL-6/PI3K/AKT, Wnt/β-catenin, and p38MAPK/ERK pathways.[29][30]

Iron_Chelator_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_clinical Clinical Evaluation Assay Ferrous Iron Chelation Assay (e.g., Ferrozine Assay) Chelator1 4-Hydroxy-2-Pyridone Chelator2 Deferoxamine Result1 Determine IC50 for Iron Chelation Administer Administer Chelators Result1->Administer Model Iron-Overloaded Rodent Model Collection Urine & Feces Collection Analysis Iron Quantification Treatment Chelation Therapy Analysis->Treatment Patients Iron-Overloaded Patients Monitoring Monitor Serum Ferritin, LIC, and Cardiac T2* Outcome Assess Efficacy and Safety

The evaluation of iron chelators typically follows a multi-step process, beginning with in vitro assays to determine their fundamental iron-binding capacity. Promising candidates then move to in vivo studies in animal models to assess their efficacy and safety. Finally, clinical trials in human patients are conducted to establish their therapeutic value in treating iron overload.

Ferroptosis_Pathway Iron Excess Labile Iron ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction Lipid Polyunsaturated Fatty Acids ROS->Lipid Oxidizes Peroxidation Lipid Peroxidation Lipid->Peroxidation Ferroptosis Ferroptosis (Cell Death) Peroxidation->Ferroptosis Chelator Iron Chelators (DFP/DFO) Chelator->Iron Sequester GPX4 GPX4 GPX4->Peroxidation Inhibits

Both deferiprone and deferoxamine can mitigate ferroptosis, a form of iron-dependent programmed cell death. By chelating excess labile iron, they prevent the Fenton reaction, which generates highly reactive hydroxyl radicals. This reduction in reactive oxygen species (ROS) in turn inhibits lipid peroxidation, a key event in the execution of ferroptosis.[31][32] Deferiprone, with its ability to access intracellular iron pools, is particularly effective in this regard.[31]

References

Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxy-2-Pyridone Analogs' Cytotoxicity on Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic compounds, the 4-hydroxy-2-pyridone scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities, including potent cytotoxicity against various tumor cell lines. This guide provides a comparative overview of the cytotoxic profiles of several key 4-hydroxy-2-pyridone analogs, supported by experimental data and mechanistic insights to aid in the evaluation and selection of promising candidates for further development.

Comparative Cytotoxicity of 4-Hydroxy-2-Pyridone Analogs

The in vitro cytotoxic activity of various 4-hydroxy-2-pyridone analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Sambutoxin Multiple Cancer Cell LinesVaries[1][2]
Torrubiellone C Jurkat T cells7.05[3]
Furanpydone A MKN-454.35[4]
HCT116-[4]
K562-[4]
A549-[4]
DU145-[4]
SF126-[4]
A-375-[4]
786O-[4]
5637-[4]
PATU8988T-[4]
Apiosporamide MG63 (Osteosarcoma)9.69 ± 0.27[5]
U2OS (Osteosarcoma)-[6]
MDA-MB-231 (Breast Cancer)-[5]
A549 (Lung Cancer)-[5]
MCF-7 (Breast Cancer)-[5]
Compound 1 HepG2 (Liver Cancer)4.5 ± 0.3[7]
MCF-7 (Breast Cancer)-[7]
Pyridone Analog 19 HUVECs0.001[8]
KB3-1 (Epidermoid Carcinoma)>6.4[8]

Note: "-" indicates that the specific IC50 value was not provided in the referenced search result. The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic effects of these 4-hydroxy-2-pyridone analogs typically involves a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Tumor cells are seeded in 96-well plates at a specific density (e.g., 1 x 10³ cells/well) and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the 4-hydroxy-2-pyridone analogs for a specified duration (e.g., 24 hours).[5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for a set time period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[5]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the evaluation and the mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assessment cluster_mtt MTT Assay cluster_flow Apoptosis Assay cluster_analysis Data Analysis cell_seeding Tumor Cell Seeding (96-well plates) treatment Incubation with Analogs (Varying Concentrations) cell_seeding->treatment compound_prep Preparation of 4-Hydroxy-2-pyridone Analogs compound_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition cell_harvesting Cell Harvesting treatment->cell_harvesting formazan Formazan Solubilization mtt_addition->formazan absorbance Absorbance Measurement formazan->absorbance ic50 IC50 Value Calculation absorbance->ic50 staining Annexin V/PI Staining cell_harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxicity of 4-hydroxy-2-pyridone analogs.

sambutoxin_pathway cluster_upstream Upstream Events cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Mitochondrial Apoptosis cluster_jnk JNK Pathway sambutoxin Sambutoxin ros Increased ROS Production sambutoxin->ros bax_bcl2 Increased Bax/Bcl-2 Ratio sambutoxin->bax_bcl2 dna_damage DNA Damage ros->dna_damage jnk Sustained JNK Phosphorylation ros->jnk atm_chk2 Activation of ATM and Chk2 dna_damage->atm_chk2 g2m_arrest G2/M Arrest atm_chk2->g2m_arrest mito_potential Loss of Mitochondrial Membrane Potential bax_bcl2->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspases Caspase-9 & -3 Activation cytochrome_c->caspases parp PARP Degradation caspases->parp apoptosis Apoptosis parp->apoptosis jnk->apoptosis

Caption: Proposed signaling pathway for Sambutoxin-induced apoptosis and cell cycle arrest.[1]

Mechanistic Insights into Cytotoxicity

The anticancer activity of 4-hydroxy-2-pyridone analogs is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle, thereby preventing tumor proliferation.

Sambutoxin , for instance, has been shown to induce the production of reactive oxygen species (ROS), leading to DNA damage.[1][2] This, in turn, activates the ATM and Chk2 proteins, resulting in G2/M cell cycle arrest.[1][2] Furthermore, Sambutoxin triggers the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1][2] The sustained phosphorylation of c-Jun N-terminal kinase (JNK) also plays a crucial role in Sambutoxin-induced apoptosis.[1][2]

Similarly, Apiosporamide has been reported to induce apoptosis in osteosarcoma cells through the PI3K/Akt signaling pathway.[6] Other derivatives have been found to cause G2/M arrest and apoptosis by upregulating p53 and JNK.[7] The diverse mechanisms of action highlight the potential for developing targeted therapies based on the 4-hydroxy-2-pyridone scaffold.

References

A Head-to-Head Comparison of 4-Hydroxy-2-Pyridone Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-hydroxy-2-pyridone antifungal agents, focusing on their performance, mechanisms of action, and supporting experimental data. The primary focus is on ciclopirox, a widely used agent in this class, with comparisons to other hydroxypyridones like rilopirox and piroctone olamine. Tavaborole, an oxaborole antifungal, is also included as a relevant comparator due to available head-to-head studies, particularly in the context of onychomycosis. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: The Role of Iron Chelation

The antifungal activity of 4-hydroxy-2-pyridone agents is primarily attributed to their ability to chelate polyvalent metal cations, particularly iron (Fe³⁺).[1][2][3] This chelation deprives the fungal cell of essential cofactors required for the function of numerous metal-dependent enzymes.[1][3] The disruption of these enzymatic processes interferes with vital cellular functions, including mitochondrial respiration, energy metabolism, and the synthesis of DNA, RNA, and proteins, ultimately leading to the inhibition of fungal growth and cell death.[2][3] This mechanism, targeting multiple intracellular processes, is distinct from that of other antifungal classes like azoles, which inhibit ergosterol synthesis.[1] This multifaceted action may also reduce the likelihood of resistance development.[2]

Proposed Mechanism of Action of 4-Hydroxy-2-Pyridone Antifungals cluster_fungal_cell Fungal Cell pyridone 4-Hydroxy-2-Pyridone Agent chelation Chelation pyridone->chelation Enters cell fe3 Fe³⁺ Ions (Essential Cofactors) fe3->chelation enzymes Metal-Dependent Enzymes (e.g., Cytochromes, Catalases) chelation->enzymes Deprives enzymes of Fe³⁺ disruption Disruption of Essential Processes enzymes->disruption Inhibition leads to growth_inhibition Inhibition of Fungal Growth and Proliferation disruption->growth_inhibition Results in

Caption: Mechanism of 4-Hydroxy-2-Pyridone Antifungals.

In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for ciclopirox and the comparator, tavaborole, against common fungal pathogens causing skin and nail infections.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ciclopirox Trichophyton rubrum0.25–1.0[4]0.50[4]0.50[4]
Trichophyton mentagrophytes0.50[4]0.50[4]0.50[4]
Tavaborole Trichophyton rubrum4.0–8.0[4]8.0[4]8.0[4]
Trichophyton mentagrophytes4.0–8.0[4]4.0[4]8.0[4]
Rilopirox Yeast Isolates-4.08.0
Yeast and Mycelial Fungi0.5-4.0[5]--

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Rilopirox has demonstrated a broad spectrum of activity, inhibiting common fungal pathogens in a range of 0.98 to 15.6 µg/mL.[6] It has also shown efficacy against fluconazole-susceptible and -resistant Candida isolates, with MIC₅₀ and MIC₉₀ values of 4 and 8 µg/mL, respectively.[7] Piroctone olamine is another hydroxypyridone derivative primarily used in anti-dandruff shampoos and is effective against Malassezia species.[8][9] Its mechanism also involves the chelation of iron ions.[8][10]

In Vivo Efficacy: Onychomycosis Models

Animal models, particularly the guinea pig model of onychomycosis, are crucial for evaluating the in vivo performance of topical antifungal agents. These models help to assess drug efficacy in a setting that mimics human infection.

A comparative study in a guinea pig onychomycosis model evaluated the efficacy of ciclopirox 8% nail lacquer, tavaborole 5% solution, and efinaconazole 10% solution.[4] The results, measured by viable fungal cell counts in the nails after treatment, are summarized below.

Treatment GroupMean Viable Fungal Count (Log CFU/foot ± SD)
Infected Control4.87 ± 0.41
Ciclopirox 8% Nail Lacquer2.78 ± 0.73
Tavaborole 5% Solution2.94 ± 0.42
Efinaconazole 10% Solution1.80 ± 0.66

Data from a guinea pig onychomycosis model infected with T. mentagrophytes.[4]

In this model, all three antifungal agents significantly reduced the viable fungal counts compared to the infected control.[4] While efinaconazole showed superior efficacy, there was no significant difference observed between the ciclopirox and tavaborole treatment groups.[4] It is noteworthy that despite tavaborole having a higher MIC than ciclopirox, its efficacy in the onychomycosis model is attributed to its superior nail penetration.[4][11][12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antifungal agents.

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[13][14]

Workflow for CLSI M38-A2 Broth Microdilution Assay prep_fungi 1. Prepare Fungal Inoculum (e.g., from 7-day culture on PDA) adjust_inoculum 2. Adjust Inoculum Spectrophotometrically (0.09-0.17 OD at 530 nm) prep_fungi->adjust_inoculum dilute_inoculum 3. Dilute Inoculum 1:50 in RPMI 1640 Medium adjust_inoculum->dilute_inoculum inoculate_plate 5. Inoculate Microdilution Plate with Fungal Suspension dilute_inoculum->inoculate_plate prep_antifungal 4. Prepare Serial Two-Fold Dilutions of Antifungal Agent in 96-well plate prep_antifungal->inoculate_plate incubate 6. Incubate at 35°C for a Specified Period (e.g., 48-96h) inoculate_plate->incubate read_mic 7. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: CLSI M38-A2 Broth Microdilution Workflow.

Protocol Details:

  • Preparation of Antifungal Agent: Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.[15]

  • Inoculum Preparation: Prepare a fungal spore suspension from a 7-day-old culture grown on potato dextrose agar.[14] Adjust the suspension spectrophotometrically to an optical density of 0.09 to 0.17 at 530 nm.[14]

  • Inoculation: Dilute the adjusted fungal suspension 1:50 in RPMI 1640 medium and add it to the wells of the microtiter plate containing the antifungal dilutions.[14][15] The final inoculum concentration should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[15]

  • Incubation: Incubate the plates at 35°C for a duration appropriate for the fungal species being tested (typically 48-96 hours).[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that results in complete inhibition of visible fungal growth.[14]

In Vivo Efficacy Testing: Guinea Pig Model of Onychomycosis

The guinea pig model is a commonly used in vivo model to assess the efficacy of antifungal treatments for onychomycosis.[16][17][18]

Workflow for Guinea Pig Onychomycosis Model acclimatize 1. Acclimatize Guinea Pigs immunosuppress 2. Immunosuppression (optional) (e.g., with corticosteroids) acclimatize->immunosuppress infect 3. Inoculate Hind Limb Nails with Fungal Suspension (e.g., T. mentagrophytes) immunosuppress->infect incubation 4. Infection Incubation Period (e.g., 2-4 weeks) infect->incubation treatment 5. Initiate Topical Antifungal Treatment (e.g., daily for 4 weeks) incubation->treatment evaluation 6. Evaluate Efficacy (Macroscopic scoring, histopathology, and viable fungal counts from nail samples) treatment->evaluation

Caption: Guinea Pig Onychomycosis Model Workflow.

Protocol Details:

  • Animal Model: Use adult guinea pigs (e.g., Hartley strain).[16][19] Immunosuppression with corticosteroids can be employed to increase the success rate of infection.[17][18]

  • Infection: Anesthetize the animals and gently abrade the surface of the hind limb nails. Apply a suspension of a dermatophyte, such as Trichophyton mentagrophytes (e.g., 10⁷ conidia/mL), to the nails.[18][19] The infected area can be covered with an occlusive dressing for a period to facilitate infection.

  • Treatment: After an incubation period to allow the infection to establish (e.g., 2-4 weeks), divide the animals into treatment and control groups.[4] Apply the topical antifungal formulation to the infected nails according to the desired regimen (e.g., daily for 4 weeks).[4][20]

  • Efficacy Evaluation: At the end of the treatment period, euthanize the animals and collect the nails.[4] Efficacy is assessed by:

    • Macroscopic scoring: Evaluating the clinical appearance of the nails for signs of improvement.[18]

    • Histopathology: Examining nail sections stained with Periodic acid-Schiff (PAS) to visualize fungal elements.[16]

    • Viable fungal counts: Homogenizing the nail samples and plating them on a suitable agar medium to quantify the number of colony-forming units (CFUs).[4][20]

Conclusion

The 4-hydroxy-2-pyridone class of antifungal agents, with ciclopirox as a prominent member, offers a distinct mechanism of action through iron chelation. This multifaceted approach disrupts essential fungal cellular processes and may limit the development of resistance. While in vitro data, such as MIC values, provide a baseline for antifungal activity, in vivo models are critical for evaluating the clinical potential of these agents, especially for challenging infections like onychomycosis where factors like nail penetration are paramount. The comparative data presented here underscore the importance of considering both the intrinsic antifungal potency and the formulation's ability to deliver the active agent to the site of infection when developing and evaluating new antifungal therapies.

References

A Comparative Analysis of 4-Hydroxy-1-methyl-2-pyridone and Standard Antibiotics in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying novel antimicrobial agents with unique mechanisms of action is a critical endeavor in the face of rising antibiotic resistance. This guide provides a comparative benchmark of 4-Hydroxy-1-methyl-2-pyridone, a member of the 4-hydroxy-2-pyridone class of compounds, against established standard antibiotics. The focus is on its performance, mechanism of action, and the experimental protocols used for its evaluation.

Performance Data: A Quantitative Comparison

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2] The following table summarizes the available MIC data for a potent derivative of the 4-hydroxy-2-pyridone class against common Gram-negative and Gram-positive bacteria, juxtaposed with the performance of standard antibiotics.

CompoundClassTarget OrganismMIC (µg/mL)
4-Hydroxy-2-pyridone derivative (6q) 4-Hydroxy-2-pyridoneEscherichia coli (resistant strains)8[3][4]
Ciprofloxacin FluoroquinoloneEscherichia coli0.0063 - 0.78[5]
Streptococcus pneumoniae>4
Penicillin β-LactamStaphylococcus aureus0.06 - >128
Tetracycline TetracyclineEscherichia coli0.5 - 64
Staphylococcus aureus0.25 - 128

Note: Data for the 4-hydroxy-2-pyridone derivative is based on a closely related potent compound from the same chemical class due to the limited availability of specific data for this compound in direct comparative studies.

Mechanism of Action: A Tale of Two Pathways

Standard antibiotics operate through several well-established mechanisms, including the disruption of cell wall synthesis, protein synthesis, or folic acid metabolism.[6][7] In contrast, the 4-hydroxy-2-pyridone class, including this compound, exhibits a distinct mechanism of action primarily targeting bacterial DNA synthesis.[3][4]

This novel class of compounds acts as an inhibitor of type II bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the cessation of bacterial growth. This mechanism is particularly significant as it can be effective against bacteria that have developed resistance to other classes of antibiotics.

Experimental Protocols: The "How-To" of Antimicrobial Benchmarking

The data presented in this guide is derived from standardized experimental protocols. Below are the detailed methodologies for two key experiments used to evaluate the efficacy of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the susceptibility of bacteria to an antimicrobial agent.[1] The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Reagents: A two-fold serial dilution of the test compound (e.g., this compound) and standard antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate also includes a positive control (broth with bacteria, no antibiotic) and a negative control (broth only). The plate is then incubated at 37°C for 16-24 hours.

  • Data Interpretation: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Workflow prep Prepare Serial Dilutions of Test Compound plate Inoculate 96-Well Plate prep->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate incubate Incubate at 37°C for 16-24 hours plate->incubate read Read Results and Determine MIC incubate->read

Workflow for MIC determination using broth microdilution.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the rate of bacterial killing over time.

Protocol:

  • Preparation: Test tubes containing broth and the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) are prepared. A growth control tube without the antimicrobial agent is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is drawn from each tube, serially diluted, and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Time_Kill_Assay setup Prepare Test Tubes with Compound and Broth inoculate Inoculate with Bacterial Suspension setup->inoculate sample Collect Aliquots at Different Time Points inoculate->sample plate Serially Dilute and Plate on Agar sample->plate incubate Incubate Plates and Count Colonies (CFU) plate->incubate plot Plot log10 CFU/mL vs. Time incubate->plot

Workflow of a time-kill kinetics assay.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the inhibitory action of 4-hydroxy-2-pyridones on bacterial DNA replication compared to the mechanisms of other standard antibiotics.

Mechanism_of_Action cluster_pyridone 4-Hydroxy-2-pyridone cluster_standard Standard Antibiotics pyridone 4-Hydroxy-1-methyl- 2-pyridone dna_gyrase DNA Gyrase / Topoisomerase IV pyridone->dna_gyrase Inhibits dna_rep DNA Replication dna_gyrase->dna_rep cell_death1 Bacterial Cell Growth Inhibition dna_rep->cell_death1 penicillin Penicillin (β-Lactam) cell_wall Cell Wall Synthesis penicillin->cell_wall Inhibits tetracycline Tetracycline protein_synth Protein Synthesis (Ribosome) tetracycline->protein_synth Inhibits cell_death2 Bacterial Cell Death/Inhibition cell_wall->cell_death2 protein_synth->cell_death2

Comparative mechanisms of action.

References

A Comparative Analysis of Sambutoxin: A Novel 4-Hydroxy-2-Pyridone-Based Anticancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sambutoxin, a novel 4-hydroxy-2-pyridone-based natural product, has emerged as a promising candidate in anticancer drug discovery.[1] This guide provides an objective comparison of Sambutoxin with established chemotherapeutic agents, Doxorubicin and Cisplatin, focusing on their efficacy, mechanisms of action, and supporting experimental data. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Three Compounds

Sambutoxin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest.[1] Its mechanism is distinct from the DNA-damaging actions of Doxorubicin and Cisplatin.

  • Sambutoxin: Induces the production of reactive oxygen species (ROS), leading to DNA damage and activation of the JNK signaling pathway. This culminates in the activation of the mitochondrial apoptosis pathway.[1] Sambutoxin also causes G2/M phase cell cycle arrest.[1]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting the progression of topoisomerase II, which in turn prevents DNA replication and repair.

  • Cisplatin: A platinum-based drug that forms cross-links within and between DNA strands, triggering DNA damage and subsequently inducing apoptosis.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity of Sambutoxin, Doxorubicin, and Cisplatin against various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Sambutoxin Not SpecifiedVariousNot Specified in accessible literature
Doxorubicin HepG2Liver~1.0 - 4.0[2]
MCF-7Breast~1.0 - 4.0[2]
HCT116Colon~0.34[1]
Cisplatin HepG2LiverVaries widely[3]
A2780Ovarian~1.0
HCT-116Colon~10.0[3]

Note: While the search results confirm Sambutoxin's efficacy, specific IC50 values against a panel of cancer cell lines, including a direct comparison with Doxorubicin and Cisplatin on a liver cancer cell line like HepG2, were not available in the public domain. The provided IC50 values for Doxorubicin and Cisplatin are illustrative and sourced from various studies.

In Vivo Efficacy

Sambutoxin has demonstrated significant antitumor activity in a BALB/c nude mouse xenograft model, indicating its potential for in vivo efficacy with no significant systemic toxicity reported.[1] In comparison, Doxorubicin and Cisplatin are widely used in preclinical and clinical settings, with their in vivo efficacy well-established, though often accompanied by dose-limiting toxicities.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the therapeutic agents on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2)

  • 96-well plates

  • Complete culture medium

  • Therapeutic agents (Sambutoxin, Doxorubicin, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the therapeutic agents and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of proteins involved in the apoptotic signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the in vivo antitumor activity of the therapeutic agents.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for injection

  • Therapeutic agents

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the therapeutic agents according to the desired dosing schedule.

  • Measure the tumor volume regularly using calipers.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition percentage.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., HepG2) treatment Treatment with Sambutoxin/Comparators cell_culture->treatment mtt_assay MTT Assay (Cell Viability, IC50) treatment->mtt_assay western_blot Western Blot (Apoptosis Markers) treatment->western_blot xenograft Xenograft Model (Nude Mice) tumor_growth Tumor Growth xenograft->tumor_growth in_vivo_treatment In Vivo Treatment tumor_growth->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) tumor_measurement->efficacy_analysis

Caption: Experimental workflow for the validation of a novel therapeutic.

sambutoxin_pathway Sambutoxin Sambutoxin ROS Increased ROS Sambutoxin->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNK JNK (c-Jun N-terminal Kinase) ROS->JNK pJNK p-JNK (Active) JNK->pJNK Bcl2 Bcl-2 (Anti-apoptotic) pJNK->Bcl2 inhibits Bax Bax (Pro-apoptotic) pJNK->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Sambutoxin-induced apoptotic signaling pathway.

comparator_pathways cluster_doxorubicin Doxorubicin Pathway cluster_cisplatin Cisplatin Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topo_II->DNA_Breaks Apoptosis_D Apoptosis DNA_Breaks->Apoptosis_D Cisplatin Cisplatin DNA_Crosslinks DNA Cross-linking Cisplatin->DNA_Crosslinks Replication_Block Replication Block DNA_Crosslinks->Replication_Block Apoptosis_C Apoptosis Replication_Block->Apoptosis_C

Caption: Mechanisms of action for comparator chemotherapeutics.

References

The Tale of Two Pyridones: A Comparative Analysis of their Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridone scaffold represents a versatile and privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct pyridone series: imidazo[4,5-b]pyridine derivatives targeting Aurora kinases and 2-pyridone and its fused analogs targeting Phosphoinositide 3-kinase (PI3K). By examining the impact of structural modifications on inhibitory activity, we aim to provide actionable insights for the rational design of next-generation kinase inhibitors.

Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug discovery. The imidazo[4,5-b]pyridine core has emerged as a promising scaffold for the development of potent Aurora kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The SAR studies of imidazo[4,5-b]pyridine derivatives reveal several key features that govern their inhibitory activity against Aurora kinases. The core structure typically features substitutions at the C2, C6, and C7 positions, each contributing significantly to the compound's potency and selectivity.

Table 1: SAR of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors [1][2][3][4][5]

CompoundR1 (C2-position)R2 (C6-position)R3 (C7-position)Aurora-A IC50 (µM)Aurora-B IC50 (µM)
1 4-(dimethylamino)phenylCl4-(thiazol-2-yl)acetamidopiperazin-1-yl0.0420.198
2 1,3-dimethyl-1H-pyrazol-4-ylCl4-(4-chlorobenzyl)piperazin-1-yl0.038-
3a PhenylCl4-benzylpiperazin-1-yl--
3b PhenylCl4-(4-chlorobenzyl)piperazin-1-yl--
21a 2,6-difluorophenylCl4-pyrrolidin-1-ylpiperidineHighly PotentHighly Potent
21c 2,6-difluorophenylCl4-(pyrrolidin-1-yl)piperidin-1-ylPotentPotent
28a 2,6-difluorophenylClBenzylaminoSimilar PotencySimilar Potency
28b 2,6-difluorophenylCl4-amino-N-phenylbenzamide0.0754.12
28c 2,6-difluorophenylCl4-aminophenylamino0.06712.71
40f 2,6-difluorophenylCl4-aminopyridin-2-ylamino--

Note: "-" indicates data not available in the cited sources. The terms "Potent" and "Highly Potent" are used when specific IC50 values were not provided in the source material but the descriptive text indicated significant activity.

Key takeaways from the SAR of this series include:

  • C2-Position: Aromatic and heteroaromatic substituents are generally favored. The presence of a 2,6-difluorophenyl group appears to be beneficial for potent inhibition.[1][4]

  • C6-Position: A chlorine atom at this position is a common feature in potent inhibitors, likely contributing to favorable interactions within the ATP-binding pocket.[3][5]

  • C7-Position: This position is crucial for modulating selectivity between Aurora-A and Aurora-B. Introduction of bulky and specific hydrogen-bonding moieties can lead to highly selective Aurora-A inhibitors. For instance, the introduction of a 4-amino-N-phenylbenzamide (28b) or a 4-aminophenylamino (28c) group at C7 resulted in significant selectivity for Aurora-A over Aurora-B.[1][4]

2-Pyridone and Pyrido[3,2-d]pyrimidine Derivatives as PI3K Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making PI3K a prime target for therapeutic intervention. The 2-pyridone scaffold and its fused bicyclic analog, pyrido[3,2-d]pyrimidine, have been successfully exploited to develop potent PI3K inhibitors.

Structure-Activity Relationship (SAR) Insights

The SAR of these pyridone-based PI3K inhibitors highlights the importance of substitutions at various positions of the heterocyclic core to achieve high potency and isoform selectivity.

Table 2: SAR of 2-Pyridone and Pyrido[3,2-d]pyrimidine Derivatives as PI3Kα Inhibitors [6][7][8]

CompoundScaffoldR1R2R3PI3Kα IC50 (nM)
4 Benzofuro[3,2-b]pyridin-2(1H)-one----
6f Benzofuro[3,2-b]pyridin-2(1H)-one---170 (PI3Kδ)
16b Benzofuro[3,2-b]pyridin-2(1H)-one---275 (PI3Kδ)
1 (ref) Pyrido[3,2-d]pyrimidine---19
5 Pyrido[3,2-d]pyrimidineCl (C7)--<19
6 Pyrido[3,2-d]pyrimidineCH3 (C7)--<19
35 Imidazo[1,2-a]pyridine---150

Note: "-" indicates data not available or not applicable for the specific compound. Some IC50 values are for PI3Kδ as specified.

Key observations from the SAR of these series include:

  • Scaffold Influence: Both the monocyclic 2-pyridone and the bicyclic pyrido[3,2-d]pyrimidine scaffolds can yield potent PI3K inhibitors. The fused ring system of the pyrido[3,2-d]pyrimidines appears to provide a rigid framework that can be effectively decorated with substituents to optimize target engagement.

  • Pyrido[3,2-d]pyrimidine C7-Position: Substitution at the C7 position of the pyrido[3,2-d]pyrimidine core significantly impacts activity. Small electron-withdrawing (Cl) or electron-donating (CH3) groups can enhance potency compared to the unsubstituted parent compound.[6]

  • Imidazo[1,2-a]pyridine Scaffold: This related scaffold has also yielded potent PI3Kα inhibitors, with substitutions at the 2, 6, and 8 positions being critical for activity.[7]

Experimental Protocols

The determination of inhibitory activity is crucial for establishing SAR. Below are representative protocols for the assays used to evaluate the pyridone series discussed.

Aurora Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant Aurora-A or Aurora-B kinase

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • Test compounds (imidazo[4,5-b]pyridine derivatives)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound or DMSO (control).

  • Add the Aurora kinase enzyme to each well and incubate to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the Kemptide substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3Kα Inhibition Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • Test compounds (2-pyridone derivatives)

  • HTRF Kinase Buffer

  • HTRF Detection Reagents (Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and biotin-PIP3)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a low-volume 384-well plate, add the test compound or DMSO (control).

  • Add the PI3Kα enzyme and the PIP2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents. The product of the kinase reaction, PIP3, will displace the biotin-PIP3 from the detection complex, leading to a decrease in the HTRF signal.

  • Incubate to allow for the detection complex to equilibrate.

  • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the IC50 values based on the ratio of the two emission signals.[9][10][11][12]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental logic, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical kinase inhibitor screening workflow.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellPro Cell Proliferation, Growth, and Survival Downstream->CellPro PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow CompoundLib Compound Library (Pyridone Series) PrimaryScreen Primary Screen (e.g., HTRF, Luminescence) CompoundLib->PrimaryScreen HitConfirm Hit Confirmation PrimaryScreen->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity SAR_Analysis SAR Analysis & Lead Optimization Selectivity->SAR_Analysis SAR_Analysis->CompoundLib Iterative Design

Caption: Kinase Inhibitor Screening Workflow.

Conclusion

The comparative analysis of imidazo[4,5-b]pyridine and 2-pyridone derivatives demonstrates the versatility of the pyridone scaffold in generating potent and selective kinase inhibitors. For the imidazo[4,5-b]pyridine series, strategic modifications at the C7 position are paramount for achieving selectivity between Aurora kinase isoforms. In the case of 2-pyridone and its fused analogs, a wider range of substitutions across the core structure can be explored to optimize PI3K inhibition. The data and protocols presented herein offer a valuable resource for researchers engaged in the design and development of novel pyridone-based kinase inhibitors, paving the way for future therapeutic advancements.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Hydroxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. Proper disposal of chemical reagents, such as 4-Hydroxy-1-methyl-2-pyridone, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Profile of this compound

Understanding the potential hazards of a substance is the first step in ensuring its safe disposal. According to safety data, this compound is classified with the following hazards[1]:

  • Harmful if swallowed: Acute toxicity, oral.[1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Given these properties, this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with institutional and regulatory standards. The following protocol outlines the necessary steps for its safe and compliant disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Protective gloves

  • Chemical safety goggles or face shield

  • Laboratory coat

2. Waste Collection:

  • Do not dispose of this compound down the sink or in regular trash. [2][3] Chemical waste must be segregated from general waste.

  • Use a designated, compatible, and clearly labeled hazardous waste container.[4][5] The container must be in good condition, with no leaks, and have a secure lid.[4]

  • The waste container must be labeled as "Hazardous Waste."[2][4]

3. Labeling the Waste Container: The hazardous waste label must contain the following information[2]:

  • The full chemical name: "this compound" (avoid abbreviations or formulas).

  • The quantity of the waste.

  • The date of waste generation.

  • The location of origin (e.g., laboratory, room number).

  • The name and contact information of the principal investigator.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a well-ventilated, designated area.[6]

  • Segregate the waste from incompatible materials, such as strong oxidizing agents and acid chlorides.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management to schedule a pickup.[2][7]

  • Follow their specific procedures for waste collection requests.

Disposal of Contaminated Materials:

  • Empty Containers: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7] After triple-rinsing, the defaced container may be disposed of as regular trash, but it is best practice to consult with your EHS office first.[4][7]

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be treated as hazardous waste and placed in a designated container for solid waste.[4]

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound must also be collected and disposed of as hazardous waste.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Have this compound or contaminated material for disposal? is_chemical Is it the chemical itself or a solution containing it? start->is_chemical is_container Is it an empty container? is_chemical->is_container No collect_liquid Collect in a labeled 'Hazardous Waste' container for liquids. is_chemical->collect_liquid Yes is_labware Is it contaminated labware or spill debris? is_container->is_labware No triple_rinse Triple-rinse with an appropriate solvent. is_container->triple_rinse Yes collect_solid Collect in a labeled 'Hazardous Waste' container for solids. is_labware->collect_solid Yes end End of Disposal Process is_labware->end No store_waste Store waste container in a designated, well-ventilated area. collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as per institutional guidelines. triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end collect_solid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 4-Hydroxy-1-methyl-2-pyridone, a compound requiring careful management in research and development settings. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Hazard Summary

This compound is classified as a chemical irritant.[1][2][3] It is harmful if swallowed and can cause significant skin and eye irritation.[1][2] Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2] Therefore, minimizing direct contact and airborne exposure is paramount.

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical. The following table summarizes the recommended equipment for handling this compound.

Table 1: Recommended Personal Protective Equipment

Protection Type Specific Recommendations Quantitative Data/Standards
Hand Protection Chemical-resistant gloves are mandatory. Butyl rubber or Viton® gloves are recommended based on data for pyridine, a structurally related compound. Nitrile gloves are not recommended for prolonged contact.[2]Breakthrough Time (Pyridine): > 480 minutes for Butyl and Viton/Butyl gloves.[4]
Eye and Face Protection Safety goggles are required where a splash or spray hazard exists.[2] A face shield should be worn in conjunction with goggles for enhanced protection.Must meet ANSI Z87.1 standards or equivalent.
Skin and Body Protection A fully-buttoned laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.N/A
Respiratory Protection Required when handling the powder outside of a fume hood or when aerosols may be generated. The selection of the respirator depends on the airborne concentration.See Table 2 for specific respirator recommendations based on exposure levels for Pyridine.

Table 2: NIOSH Respirator Selection Guide (Based on Pyridine Exposure Limits)

Concentration Required Respirator Type (or any higher level of protection) Assigned Protection Factor (APF)
Up to 50 ppmAny chemical cartridge respirator with a full facepiece and organic vapor cartridge(s).50
Up to 125 ppmAny supplied-air respirator operated in a continuous-flow mode.25
Up to 1000 ppmAny supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.2000
Emergency/IDLHAny self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.10,000

Data based on NIOSH recommendations for Pyridine, which has an OSHA PEL and NIOSH REL of 5 ppm (TWA) and an IDLH of 1000 ppm.[5][6][7][8]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure a properly functioning chemical fume hood is available for all weighing and transfer operations.[1][2][3]

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[2]

    • Assemble all necessary PPE as outlined in Table 1 and 2.

  • Handling :

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[1][2][9]

    • Wear the appropriate PPE, including double gloving if the risk of contamination is high.

    • Use disposable bench protectors to cover the work surface.[9]

    • Keep containers of this compound tightly sealed when not in use.[8]

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent and then soap and water.[9]

    • Remove PPE carefully to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Step-by-Step Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, bench protectors, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.[10]

    • Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[10]

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation.

  • Storage and Disposal :

    • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[3] Disposal will likely involve incineration at a licensed facility.[7]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Prepare to handle This compound task_assessment Assess the task: - Weighing solid? - Making solutions? - Potential for dust/aerosol? start->task_assessment eye_protection Eye Protection: - Safety Goggles (minimum) - Add Face Shield for splash risk task_assessment->eye_protection All tasks hand_protection Hand Protection: - Butyl or Viton gloves recommended - Check glove integrity before use task_assessment->hand_protection All tasks body_protection Body Protection: - Lab Coat (minimum) - Chemical-resistant apron for splash risk task_assessment->body_protection All tasks respiratory_protection Respiratory Protection: - Is work in a fume hood? - If not, or if dust is likely, select respirator based on concentration (see Table 2) task_assessment->respiratory_protection Assess inhalation risk proceed Proceed with work using selected PPE eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed stop Stop and Re-evaluate Consult EHS respiratory_protection->stop Unsure about concentration or proper respirator?

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.